HDAC-IN-48
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C13H17N3O3S |
|---|---|
Molekulargewicht |
295.36 g/mol |
IUPAC-Name |
2-ethynyl-N-[7-(hydroxyamino)-7-oxoheptyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C13H17N3O3S/c1-2-12-15-10(9-20-12)13(18)14-8-6-4-3-5-7-11(17)16-19/h1,9,19H,3-8H2,(H,14,18)(H,16,17) |
InChI-Schlüssel |
XRBINVLWFQEUIS-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=NC(=CS1)C(=O)NCCCCCCC(=O)NO |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Histone Deacetylase (HDAC) Inhibitors
Disclaimer: No specific public domain information is available for a compound designated "HDAC-IN-48." The following technical guide provides a comprehensive overview of the general mechanism of action for the broader class of Histone Deacetylase (HDAC) inhibitors, based on established scientific literature. This guide is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] They remove acetyl groups from the ε-amino groups of lysine (B10760008) residues on the N-terminal tails of histone proteins.[2] This deacetylation process increases the positive charge of the histones, leading to a stronger electrostatic interaction with the negatively charged DNA backbone.[2][3] The result is a more compact chromatin structure, known as heterochromatin, which is generally transcriptionally silent.[3][4]
HDAC inhibitors (HDACis) are compounds that block the enzymatic activity of HDACs.[1][5] By inhibiting HDACs, these molecules prevent the removal of acetyl groups, leading to an accumulation of acetylated histones (hyperacetylation).[1] This neutralizes the positive charge on the histones, weakening their interaction with DNA and resulting in a more relaxed, open chromatin conformation called euchromatin.[1][3][6] This open state allows transcription factors and RNA polymerase to access gene promoter regions, leading to the transcription of previously silenced genes.[3]
Beyond histones, HDACs also deacetylate a wide range of non-histone proteins, including transcription factors, signaling proteins, and chaperones.[1][5][7][8] Therefore, HDAC inhibitors can modulate the function of these proteins, affecting various cellular processes such as cell cycle progression, apoptosis, and DNA damage repair.[1][7]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of several well-characterized HDAC inhibitors against different classes of HDACs. This data illustrates the varying potency and selectivity of these compounds.
| Compound | Class I HDACs (IC50, nM) | Class IIa HDACs (IC50, nM) | Class IIb HDACs (IC50, nM) | Class IV (HDAC11) (IC50, nM) |
| Vorinostat (SAHA) | 10-20 (pan-HDAC) | 20-100 (pan-HDAC) | ~50 (HDAC6) | ~100 |
| Romidepsin (FK228) | 1-5 (HDAC1/2) | >1000 | ~20 (HDAC6) | >1000 |
| Entinostat (MS-275) | 100-400 (HDAC1/3) | >10000 | >10000 | >10000 |
| Panobinostat (LBH589) | 5-20 (pan-HDAC) | 20-50 (pan-HDAC) | ~40 (HDAC6) | ~30 |
| Trichostatin A (TSA) | ~2 (pan-HDAC) | ~2 (pan-HDAC) | ~2 (HDAC6) | ~2 |
Note: IC50 values are approximate and can vary depending on the specific assay conditions.
Key Signaling Pathways Modulated by HDAC Inhibitors
HDAC inhibitors impact a multitude of signaling pathways, primarily leading to anti-proliferative and pro-apoptotic effects in cancer cells.
Cell Cycle Arrest
A common outcome of HDAC inhibitor treatment is cell cycle arrest, often at the G1/S or G2/M transition.[7][9] This is frequently mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors, most notably p21WAF1/CIP1.[7][9] HDAC inhibitors promote the acetylation of histones around the CDKN1A (p21) gene promoter, leading to its transcriptional activation.[7] p21 then binds to and inhibits cyclin/CDK complexes (e.g., Cyclin D/CDK4, Cyclin E/CDK2), preventing the phosphorylation of the Retinoblastoma protein (Rb) and halting progression into the S phase.[7][10]
Induction of Apoptosis
HDAC inhibitors can induce apoptosis through both intrinsic and extrinsic pathways. They can alter the balance of pro-apoptotic (e.g., Bax, Bak, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[7] One key mechanism involves the tumor suppressor protein p53. In response to cellular stress, p53 is acetylated by acetyltransferases like p300/CBP. This acetylation is reversed by HDACs (primarily HDAC1). By inhibiting HDAC1, HDACis lead to the accumulation of acetylated p53.[11] Acetylated p53 is more stable and transcriptionally active, leading to the expression of pro-apoptotic target genes like PUMA and Noxa.[7][11]
Other Affected Pathways
-
Angiogenesis: HDAC inhibitors can downregulate the expression of pro-angiogenic factors like VEGF and HIF-1α.
-
Immune Modulation: HDACis can enhance the expression of MHC class I and II molecules on tumor cells, increasing their recognition by the immune system.[4]
-
DNA Damage Response: By altering chromatin structure, HDAC inhibitors can affect the efficiency of DNA repair mechanisms.
-
Protein Degradation: Inhibition of HDAC6, a cytoplasmic HDAC, leads to the hyperacetylation of tubulin and the chaperone protein Hsp90, affecting protein folding and trafficking, and potentially leading to the degradation of oncogenic client proteins.[7][9]
Experimental Protocols
In Vitro HDAC Enzyme Inhibition Assay
Objective: To determine the concentration of an HDAC inhibitor required to inhibit 50% of the activity (IC50) of a specific purified HDAC enzyme.
Methodology:
-
Reagents: Purified recombinant HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6), fluorogenic HDAC substrate (e.g., Fluor-de-Lys®), developer solution, assay buffer, and the test HDAC inhibitor at various concentrations.
-
Procedure:
-
Add assay buffer, purified HDAC enzyme, and the fluorogenic substrate to the wells of a 96-well microplate.
-
Add serial dilutions of the HDAC inhibitor to the wells. Include wells with no inhibitor (positive control) and wells with no enzyme (negative control).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Stop the deacetylation reaction by adding the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Incubate for a further 15-30 minutes at room temperature.
-
Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 360/460 nm).
-
-
Data Analysis: Plot the percentage of HDAC activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Western Blot for Histone Acetylation
Objective: To assess the effect of an HDAC inhibitor on the acetylation status of histones (e.g., H3, H4) and non-histone proteins (e.g., tubulin) in cultured cells.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HCT116, HeLa) and allow them to adhere. Treat the cells with various concentrations of the HDAC inhibitor for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Protein Extraction: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3 (Lys9), anti-acetyl-α-tubulin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H3, β-actin, or GAPDH) to determine the fold-change in acetylation.
Cell Viability/Cytotoxicity Assay
Objective: To measure the effect of an HDAC inhibitor on the viability and proliferation of cancer cells.
Methodology:
-
Reagents: Cell culture medium, cancer cell line, HDAC inhibitor, and a viability reagent (e.g., MTT, MTS, or CellTiter-Glo®).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the HDAC inhibitor in triplicate. Include a vehicle-only control.
-
Incubate the cells for a desired period (e.g., 48 or 72 hours).
-
Add the viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT/MTS, 10 minutes for CellTiter-Glo®).
-
Measure the absorbance (for MTT/MTS) or luminescence (for CellTiter-Glo®) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control for each concentration. Plot the viability against the log of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
References
- 1. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical and clinical progress for HDAC as a putative target for epigenetic remodeling and functionality of immune cells [ijbs.com]
- 9. Histone deacetylase inhibitors: potential targets responsible for their anti-cancer effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Histone deacetylase 1 and 2 regulate Wnt and p53 pathways in the ureteric bud epithelium - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to HDAC-IN-48: A Dual-Mechanism Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
HDAC-IN-48 is a novel synthetic compound engineered as a potent dual-mechanism anticancer agent. It functions as a histone deacetylase (HDAC) inhibitor and an inducer of ferroptosis, a form of iron-dependent programmed cell death. Structurally, this compound is a hybrid molecule that incorporates the pharmacophores of two known bioactive compounds: SAHA (Suberanilohydroxamic Acid, an FDA-approved pan-HDAC inhibitor) and CETZOLE, a known inducer of ferroptosis. This unique combination allows this compound to exert cytotoxic effects on cancer cells through two distinct but potentially synergistic pathways. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its biological activity, detailed experimental protocols, and visualizations of the implicated signaling pathways.
Core Mechanism of Action
This compound's anticancer activity stems from its ability to simultaneously inhibit histone deacetylases and induce ferroptosis.
1.1. Histone Deacetylase (HDAC) Inhibition
As a derivative of SAHA, this compound is a potent inhibitor of HDAC proteins.[1] HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[2] The inhibition of HDACs by this compound leads to the hyperacetylation of these proteins. The accumulation of acetylated histones results in a more relaxed chromatin structure, which can lead to the reactivation of tumor suppressor genes that were previously silenced.[2] Furthermore, the hyperacetylation of non-histone proteins, such as tubulin, can disrupt cellular processes critical for cancer cell survival and proliferation.[3]
1.2. Induction of Ferroptosis
The CETZOLE component of this compound is responsible for its ability to induce ferroptosis.[1] Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides.[2] While the precise mechanism for this compound is still under investigation, HDAC inhibitors, in general, have been shown to promote ferroptosis by downregulating the expression of key antioxidant proteins.[4] One such protein is Solute Carrier Family 7 Member 11 (SLC7A11), a component of the cystine/glutamate antiporter system Xc-, which is crucial for the synthesis of the antioxidant glutathione (B108866) (GSH).[4] By inhibiting HDACs, this compound may lead to decreased SLC7A11 expression, resulting in GSH depletion, inactivation of the lipid repair enzyme Glutathione Peroxidase 4 (GPX4), and subsequent accumulation of lethal lipid peroxides.[2][4]
Quantitative Biological Data
The biological activity of this compound has been characterized by its potent cytotoxic and antiproliferative effects in various cell lines.
| Parameter | Value | Cell Line | Assay Type | Reference |
| GI50 | ~20 nM | Not Specified | Cytotoxicity Assay | [1] |
| IC50 | 0.5 µM | NCI-H522 (Human Lung Carcinoma) | Antiproliferative Assay | [3] |
| IC50 | 0.61 µM | HCT-116 (Human Colon Carcinoma) | Antiproliferative Assay | [3] |
| IC50 | 8.37 µM | WI38 (Normal Human Lung Fibroblasts) | Antiproliferative Assay | [3] |
| IC50 | 6.13 µM | RPE (Normal Human Retinal Pigment Epithelial) | Antiproliferative Assay | [3] |
Table 1: Summary of quantitative data for this compound.
Signaling Pathways
The dual-action mechanism of this compound implicates at least two major signaling pathways leading to cancer cell death.
3.1. HDAC Inhibition and Cell Cycle Arrest Pathway
The inhibition of HDACs by this compound leads to the accumulation of acetylated histones, which can transcriptionally reactivate tumor suppressor genes like CDKN1A (encoding p21). The p21 protein is a potent cyclin-dependent kinase (CDK) inhibitor that can halt the cell cycle, preventing cancer cell proliferation.
3.2. Ferroptosis Induction Pathway
This compound's induction of ferroptosis is likely mediated through the downregulation of SLC7A11, leading to an accumulation of lipid reactive oxygen species (ROS).
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
4.1. Antiproliferative Activity (MTT Assay)
This protocol is for determining the IC50 values of this compound in cancer and normal cell lines.
-
Cell Seeding:
-
Harvest and count cells (e.g., NCI-H522, HCT-116, WI38, RPE).
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0 to 40 µM.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours (3 days) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.
-
4.2. Western Blot for Histone and Tubulin Acetylation
This protocol is to assess the effect of this compound on the acetylation status of its protein targets.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 2.5, 5, and 10 µM) for 24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins on a 12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against acetyl-Histone H3, acetyl-α-Tubulin, total Histone H3, total α-Tubulin, and a loading control (e.g., β-actin).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
4.3. Lipid Peroxidation Assay
This protocol measures the levels of lipid peroxides in cells treated with this compound.
-
Cell Treatment:
-
Seed cells in a suitable format (e.g., 6-well plate).
-
Treat cells with this compound (e.g., 10 µM) and a positive control (e.g., a known ferroptosis inducer) for 6 hours.
-
-
Lipid Peroxidation Measurement:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in a suitable buffer.
-
Measure lipid peroxidation using a commercial kit based on the reaction of malondialdehyde (MDA) and 4-hydroxyalkenals (HAE) with a chromogenic reagent (e.g., N-methyl-2-phenylindole).
-
Follow the manufacturer's instructions for the reaction and absorbance measurement (typically at ~586 nm).
-
Normalize the lipid peroxidation levels to the protein concentration of the cell lysate.
-
Experimental and Logical Workflows
5.1. Workflow for Characterizing this compound's Anticancer Activity
A logical workflow for the initial characterization of a novel anticancer compound like this compound.
Conclusion
This compound represents a promising new direction in the development of targeted cancer therapies. Its dual mechanism of action, combining HDAC inhibition with the induction of ferroptosis, offers the potential for enhanced efficacy and the ability to overcome resistance to conventional therapies. The data presented in this guide underscore its potency and provide a framework for further investigation into its therapeutic potential. The detailed protocols and pathway diagrams serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery. Further studies are warranted to fully elucidate its isoform selectivity, in vivo efficacy, and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. First-in-Class Dual Mechanism Ferroptosis-HDAC Inhibitor Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting histone deacetylase enhances the therapeutic effect of Erastin-induced ferroptosis in EGFR-activating mutant lung adenocarcinoma - Zhang - Translational Lung Cancer Research [tlcr.amegroups.org]
Unveiling HDAC-IN-48: A Dual-Action Inhibitor Targeting Cancer's Core Vulnerabilities
A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of a Novel Ferroptosis-Inducing Histone Deacetylase Inhibitor
For Immediate Release
TOLEDO, OH – Researchers have developed a novel, first-in-class dual-mechanism inhibitor, designated HDAC-IN-48 (also referred to as HY-1), that synergistically combines histone deacetylase (HDAC) inhibition with the induction of ferroptosis, a unique form of programmed cell death. This hybrid molecule, born from the pharmacophores of the established HDAC inhibitor SAHA (Vorinostat) and the ferroptosis inducer CETZOLE, demonstrates potent cytotoxic effects against cancer cells, presenting a promising new strategy in oncology drug development. This in-depth guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound for researchers, scientists, and drug development professionals.
Discovery and Rationale: A Two-Pronged Attack on Cancer
The development of this compound stems from the therapeutic strategy of combining different anticancer mechanisms to overcome drug resistance and enhance efficacy.[1][2] HDAC inhibitors are a known class of epigenetic drugs that can alter gene expression in cancer cells, leading to cell cycle arrest and apoptosis.[1][3] Ferroptosis, on the other hand, is an iron-dependent form of cell death characterized by the accumulation of lipid peroxides, distinct from apoptosis.[2][3]
The rationale behind creating a hybrid molecule was to ensure that both pharmacophores are delivered to the target cells in a controlled, spatiotemporal manner, a significant advantage over co-administering two separate drugs which may have different pharmacokinetic profiles.[1][2] By combining the HDAC-inhibiting properties of SAHA with the ferroptosis-inducing capabilities of CETZOLE, this compound is designed to launch a dual assault on cancer cells, potentially leading to a synergistic cytotoxic effect.[1]
Synthesis of this compound
The synthesis of this compound (HY-1) is a multi-step process. The following is a detailed experimental protocol based on the published literature.
Experimental Protocol: Synthesis of this compound (HY-1)
Step 1: Synthesis of the Amide Intermediate
-
To a solution of the carboxylic acid precursor of the CETZOLE pharmacophore in a suitable organic solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU) and a tertiary amine base (e.g., diisopropylethylamine).
-
Stir the mixture at room temperature for a specified time to activate the carboxylic acid.
-
Add the amine-containing linker portion of the SAHA pharmacophore to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., thin-layer chromatography or LC-MS).
-
Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.
-
The crude product is then purified using column chromatography to yield the pure amide intermediate.
Step 2: Deprotection to Yield this compound (HY-1)
-
The purified amide intermediate, which contains a protecting group on the hydroxamic acid moiety (e.g., a tetrahydropyranyl group), is dissolved in a suitable solvent (e.g., methanol).
-
A stoichiometric amount of an acid (e.g., 1 M HCl in methanol) is added to the solution.[3]
-
The reaction mixture is stirred at room temperature, and the progress of the deprotection is monitored.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting crude product is purified, typically by recrystallization or chromatography, to afford the final compound, this compound (HY-1).[3]
Biological Activity and Mechanism of Action
This compound has demonstrated potent biological activity in various cancer cell lines. Its dual-action mechanism involves both HDAC inhibition and the induction of ferroptosis.
Quantitative Biological Data
| Compound | GI50 (nM) | IC50 NCI-H522 (µM) | IC50 HCT-116 (µM) | IC50 WI38 (µM) | IC50 RPE (µM) |
| This compound (HY-1) | ~20 | 0.5 | 0.61 | 8.37 | 6.13 |
Data sourced from MedchemExpress and the primary publication.[1]
Mechanism of Action: Signaling Pathways
This compound exerts its anticancer effects through two distinct but complementary pathways:
-
HDAC Inhibition: The SAHA-like pharmacophore of this compound binds to the active site of histone deacetylases. This inhibition leads to an accumulation of acetylated histones and other non-histone proteins. The resulting changes in chromatin structure and protein function can lead to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis.[1][3]
-
Induction of Ferroptosis: The CETZOLE-like portion of the molecule induces ferroptosis. This process is characterized by the iron-dependent accumulation of lethal lipid reactive oxygen species (ROS). This non-apoptotic cell death pathway provides an alternative mechanism to eliminate cancer cells, especially those that are resistant to traditional apoptosis-inducing agents.[1][3]
The combination of these two mechanisms in a single molecule leads to a synergistic cytotoxic effect in cancer cells.[3]
Experimental Protocols for Biological Assays
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.
HDAC Activity Assay
-
Principle: A fluorometric assay is used to measure the activity of HDAC enzymes in the presence of the inhibitor.
-
Procedure:
-
Prepare a reaction mixture containing the HDAC enzyme, a fluorogenic substrate (e.g., a peptide with an acetylated lysine (B10760008) residue and a fluorescent reporter), and the assay buffer.
-
Add varying concentrations of this compound or a control inhibitor (e.g., SAHA) to the reaction wells.
-
Initiate the reaction and incubate at a controlled temperature (e.g., 37°C) for a specific period.
-
Add a developer solution that stops the HDAC reaction and proteolytically cleaves the deacetylated substrate, releasing the fluorescent reporter.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition at each concentration and determine the IC50 value.
-
Cell Viability Assay (MTT or MTS Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, control compounds, or vehicle (DMSO) for a specified duration (e.g., 72 hours).
-
Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS to each well and incubate for a few hours.
-
Living cells with active metabolism will reduce the tetrazolium salt to a colored formazan (B1609692) product.
-
Add a solubilizing agent (for MTT) to dissolve the formazan crystals.
-
Measure the absorbance of the colored solution using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or IC50 values.
-
Ferroptosis Assay (Lipid ROS Measurement)
-
Principle: This assay quantifies the level of lipid reactive oxygen species (ROS), a key indicator of ferroptosis.
-
Procedure:
-
Treat cancer cells with this compound, a known ferroptosis inducer (e.g., CETZOLE), or a control compound.
-
Co-treat a set of cells with a ferroptosis inhibitor (e.g., Liproxstatin-1) to confirm the mechanism.
-
After the treatment period, incubate the cells with a fluorescent probe that specifically detects lipid ROS (e.g., C11-BODIPY 581/591).
-
Wash the cells to remove excess probe.
-
Analyze the cells using flow cytometry or fluorescence microscopy to measure the intensity of the oxidized probe, which is proportional to the level of lipid ROS.
-
Visualizations
Signaling Pathway of this compound
Caption: Dual mechanism of this compound.
Experimental Workflow for Synthesis and Evaluation
Caption: Synthesis and evaluation workflow.
Conclusion
This compound represents a significant advancement in the design of multi-targeted anticancer agents. By combining two distinct and potent cell-killing mechanisms—HDAC inhibition and ferroptosis induction—into a single molecule, it offers a promising strategy to combat cancer, potentially overcoming drug resistance and improving therapeutic outcomes. The data presented in this whitepaper provide a solid foundation for further preclinical and clinical investigation of this novel compound.
References
HDAC-IN-48: A Dual-Mechanism Inhibitor Targeting Histone Deacetylases and Inducing Ferroptosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
HDAC-IN-48 is a potent, synthetic small molecule that has emerged as a significant tool in cancer research. It is a novel hybrid compound engineered from the pharmacophores of two well-established molecules: the pan-histone deacetylase (HDAC) inhibitor Suberanilohydroxamic acid (SAHA) and the ferroptosis inducer CETZOLE. This unique design imparts a dual mechanism of action, enabling this compound to not only modulate epigenetic pathways through HDAC inhibition but also to trigger a distinct form of iron-dependent programmed cell death known as ferroptosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental evaluation of this compound, intended to support its application in preclinical research and drug development.
Chemical Structure and Physicochemical Properties
This compound is characterized by a chemical structure that integrates the key functional motifs of its parent compounds. The hydroxamic acid group from SAHA serves as the zinc-binding moiety essential for HDAC inhibition, while the core structure derived from CETZOLE is responsible for inducing ferroptosis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 3031411-05-6[1] |
| Molecular Formula | C₂₄H₂₆N₄O₄ |
| Molecular Weight | 434.49 g/mol |
| IUPAC Name | N'-(4-(3-(4-(prop-2-yn-1-yloxy)phenyl)-1,2,4-oxadiazol-5-yl)benzyl)-N-hydroxyoxalamide |
| SMILES | C#CCOc1ccc(cc1)-c1nc(o1)Cc1ccc(cc1)CNC(=O)C(=O)NO |
| Solubility | Soluble in DMSO |
Mechanism of Action
The therapeutic potential of this compound stems from its dual engagement of two distinct cellular pathways: epigenetic modulation via HDAC inhibition and the induction of ferroptosis.
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins.[2][3][4] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.[4] HDAC inhibitors, such as the SAHA-derived component of this compound, block the activity of these enzymes.[5] This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure that facilitates the transcription of genes, including tumor suppressor genes.[2] Beyond histones, HDACs also target a variety of non-histone proteins involved in critical cellular processes like cell cycle regulation, differentiation, and apoptosis.[5]
The following diagram illustrates the general mechanism of HDAC inhibition:
Induction of Ferroptosis
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[6] This process is distinct from other forms of cell death, such as apoptosis. HDAC inhibitors have been shown to sensitize cancer cells to ferroptosis.[1][7] The CETZOLE-derived moiety of this compound is designed to initiate this cascade. The proposed mechanism involves the inhibition of system Xc-, a cystine/glutamate antiporter, which leads to the depletion of intracellular cysteine. Cysteine is a crucial precursor for the synthesis of glutathione (B108866) (GSH), a major antioxidant. The reduction in GSH levels impairs the function of glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides. The resulting accumulation of lipid reactive oxygen species (ROS) in the presence of iron leads to oxidative damage to cell membranes and ultimately, cell death.
The signaling pathway for the induction of ferroptosis is depicted below:
Biological Activity and Quantitative Data
This compound exhibits potent cytotoxic activity against various cancer cell lines, with a notable selectivity for cancer cells over normal cells.[1]
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | GI₅₀ (nM) | IC₅₀ (µM) |
| NCI-H522 | Human Lung Carcinoma | ~20[1] | 0.5[1] |
| HCT-116 | Human Colon Carcinoma | ~20[1] | 0.61[1] |
| WI38 | Normal Human Lung Fibroblasts | - | 8.37[1] |
| RPE | Normal Retinal Pigment Epithelial | - | 6.13[1] |
GI₅₀: 50% growth inhibition concentration; IC₅₀: 50% inhibitory concentration. Data from MedchemExpress.
In cellular assays, this compound has been demonstrated to induce the hyperacetylation of both histone and non-histone proteins, such as tubulin, confirming its HDAC inhibitory activity.[1] Furthermore, it has been shown to decrease lipid peroxide levels at higher concentrations, consistent with its ferroptosis-inducing mechanism.[1]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound. Researchers should optimize these protocols for their specific experimental systems.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot for Histone Acetylation
This technique is used to detect the levels of acetylated histones in cells treated with this compound.
Workflow:
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound for a specified time (e.g., 24 hours). Harvest the cells and perform histone extraction using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3). Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Lipid Peroxidation Assay
This assay quantifies the extent of lipid peroxidation, a key indicator of ferroptosis.
Workflow:
Methodology:
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Staining: Incubate the cells with a lipid peroxidation sensor dye, such as C11-BODIPY(581/591), according to the manufacturer's protocol.
-
Flow Cytometry: Harvest the cells and analyze them using a flow cytometer. The dye emits green fluorescence in its reduced state and shifts to red fluorescence upon oxidation by lipid peroxides.
-
Data Analysis: Quantify the level of lipid peroxidation by measuring the shift in fluorescence intensity.
Conclusion
This compound is a promising research compound with a novel dual mechanism of action that combines HDAC inhibition with the induction of ferroptosis. Its potent and selective cytotoxicity against cancer cells makes it a valuable tool for investigating the interplay between epigenetic regulation and this emerging form of programmed cell death. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and related dual-mechanism inhibitors in oncology and other disease areas.
References
- 1. HDAC inhibition induces EMT and alterations in cellular iron homeostasis to augment ferroptosis sensitivity in SW13 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylases (HDACs): characterization of the classical HDAC family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting histone deacetylase enhances the therapeutic effect of Erastin-induced ferroptosis in EGFR-activating mutant lung adenocarcinoma - Zhang - Translational Lung Cancer Research [tlcr.amegroups.org]
- 6. Research Progress on the Mechanism of Histone Deacetylases in Ferroptosis of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
The Biological Activity of HDAC-IN-48: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
HDAC-IN-48 is a novel, potent histone deacetylase (HDAC) inhibitor with a unique dual mechanism of action that includes the induction of ferroptosis. This hybrid molecule, incorporating pharmacophores from well-established inhibitors SAHA and CETZOLE, demonstrates significant cytotoxic effects against various cancer cell lines.[1][2][3][4] Its chemical structure is distinguished by an alkyne group, rendering it suitable for click chemistry applications.[1][2][3] This technical guide provides a comprehensive summary of the currently available data on the biological activity of this compound, including its quantitative effects, underlying mechanisms, and relevant experimental methodologies.
Core Biological Activity and Mechanism of Action
This compound exerts its biological effects through two primary mechanisms: the inhibition of histone deacetylase (HDAC) enzymes and the induction of ferroptosis, an iron-dependent form of programmed cell death.[1][2][3][4]
-
HDAC Inhibition: As an HDAC inhibitor, this compound leads to the hyperacetylation of both histone and non-histone proteins.[1] The acetylation of histone proteins results in a more relaxed chromatin structure, altering gene expression patterns.[5] This can lead to the reactivation of tumor suppressor genes and cell cycle inhibitors, such as p21, ultimately causing cell cycle arrest and apoptosis.[2][6] A notable non-histone target is tubulin; its hyperacetylation, also observed with this compound treatment, can disrupt microtubule dynamics.[1]
-
Ferroptosis Induction: Distinct from its HDAC inhibitory function, this compound also triggers ferroptosis.[1][2][3] This process is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[1][7] The ability of this compound to decrease lipid peroxide levels suggests a complex interplay with cellular redox homeostasis.[1] The combination of HDAC inhibition and ferroptosis induction presents a synergistic approach to cancer therapy, potentially overcoming resistance to conventional treatments.[4]
Quantitative Biological Data
The following tables summarize the reported quantitative data for this compound's biological activity.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cell Type | Assay Duration | IC50 / GI50 | Reference |
| NCI-H522 | Human Lung Carcinoma | 3 days | 0.5 µM (IC50) | [1] |
| HCT-116 | Human Colorectal Carcinoma | 3 days | 0.61 µM (IC50) | [1] |
| WI38 | Normal Human Lung Fibroblast | 3 days | 8.37 µM (IC50) | [1] |
| RPE | Normal Retinal Pigment Epithelial | 3 days | 6.13 µM (IC50) | [1] |
| General | Cancer Cell Lines | Not Specified | ~20 nM (GI50) | [1][2][3] |
Table 2: Mechanistic In Vitro Activity of this compound
| Assay | Cell Line / System | Treatment Conditions | Observed Effect | Reference |
| Cell Viability | NCI-H522, HCT-116 | 2.5 µM; 24 h | Suppression of viability via ferroptosis and HDAC inhibition | [1] |
| Lipid Peroxide Levels | Not Specified | 10 µM; 6 h | Decrease in lipid peroxide levels (compared to SAHA) | [1] |
| Protein Acetylation | Not Specified | 2.5, 5, and 10 µM; 3 d | Hyperacetylation of histones and tubulin | [1] |
| Ferroptosis Induction | PC-12 (differentiated and undifferentiated) | 0.58, 1.16, 2.32 µM; 24 h | Minimal ferroptosis induction | [1] |
| Neurotoxicity | PC-12 | 0.58, 1.16, 2.32 µM; 3 d | No observed neurotoxic effects | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
Experimental Protocols
While specific, detailed protocols for the experiments conducted on this compound are not publicly available, the following sections describe standard methodologies for the key assays mentioned in the literature.
Cell Viability and Antiproliferative Assay (MTT/CCK-8 Assay)
This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding:
-
Harvest cells (e.g., HCT-116, NCI-H522) during their logarithmic growth phase.[8]
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a density of approximately 5 x 10³ cells per well in 100 µL of complete growth medium.[9]
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plates for the specified duration (e.g., 48 or 72 hours).[8]
-
-
MTT Reagent Incubation and Measurement:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]
-
After incubation, carefully remove the medium.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
-
Western Blot for Histone and Tubulin Acetylation
This method is used to detect the levels of acetylated proteins, confirming the HDAC-inhibitory activity of the compound within cells.
-
Cell Lysis and Protein Extraction:
-
Plate cells and treat with various concentrations of this compound and a vehicle control for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and HDAC inhibitors (e.g., Trichostatin A, Sodium Butyrate) to preserve acetylation marks.
-
For histone extraction, an acid extraction method can be employed.[10]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing with Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.[10]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for acetylated-histone H3, acetylated-α-tubulin, total histone H3, and total α-tubulin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The intensity of the acetylated protein bands is normalized to the total protein bands to determine the effect of the inhibitor.
-
Ferroptosis Assessment (Lipid Peroxidation Assay)
This assay measures the accumulation of lipid reactive oxygen species (ROS), a key indicator of ferroptosis.
-
Cell Treatment:
-
Seed cells in an appropriate format (e.g., 96-well plate or 6-well plate).
-
Treat cells with this compound, a positive control for ferroptosis (e.g., Erastin or RSL3), and a vehicle control. A co-treatment with a ferroptosis inhibitor (e.g., Ferrostatin-1 or Liproxstatin-1) can be included to confirm the mechanism.
-
Incubate for the desired period.
-
-
Staining with Lipid Peroxidation Sensor:
-
Use a fluorescent probe such as C11-BODIPY 581/591.
-
Remove the culture medium and wash the cells with PBS.
-
Add the C11-BODIPY probe (at a final concentration of ~1-10 µM) diluted in PBS or serum-free medium.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Detection and Analysis:
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence using a flow cytometer or a fluorescence microscope.
-
The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid peroxides. An increase in the green/red fluorescence ratio indicates an increase in lipid peroxidation.
-
Conclusion and Future Directions
This compound is a promising preclinical compound characterized by its potent HDAC inhibition and its unique ability to induce ferroptosis. Its demonstrated cytotoxicity against cancer cell lines, with a degree of selectivity over normal cells, warrants further investigation. Future research should focus on elucidating the specific HDAC isoforms targeted by this compound, a more detailed characterization of the signaling pathways it modulates, and comprehensive in vivo studies to assess its efficacy, pharmacokinetics, and safety profile in animal models. The dual-action nature of this molecule may offer a significant advantage in overcoming drug resistance in various cancer types.
References
- 1. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. First-in-Class Dual Mechanism Ferroptosis-HDAC Inhibitor Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction mechanism of ferroptosis: A novel therapeutic target in lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro anti-proliferative activity of selected nutraceutical compounds in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Growth and Metastasis of Colon Cancer by Delivering 5-Fluorouracil-loaded Pluronic P85 Copolymer Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Unraveling the Dual-Action Mechanism of HDAC-IN-48: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HDAC-IN-48 is a novel synthetic molecule engineered with a dual-action mechanism, positioning it as a promising candidate in oncology research. This molecule is a hybrid that integrates the pharmacophores of Suberoylanilide Hydroxamic Acid (SAHA), a known pan-histone deacetylase (HDAC) inhibitor, and CETZOLE, a potent inducer of ferroptosis. This unique combination allows this compound to simultaneously target two distinct and critical cellular pathways implicated in cancer cell survival and proliferation: epigenetic regulation and a non-apoptotic form of iron-dependent cell death. This technical guide provides an in-depth analysis of the core mechanisms of this compound, presenting available quantitative data, detailed experimental protocols for its characterization, and visual representations of the pertinent signaling pathways.
Core Mechanism of Action: A Two-Pronged Assault on Cancer Cells
This compound exerts its cytotoxic effects through the synergistic action of its two constituent pharmacophores.
-
HDAC Inhibition: The SAHA component of this compound targets histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, this compound leads to the hyperacetylation of histone proteins. This, in turn, results in a more relaxed chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes, such as p21. The upregulation of these genes can induce cell cycle arrest and apoptosis. Furthermore, HDAC inhibition can also lead to the hyperacetylation of non-histone proteins, including tubulin, affecting microtubule dynamics and further contributing to cell cycle disruption.[1][2][3][4]
-
Ferroptosis Induction: The CETZOLE moiety of this compound initiates ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid reactive oxygen species (ROS). The proposed mechanism for CETZOLE-induced ferroptosis involves the inhibition of Glutathione Peroxidase 4 (GPX4), a key enzyme responsible for detoxifying lipid peroxides.[5][6][7][8] Inhibition of GPX4 leads to an overwhelming accumulation of lipid ROS, resulting in oxidative damage to the cell membrane and eventual cell death.
This dual-action presents a powerful strategy to combat cancer by simultaneously disrupting epigenetic stability and inducing a distinct, non-apoptotic cell death pathway, potentially overcoming resistance to conventional therapies.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound in various cell lines.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Metric | Value |
| N/A | N/A | GI₅₀ | ~20 nM |
| NCI-H522 | Non-small cell lung cancer | IC₅₀ | 0.5 µM |
| HCT-116 | Colon Carcinoma | IC₅₀ | 0.61 µM |
| WI38 | Normal human lung fibroblasts | IC₅₀ | 8.37 µM |
| RPE | Retinal pigment epithelial cells | IC₅₀ | 6.13 µM |
Data sourced from MedChemExpress product information sheet.[9]
Table 2: Biological Activity of this compound
| Assay | Cell Line | Concentration | Time | Observation |
| Lipid Peroxide Levels | N/A | 10 µM | 6 h | Decreased compared to SAHA |
| Histone and Tubulin Acetylation | N/A | 2.5, 5, and 10 µM | 3 d | Hyperacetylation observed |
| Neurotoxicity | Differentiated and undifferentiated PC-12 cells | 0.58, 1.16, and 2.32 µM | 3 d | No neurotoxic effects observed |
| Ferroptosis Induction | Differentiated and undifferentiated PC-12 cells | 0.58, 1.16, and 2.32 µM | 24 h | Few ferroptosis induction |
Data sourced from MedChemExpress product information sheet.[9]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the dual-action of this compound. These protocols are based on standard laboratory procedures and the information available from the primary literature.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer and normal cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., NCI-H522, HCT-116) and normal cell lines (e.g., WI38, RPE)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Western Blot Analysis for HDAC Inhibition
This protocol is to assess the effect of this compound on the acetylation of histone H3 and tubulin.
Materials:
-
This compound
-
NCI-H522 cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-α-tubulin, anti-Histone H3, anti-α-tubulin, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Treat NCI-H522 cells with various concentrations of this compound for 24-72 hours.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to PVDF membranes.
-
Block the membranes with blocking buffer for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membranes again and visualize the protein bands using an ECL substrate and an imaging system.
-
Use GAPDH as a loading control to normalize the protein levels.
Lipid Peroxidation Assay (C11-BODIPY Staining)
This protocol is to measure the induction of lipid ROS, a hallmark of ferroptosis, by this compound.
Materials:
-
This compound
-
NCI-H522 cells
-
C11-BODIPY 581/591 dye
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat NCI-H522 cells with this compound for the desired time. Include a positive control for ferroptosis (e.g., Erastin or RSL3) and a negative control (vehicle).
-
Incubate the cells with 2 µM C11-BODIPY 581/591 for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry or fluorescence microscopy. The fluorescence emission of C11-BODIPY shifts from red to green upon oxidation.
-
Quantify the green fluorescence to determine the level of lipid peroxidation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its characterization.
Caption: HDAC Inhibition Pathway of this compound.
Caption: Ferroptosis Induction Pathway of this compound.
Caption: General Experimental Workflow.
Conclusion
This compound represents a promising advancement in the development of multi-targeted anticancer agents. Its ability to concurrently induce HDAC inhibition and ferroptosis offers a synergistic approach to eradicating cancer cells and potentially overcoming drug resistance. The data presented in this guide underscore its potent in vitro activity and selectivity for cancer cells over normal cells. Further investigation into its in vivo efficacy and detailed molecular interactions is warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this novel dual-action compound.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors activate p21(WAF1) expression via ATM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitor selectively induces p21WAF1 expression and gene-associated histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cyclin-Dependent Kinase Inhibitor p21 Is a Crucial Target for Histone Deacetylase 1 as a Regulator of Cellular Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
Unraveling the Ferroptotic Potential of Histone Deacetylase (HDAC) Inhibitors: A Technical Guide
Disclaimer: Initial searches for a specific compound designated "HDAC-IN-48" did not yield any specific data within publicly available scientific literature. Therefore, this guide focuses on the broader, well-documented class of Histone Deacetylase (HDAC) inhibitors and their collective mechanism for inducing ferroptosis, a regulated form of iron-dependent cell death characterized by lipid peroxidation. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
Histone deacetylase (HDAC) inhibitors are a class of epigenetic drugs that are gaining significant attention for their anti-cancer properties. Beyond their established roles in cell cycle arrest and apoptosis, a growing body of evidence reveals their capacity to induce or sensitize cancer cells to ferroptosis. This is achieved through a multi-pronged mechanism that disrupts cellular iron homeostasis and cripples antioxidant defense systems. Key pathways affected include the downregulation of glutathione (B108866) peroxidase 4 (GPX4) and the cystine/glutamate antiporter SLC7A11, alongside the upregulation of genes involved in iron metabolism. The synergistic effect of combining HDAC inhibitors with known ferroptosis inducers presents a promising therapeutic strategy to overcome drug resistance in various cancer types.
The Core Mechanism: A Two-Pronged Assault
HDAC inhibitors promote ferroptosis by creating a "perfect storm" within the cell: an excess of reactive iron and a collapse of the primary defense mechanism against lipid-based reactive oxygen species (ROS).
-
Disruption of Iron Homeostasis: HDAC inhibitors have been shown to modulate the expression of genes involved in iron metabolism.[1] This can lead to an increase in the intracellular labile iron pool. Specifically, HDAC inhibitors can upregulate NCOA4, a mediator of ferritin degradation (ferritinophagy), and HMOX1/2, enzymes involved in heme breakdown, both of which release free iron into the cell.[1] This elevated iron level is critical for catalyzing the Fenton reaction, which generates highly reactive hydroxyl radicals that drive lipid peroxidation.
-
Suppression of Antioxidant Defenses: The primary defense against ferroptosis is the GPX4 enzyme, which reduces lipid hydroperoxides to non-toxic lipid alcohols, using glutathione (GSH) as a cofactor. HDAC inhibitors cripple this system at multiple points:
-
Downregulation of SLC7A11: Many studies have shown that HDAC inhibitors, such as Vorinostat (B1683920) and Entinostat, can decrease the expression of SLC7A11.[2] SLC7A11 is a crucial component of the system Xc- antiporter, which imports cystine, the rate-limiting substrate for the synthesis of GSH. Reduced GSH levels leave GPX4 without its necessary cofactor.
-
Downregulation of GPX4: Some HDAC inhibitors, particularly those targeting HDAC3, have been found to directly or indirectly reduce the expression of GPX4 itself, removing the central pillar of ferroptosis defense.
-
The convergence of these two events—increased iron and decreased antioxidant capacity—leads to the unchecked accumulation of lipid peroxides on cellular membranes, culminating in oxidative damage and cell death by ferroptosis.
Quantitative Data Summary
The following tables summarize quantitative findings from studies investigating the effects of HDAC inhibitors on key markers of ferroptosis.
Table 1: Effect of HDAC Inhibitors on Cell Viability in Combination with Ferroptosis Inducers
| HDAC Inhibitor | Ferroptosis Inducer | Cell Line(s) | Concentration(s) | % Reduction in Cell Viability (Combination vs. Single Agents) | Reference(s) |
| Vorinostat | Erastin | H1650, HCC827, PC9 (NSCLC) | Vorinostat: 1 µM, Erastin: 1 µM | Significant synergistic reduction (p < 0.001) | [3][4] |
| Vorinostat | Salazosulfapyridine (SASP) | Various Cancer Cell Lines | Not specified | Synergistic cell death observed | [5] |
| Panobinostat (B1684620) (LBH-589) | Doxorubicin | SW-1353 (Chondrosarcoma) | LBH-589: 0.02 µM, Doxorubicin: 0.5 µM | Significant synergistic reduction in cell growth | [6] |
Table 2: Effect of HDAC Inhibitors on Ferroptosis Markers
| HDAC Inhibitor | Cell Line | Marker | Method | Result | Reference(s) |
| Vorinostat + Erastin | H1650 (NSCLC) | Lipid Peroxides | Flow Cytometry (C11-BODIPY) | Significant increase in lipid peroxides (p < 0.01) | [3][4] |
| Entinostat, Vorinostat | Gastric Cancer Cell Lines | Lipid Peroxidation | Not specified | Increased in all cell lines | [2] |
| RGFP966 (HDAC3 inhibitor) | HCT116 (Colorectal Cancer) | Intracellular Fe²⁺ | Colorimetric Assay | Strong enhancement of Fe²⁺ levels | [7] |
| Quisinostat | Tongue Squamous Cell Carcinoma | GPX4 Protein | Western Blot | Decrease in GPX4 expression | [8] |
| Vorinostat | Glioma Cells | SLC7A11 Expression | Not specified | Downregulation of SLC7A11 | [8] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of HDAC Inhibitor-Induced Ferroptosis
Caption: HDAC inhibitors block HDACs, leading to altered gene expression that suppresses SLC7A11 and GPX4 while increasing iron availability, culminating in lipid peroxidation and ferroptosis.
Experimental Workflow Diagram
Caption: A typical workflow to assess HDAC inhibitor-induced ferroptosis, involving cell treatment followed by various endpoint assays to measure viability, lipid ROS, iron levels, and protein/gene expression.
Key Experimental Protocols
Measurement of Lipid Peroxidation using C11-BODIPY 581/591
This protocol is adapted for flow cytometry to quantify lipid peroxidation in treated cells.
Materials:
-
C11-BODIPY 581/591 (stock solution in DMSO, e.g., 10 mM)
-
Cultured cells treated with HDAC inhibitor +/- ferroptosis inducer
-
Phosphate-Buffered Saline (PBS)
-
Accutase or Trypsin for cell detachment
-
Flow cytometer with 488 nm and 561 nm lasers
Protocol:
-
Cell Treatment: Treat cells with the desired compounds for the specified duration (e.g., 24 hours).
-
Staining:
-
Cell Harvesting:
-
Gently wash the cells twice with PBS.
-
Detach adherent cells using Accutase or Trypsin.
-
Collect cells and centrifuge at 300 x g for 5 minutes.[10]
-
-
Resuspension: Aspirate the supernatant and resuspend the cell pellet in 300-500 µL of PBS for flow cytometry analysis.
-
Flow Cytometry:
-
Analyze the cells immediately.
-
Use a 488 nm laser for excitation of the oxidized C11-BODIPY (green emission, ~510 nm) and a 561/581 nm laser for the reduced form (red emission, ~591 nm).[11]
-
Record fluorescence in both channels.
-
-
Analysis: The level of lipid peroxidation is determined by the ratio of green to red fluorescence intensity. An increase in the green/red ratio indicates higher lipid peroxidation.
Western Blot for GPX4 Protein Expression
This protocol outlines the general steps for assessing GPX4 protein levels following treatment.
Materials:
-
Treated cell pellets
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-GPX4
-
Primary antibody: anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Cell Lysis: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet debris and collect the supernatant containing protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Antibody Incubation:
-
Detection: Wash the membrane 3 times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[12]
-
Analysis: Strip the membrane and re-probe for a loading control (e.g., GAPDH) to normalize GPX4 expression levels. Quantify band intensity using software like ImageJ.
qRT-PCR for SLC7A11 Gene Expression
This protocol describes the general workflow for measuring changes in SLC7A11 mRNA levels.
Materials:
-
Treated cell pellets
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for SLC7A11 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Protocol:
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.
-
Quantitative PCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for SLC7A11 or the housekeeping gene, and SYBR Green/TaqMan master mix.
-
Run the reaction on a qRT-PCR instrument using a standard thermal cycling program.
-
-
Analysis:
-
Determine the cycle threshold (Ct) values for both SLC7A11 and the housekeeping gene in all samples.
-
Calculate the relative expression of SLC7A11 using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the vehicle control.
-
Conclusion and Future Directions
HDAC inhibitors robustly sensitize cancer cells to ferroptosis by coordinately disrupting iron metabolism and suppressing the GPX4-mediated antioxidant system. This dual mechanism of action makes them compelling candidates for combination therapies, particularly in cancers that have developed resistance to conventional treatments. The synergistic lethality observed when combining HDAC inhibitors with direct ferroptosis inducers like Erastin highlights a promising avenue for clinical investigation. Future research should focus on identifying the specific HDAC isoforms most critical for regulating ferroptosis to develop more targeted and potent therapeutic strategies. Furthermore, elucidating the full spectrum of non-histone targets of HDACs that contribute to ferroptosis will provide deeper insights into this complex regulatory network.
References
- 1. HDAC inhibitor enhances ferroptosis susceptibility of AML cells by stimulating iron metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HDAC inhibitors activate lipid peroxidation and ferroptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. xCT Inhibition Increases Sensitivity to Vorinostat in a ROS-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Research Progress on the Mechanism of Histone Deacetylases in Ferroptosis of Glioma [frontiersin.org]
- 9. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 11. abpbio.com [abpbio.com]
- 12. GPX4 suppresses ferroptosis to promote malignant progression of endometrial carcinoma via transcriptional activation by ELK1 - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Technical Guide: Cytotoxicity of Novel Histone Deacetylase Inhibitors
Disclaimer: Extensive searches for "HDAC-IN-48" did not yield specific data for a compound with this designation. The following guide is a representative document based on the well-established cytotoxic effects of various histone deacetylase (HDAC) inhibitors. The data and specific experimental details presented herein are illustrative and intended to serve as a template for researchers, scientists, and drug development professionals working on novel HDAC inhibitors.
Introduction
Histone deacetylase (HDAC) inhibitors are a promising class of therapeutic agents, primarily investigated for their anti-cancer properties.[1][2][3] These compounds interfere with the function of HDAC enzymes, which play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones.[3][4] This inhibition leads to hyperacetylation of histones, resulting in a more relaxed chromatin structure and altered transcription of genes involved in cell cycle control, differentiation, and apoptosis.[3][4][5] Consequently, HDAC inhibitors can induce cell cycle arrest, trigger programmed cell death (apoptosis), and inhibit tumor growth in various cancer models.[1][2][6][7] This guide provides a preliminary overview of the cytotoxic effects of a representative novel HDAC inhibitor, referred to here as HDAC-IN-XX , based on common findings for this class of compounds.
Quantitative Cytotoxicity Data
The cytotoxic potential of HDAC-IN-XX was evaluated across a panel of human cancer cell lines using a standard cell viability assay. The half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit cell growth by 50%, was determined after 72 hours of continuous exposure.
Table 1: In Vitro Cytotoxicity of HDAC-IN-XX in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 1.5 |
| A549 | Lung Carcinoma | 2.8 |
| MCF-7 | Breast Adenocarcinoma | 3.2 |
| HCT116 | Colorectal Carcinoma | 1.9 |
| Jurkat | T-cell Leukemia | 0.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability through the colorimetric MTT assay, which measures the metabolic activity of cells.
Workflow Diagram:
Figure 1: Workflow for determining cell viability using the MTT assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of HDAC-IN-XX. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Solubilization: The resulting formazan (B1609692) crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Cells are treated with HDAC-IN-XX at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC detects the externalization of phosphatidylserine (B164497) in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.
Mechanism of Action: Induction of Apoptosis
HDAC inhibitors are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][7][8] This often involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.[1][9]
Signaling Pathway Diagram
The following diagram illustrates a generalized pathway for HDAC inhibitor-induced apoptosis.
Figure 2: A simplified signaling pathway illustrating how HDAC inhibitors can lead to apoptosis.
Conclusion
The preliminary, illustrative data suggest that novel HDAC inhibitors, such as the representative HDAC-IN-XX, exhibit potent cytotoxic effects against a range of cancer cell lines. The primary mechanism of this cytotoxicity is likely the induction of apoptosis, driven by changes in the expression of key regulatory genes following HDAC inhibition. Further studies, including Western blot analysis to confirm the modulation of apoptotic proteins and in vivo xenograft models, are warranted to fully elucidate the therapeutic potential of new compounds in this class.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 4. quora.com [quora.com]
- 5. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Mediated by Histone Deacetylase Inhibitors in Cancer Cells: Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
CUDC-907 (Fimepinostat): A Technical Whitepaper on a Dual Histone Deacetylase and Phosphoinositide 3-Kinase Inhibitor
Executive Summary: The landscape of cancer therapeutics is continually evolving, with a significant focus on targeted therapies that can overcome resistance and improve efficacy. A promising strategy in this domain is the development of hybrid inhibitors that simultaneously modulate multiple oncogenic pathways. This technical guide provides an in-depth overview of CUDC-907 (Fimepinostat), a first-in-class dual inhibitor of Histone Deacetylases (HDACs) and Phosphoinositide 3-Kinases (PI3Ks). By targeting these two critical pathways, CUDC-907 exhibits potent anti-proliferative and pro-apoptotic activity across a range of hematologic and solid tumors. This document details the mechanism of action, quantitative inhibitory data, key experimental methodologies, and the signaling pathways affected by CUDC-907, serving as a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction to Hybrid HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones and other non-histone proteins.[1][2] Their overexpression or aberrant activity is a hallmark of many cancers, making them a validated target for therapeutic intervention.[2] Similarly, the Phosphoinositide 3-Kinase (PI3K) signaling pathway is one of the most frequently activated pathways in human cancers, regulating cell growth, survival, and proliferation.[3][4]
The rationale for developing dual HDAC and PI3K inhibitors stems from the extensive crosstalk between these two pathways. Combining HDAC and PI3K inhibitors has been shown to have synergistic effects in preclinical models.[4][5] CUDC-907 (Fimepinostat) was developed as a single chemical entity that concurrently inhibits both Class I and II HDACs and Class I PI3Ks.[6][7] This dual inhibition can lead to a more potent and durable anti-tumor response by simultaneously targeting epigenetic regulation and key survival signaling.[4][8]
Quantitative Inhibitory Profile of CUDC-907
CUDC-907 has been demonstrated to be a potent inhibitor of both PI3K and HDAC isoforms. The following tables summarize its inhibitory activity (IC50 values) as reported in various studies.
Table 1: Inhibitory Activity of CUDC-907 against PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 19[6][7] |
| PI3Kβ | 54[6][7] |
| PI3Kδ | 39[6][7] |
| PI3Kγ | 311[6] |
| PI3Kα (H1047R mutant) | 73[6] |
| PI3Kα (E545K mutant) | 62[6] |
Table 2: Inhibitory Activity of CUDC-907 against HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 1.7[6][7] |
| HDAC2 | 5.0[6][7] |
| HDAC3 | 1.8[6][7] |
| HDAC6 | 27[6] |
| HDAC8 | 191[6] |
| HDAC10 | 2.8[6][7] |
| HDAC11 | 5.4[6] |
Table 3: Anti-proliferative Activity of CUDC-907 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Granta 519 | B-cell Lymphoma | 7[6] |
| DOHH2 | B-cell Lymphoma | 1[6] |
| RL | B-cell Lymphoma | 2[6] |
| Pfeiffer | B-cell Lymphoma | 4[6] |
| SuDHL4 | B-cell Lymphoma | 3[6] |
| Daudi | B-cell Lymphoma | 15[6] |
| Raji | B-cell Lymphoma | 9[6] |
| RPMI8226 | Multiple Myeloma | 2[6] |
| OPM-2 | Multiple Myeloma | 1[6] |
| ARH77 | Multiple Myeloma | 5[6] |
| AtT20 | Corticotroph Tumor | 5[1] |
Mechanism of Action
CUDC-907 exerts its anti-tumor effects through the simultaneous inhibition of the PI3K/AKT/mTOR pathway and HDAC-mediated epigenetic regulation. This dual action leads to a cascade of downstream events culminating in cell cycle arrest and apoptosis.[3][4]
PI3K Pathway Inhibition
By inhibiting Class I PI3K isoforms, CUDC-907 blocks the conversion of PIP2 to PIP3, thereby preventing the activation of downstream effectors such as AKT and mTOR.[4] This leads to a reduction in the phosphorylation of key proteins involved in cell survival and proliferation, including p-AKT, p-rS6, and p-4EBP1.[4]
HDAC Pathway Inhibition
Inhibition of Class I and II HDACs by CUDC-907 results in the hyperacetylation of histone and non-histone proteins. This alters chromatin structure, leading to the re-expression of tumor suppressor genes.[4] Furthermore, HDAC inhibition affects the acetylation status and stability of numerous oncoproteins. A key target is the MYC oncogene, which is frequently overexpressed in various cancers. CUDC-907 has been shown to downregulate MYC protein levels by decreasing its transcription and promoting its degradation.[9]
Synergistic Effects
The combined inhibition of PI3K and HDAC pathways by CUDC-907 leads to synergistic anti-cancer effects. For instance, HDAC inhibition can upregulate the pro-apoptotic protein Bim, while PI3K inhibition can downregulate the anti-apoptotic protein Mcl-1.[3] This coordinated modulation of apoptosis regulators enhances tumor cell killing.[3] Additionally, CUDC-907 has been shown to induce DNA damage and downregulate DNA damage response proteins like CHK1 and Wee1, further contributing to its cytotoxicity in cancer cells.[3][5]
Figure 1: Simplified signaling pathway of CUDC-907's dual inhibitory mechanism.
Experimental Protocols
This section outlines the general methodologies employed in the preclinical evaluation of CUDC-907.
Cell Proliferation and Viability Assays
-
Objective: To determine the anti-proliferative activity of CUDC-907 across various cancer cell lines.
-
Methodology:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of CUDC-907 or a vehicle control (e.g., DMSO).
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.
-
Absorbance or luminescence is measured using a plate reader.
-
Data is normalized to the vehicle-treated control, and IC50 values are calculated using non-linear regression analysis.
-
Western Blot Analysis
-
Objective: To investigate the effect of CUDC-907 on protein expression and phosphorylation status in key signaling pathways.
-
Methodology:
-
Cells are treated with CUDC-907 at various concentrations and time points.
-
Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., p-AKT, total AKT, acetylated histones, MYC, Mcl-1, Bim, γH2AX).
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
Apoptosis and Cell Cycle Analysis
-
Objective: To quantify the induction of apoptosis and cell cycle arrest by CUDC-907.
-
Methodology (Apoptosis):
-
Cells are treated with CUDC-907 for a specified duration (e.g., 24-48 hours).
-
Both adherent and floating cells are collected and washed with PBS.
-
Cells are stained with Annexin V (conjugated to a fluorophore like FITC or APC) and a viability dye (e.g., Propidium Iodide or 7-AAD) according to the manufacturer's protocol.
-
Stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic populations.
-
-
Methodology (Cell Cycle):
-
Treated cells are harvested, washed, and fixed in cold ethanol.
-
Fixed cells are treated with RNase A and stained with a DNA-intercalating dye such as Propidium Iodide.
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of CUDC-907 in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of cancer cells.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
CUDC-907 is administered to the treatment group, typically via oral gavage (p.o.), at a predetermined dose and schedule.[3] The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., Western blot, immunohistochemistry).
-
Figure 2: General experimental workflow for the preclinical evaluation of CUDC-907.
Conclusion and Future Directions
CUDC-907 (Fimepinostat) represents a significant advancement in the development of hybrid anti-cancer agents. Its ability to dually inhibit the critical PI3K and HDAC pathways provides a multi-pronged attack on tumor cell proliferation and survival. The potent, low nanomolar activity against key isoforms in both enzyme classes, coupled with demonstrated efficacy in preclinical models of various cancers, underscores its therapeutic potential.[1][3][6] The downregulation of the MYC oncogene is a particularly important mechanism of action, given the number of malignancies driven by MYC deregulation.[9]
Ongoing and future research will continue to explore the full potential of CUDC-907. This includes its use in combination with other therapeutic modalities, such as immunotherapy and radiotherapy, where it has shown promise in sensitizing tumors to treatment.[8][10] The identification of predictive biomarkers will also be crucial for patient stratification and for maximizing the clinical benefit of this novel dual inhibitor. This technical guide provides a solid foundation of the core preclinical data for CUDC-907, highlighting its robust mechanism and compelling anti-tumor activity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Enhanced efficacy of combined HDAC and PARP targeting in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dual PI3K and HDAC inhibitor, CUDC-907, effectively inhibits endometrial cancer growth in vitro and in vivo [frontiersin.org]
- 5. Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dual HDAC and PI3K Inhibition Abrogates NFκB- and FOXM1-Mediated DNA Damage Response to Radiosensitize Pediatric High-Grade Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
A Technical Guide to the Pharmacophores of SAHA, CETZOLE, and the Hybrid Agent HDAC-IN-48
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the pharmacophoric features of three key molecules in epigenetic and cancer research: the classic histone deacetylase (HDAC) inhibitor SAHA (Vorinostat), the novel ferroptosis inducer CETZOLE, and the first-in-class dual-mechanism hybrid, HDAC-IN-48. We will dissect their core structural motifs, mechanisms of action, and the experimental methodologies used to characterize them, presenting quantitative data and visualizing key concepts to facilitate understanding and further research.
The Archetypal HDAC Inhibitor Pharmacophore: SAHA (Vorinostat)
Suberoylanilide hydroxamic acid (SAHA), commercially known as Vorinostat, was the first HDAC inhibitor approved by the FDA for the treatment of cutaneous T-cell lymphoma.[1][2] Its structure embodies the classic pharmacophore model for pan-HDAC inhibitors, which consists of three essential components that mimic the natural acetylated lysine (B10760008) substrate.[3][4][5][6]
The generally accepted pharmacophore for zinc-dependent HDAC inhibitors includes:
-
A Zinc-Binding Group (ZBG): This is a hydrophilic moiety that chelates the catalytic zinc ion (Zn²⁺) at the bottom of the enzyme's active site tunnel.[2][3][6] In SAHA, this is a hydroxamic acid group, which is highly effective at coordinating with the zinc ion, thus blocking the enzyme's catalytic activity.[1][7][8]
-
A Hydrophobic Linker: This component, typically an aliphatic chain, occupies the hydrophobic tunnel of the active site, mimicking the lysine side chain of the natural substrate.[3][6]
-
A Surface Recognition "Cap" Group: This is a larger, often aromatic, hydrophobic group that interacts with residues on the rim of the active site, contributing to binding affinity and influencing isoform selectivity.[3][5][6]
Quantitative Data: Inhibitory Activity of SAHA
SAHA is a pan-inhibitor, acting on Class I, II, and IV HDACs.[9] Its inhibitory concentrations against various HDAC isoforms and cancer cell lines are summarized below.
| Target | Activity Type | Value | Notes | Reference |
| HDAC1 | IC50 | 10 nM | Cell-free enzymatic assay | [10] |
| HDAC3 | IC50 | 20 nM | Cell-free enzymatic assay | [10] |
| MCF-7 Cells | IC50 | 0.75 µM | Cell proliferation assay | [10] |
| LNCaP Cells | IC50 | 2.5 - 7.5 µM | Cell growth inhibition | [10] |
| PC-3 Cells | IC50 | 2.5 - 7.5 µM | Cell growth inhibition | [10] |
| TSU-Pr1 Cells | IC50 | 2.5 - 7.5 µM | Cell growth inhibition | [10] |
A Ferroptosis-Inducing Pharmacophore: CETZOLE
CETZOLE represents a distinct class of anti-cancer agents that do not target HDACs but instead induce a form of regulated cell death known as ferroptosis.[11][12] Ferroptosis is characterized by iron-dependent lipid peroxidation.[13]
The core pharmacophore of CETZOLE is a 4-cyclopentenyl-2-ethynylthiazole scaffold.[12] Its proposed mechanism involves the inhibition of system Xc⁻, a cystine/glutamate antiporter. This inhibition depletes intracellular glutathione (B108866) (GSH), a key antioxidant, which in turn inactivates the enzyme Glutathione Peroxidase 4 (GPX4). With GPX4 offline, lipid reactive oxygen species (ROS) accumulate, leading to widespread membrane damage and cell death.[11]
Quantitative Data: Cytotoxic Activity of CETZOLE
CETZOLE and its analogs show potent cytotoxicity, particularly in mesenchymal cancer cells.[11]
| Compound | Cell Line | Activity Type | Value | Reference |
| CETZOLE 1 | Various | CC50 | Low micromolar range | [13] |
| CETZOLE Analogs | Various | CC50 | Nanomolar range | [13] |
A Dual-Mechanism Hybrid: this compound
This compound is a novel, first-in-class hybrid molecule that was rationally designed by combining the key pharmacophores of SAHA and CETZOLE.[12][14] The goal of this design is to create a single agent with a dual mechanism of action: simultaneous HDAC inhibition and ferroptosis induction, potentially leading to synergistic anti-cancer effects.[12]
This hybrid molecule integrates the zinc-binding and cap group features reminiscent of SAHA with the ferroptosis-inducing scaffold of CETZOLE.[12][14] This innovative approach targets two distinct cellular pathways implicated in cancer cell survival and proliferation.
Quantitative Data: Cytotoxic Profile of this compound
The dual-action nature of this compound results in a highly potent cytotoxic profile, with notable selectivity for cancer cells over normal cells.[14]
| Compound | Cell Line | Activity Type | Value | Notes | Reference |
| This compound | General | GI50 | ~20 nM | Broad cytotoxic profile | [12][14] |
| This compound | NCI-H522 | IC50 | 0.5 µM | Cancer Cell Line | [14] |
| This compound | HCT-116 | IC50 | 0.61 µM | Cancer Cell Line | [14] |
| This compound | WI38 | IC50 | 8.37 µM | Normal Human Lung Fibroblasts | [14] |
| This compound | RPE | IC50 | 6.13 µM | Retinal Pigment Epithelial Cells | [14] |
Key Signaling Pathways and Experimental Workflows
HDAC-Regulated Signaling
HDACs do not merely act on histones; they deacetylate a wide range of non-histone proteins, including crucial transcription factors that regulate cell fate.[15][16] One such factor is the tumor suppressor p53. Acetylation enhances p53's stability and transcriptional activity, promoting cell cycle arrest and apoptosis. By removing these acetyl groups, HDACs can suppress p53's function. HDAC inhibitors like SAHA reverse this effect, leading to p53 hyperacetylation and reactivation of its tumor-suppressive functions.[17]
Experimental Protocols & Workflows
Protocol: In Vitro HDAC Activity Assay
This protocol is adapted from methodologies used to determine the inhibitory concentration (IC50) of compounds like SAHA.[10]
-
Immunoprecipitation of HDACs:
-
Lyse target cells (e.g., Jurkat cells) in a suitable lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
Pre-clear the supernatant with Protein G-Sepharose beads.
-
Incubate the pre-cleared supernatant with an antibody specific to the HDAC isoform of interest (e.g., anti-HDAC1).
-
Capture the antibody-HDAC complex by adding fresh Protein G-Sepharose beads.
-
Pellet the immune complexes by centrifugation and wash multiple times with lysis buffer.
-
-
Inhibition and Activity Assay:
-
Resuspend the beads containing the HDAC complexes in an HDAC assay buffer.
-
Pre-incubate the complexes with various concentrations of the inhibitor (e.g., SAHA) for 30 minutes at 4°C.
-
Initiate the enzymatic reaction by adding a radiolabeled substrate, such as a ³H-acetylated peptide corresponding to the N-terminus of histone H4.
-
Allow the reaction to proceed at a controlled temperature and time.
-
Stop the reaction and extract the released [³H]acetic acid.
-
Quantify the amount of released [³H]acetic acid using scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of HDAC inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the inhibition percentage against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Workflow: Pharmacophore Modeling and Virtual Screening
The identification of novel inhibitors often relies on computational methods like pharmacophore modeling.[2][18][19]
References
- 1. Frontiers | Histones deacetylases in the epidermis: structure, functions and therapeutic implications [frontiersin.org]
- 2. Search for the Pharmacophore of Histone Deacetylase Inhibitors Using Pharmacophore Query and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Redefining the Histone Deacetylase Inhibitor Pharmacophore: High Potency with No Zinc Cofactor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamic Structure-Based Pharmacophore Model Development: A New and Effective Addition in the Histone Deacetylase 8 (HDAC8) Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]
- 9. Vorinostat - Wikipedia [en.wikipedia.org]
- 10. selleckchem.com [selleckchem.com]
- 11. CETZOLE Analogs as Potent Ferroptosis Inducers and Their Target Identification Using Covalent/Affinity Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. First-in-Class Dual Mechanism Ferroptosis-HDAC Inhibitor Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CETZOLE Analogs as Potent Ferroptosis Inducers and Their Target Identification Using Covalent/Affinity Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. HDAC signaling in neuronal development and axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Identification of potent HDAC 2 inhibitors using E-pharmacophore modelling, structure-based virtual screening and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Characterization of HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[1][2] In addition to histones, HDACs can also deacetylate non-histone proteins, thereby modulating various cellular processes.[1][3][4] The dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, particularly cancer, making HDAC inhibitors a promising class of therapeutic agents.[1][3][5]
These application notes provide a comprehensive overview of the in vitro assays used to characterize the activity of HDAC inhibitors, using "HDAC-IN-48" as a representative compound. The protocols detailed below are designed to guide researchers in determining the inhibitory potency and cellular effects of novel HDAC inhibitors.
Mechanism of Action of HDAC Inhibitors
HDAC inhibitors function by binding to the active site of HDAC enzymes, typically chelating the zinc ion essential for their catalytic activity, which blocks the substrate from binding.[4] This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed and transcriptionally active chromatin structure.[1][2][6] This "hyperacetylation" can reactivate the expression of tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[3] Furthermore, the acetylation status of non-histone proteins involved in critical cellular pathways is also affected by HDAC inhibitors, contributing to their therapeutic effects.[1][3]
Caption: General mechanism of HDAC inhibition by a compound like this compound.
Quantitative Data Summary
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table provides a template for summarizing the IC50 values for a test compound against various HDAC isoforms.
| HDAC Isoform | IC50 (nM) |
| HDAC1 | Value |
| HDAC2 | Value |
| HDAC3 | Value |
| HDAC6 | Value |
| HDAC8 | Value |
| Pan-HDAC | Value |
| Note: Specific IC50 values for "this compound" are not publicly available and would be determined experimentally. |
Experimental Protocols
Biochemical HDAC Inhibitory Assay
This protocol outlines a fluorogenic assay to determine the in vitro potency of an HDAC inhibitor against isolated HDAC enzymes. The principle involves the deacetylation of a fluorogenic substrate by an HDAC enzyme. Subsequent treatment with a developer cleaves the deacetylated substrate, releasing a fluorescent molecule that can be quantified.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Inhibitor (e.g., this compound) dissolved in DMSO
-
Developer solution (e.g., Trypsin in assay buffer)
-
Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control inhibitor
-
Black 96-well or 384-well microplates
-
Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in HDAC Assay Buffer to the desired final concentrations. Include a "no inhibitor" control (DMSO vehicle) and a positive control inhibitor (TSA or SAHA).
-
Enzyme Reaction:
-
Add diluted HDAC enzyme to the wells of the microplate.
-
Add the diluted this compound or control solutions to the respective wells.
-
Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition:
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Development:
-
Stop the reaction and develop the signal by adding the developer solution to each well.
-
Incubate at 37°C for 15-30 minutes.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based HDAC Activity Assay
This assay measures the ability of an HDAC inhibitor to penetrate cells and inhibit intracellular HDAC activity. It utilizes a cell-permeable acetylated substrate that is deacetylated by endogenous HDACs.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF7)
-
Cell culture medium and supplements
-
This compound
-
Cell-permeable fluorogenic HDAC substrate
-
Lysis/Developer Solution
-
White or black clear-bottom 96-well cell culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubate the cells for a predetermined time (e.g., 4, 12, or 24 hours) at 37°C in a CO2 incubator.
-
-
Substrate Incubation:
-
Add the cell-permeable HDAC substrate to each well.
-
Incubate at 37°C for 1-2 hours.
-
-
Cell Lysis and Signal Development:
-
Add the Lysis/Developer Solution to each well.
-
Shake the plate for 1-2 minutes to ensure complete cell lysis and mixing.
-
Incubate for 15 minutes at 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity.
-
-
Data Analysis:
-
Calculate the percentage of HDAC inhibition in the treated cells compared to the vehicle-treated cells and determine the IC50 value as described for the biochemical assay.
-
Caption: Experimental workflow for in vitro HDAC inhibitor assays.
Conclusion
The described biochemical and cell-based assays are fundamental tools for the initial characterization of novel HDAC inhibitors like this compound. The biochemical assay provides direct information on the enzyme-inhibitor interaction and isoform selectivity, while the cell-based assay offers insights into cell permeability and target engagement in a more physiological context. Rigorous execution of these protocols will yield reliable data to guide further preclinical and clinical development of promising HDAC inhibitors.
References
- 1. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 2. quora.com [quora.com]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HDAC-IN-48 in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
HDAC-IN-48 is a histone deacetylase (HDAC) inhibitor, a class of compounds that interfere with the function of HDAC enzymes. These enzymes play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[1] This deacetylation leads to a more condensed chromatin structure, generally resulting in the repression of gene transcription.[1] By inhibiting HDACs, compounds like this compound are expected to cause hyperacetylation of histones, leading to a more relaxed chromatin state and altered gene expression.[1] This can induce various cellular responses, including cell cycle arrest, differentiation, and apoptosis, making HDAC inhibitors a subject of intense research in oncology and other fields.[2][3]
These application notes provide detailed protocols for the use of this compound in cell culture to assess its biological activity, including its effects on cell viability, apoptosis, and histone acetylation.
Mechanism of Action
Histone deacetylase inhibitors exert their effects by binding to the active site of HDAC enzymes, which contains a zinc ion essential for catalysis, thereby blocking their enzymatic activity.[4][5] This inhibition disrupts the balance between histone acetyltransferases (HATs) and HDACs, leading to an accumulation of acetylated histones.[6] The increased acetylation neutralizes the positive charge of lysine (B10760008) residues on histone tails, weakening their interaction with the negatively charged DNA backbone.[6] This results in a more open and transcriptionally active chromatin structure, allowing for the expression of genes that may have been silenced.[7]
Furthermore, HDAC inhibitors can also affect the acetylation status and function of various non-histone proteins, including transcription factors like p53, which can contribute to their biological effects such as cell cycle arrest and apoptosis.[3][8] The upregulation of cell cycle inhibitors like p21 is a common consequence of HDAC inhibition, leading to cell cycle arrest.[6] Additionally, HDAC inhibitors can modulate the expression of pro- and anti-apoptotic proteins, tipping the balance towards programmed cell death in cancer cells.[2][3]
Data Presentation
The following tables provide example data for the types of results that can be obtained from the described experimental protocols. Note: This is hypothetical data and the actual results will depend on the cell line and experimental conditions.
Table 1: Example Cell Viability Data for Cancer Cells Treated with this compound for 72 hours.
| This compound (µM) | Average Luminescence (RLU) | Standard Deviation | % Viability |
| 0 (Vehicle) | 85,000 | 4,500 | 100% |
| 0.1 | 78,500 | 3,900 | 92% |
| 0.5 | 55,250 | 2,800 | 65% |
| 1.0 | 42,500 | 2,100 | 50% |
| 5.0 | 17,000 | 900 | 20% |
| 10.0 | 8,500 | 500 | 10% |
Table 2: Example Apoptosis Induction Data in Cancer Cells Treated with this compound for 48 hours.
| This compound (µM) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) | Total % Apoptotic |
| 0 (Vehicle) | 3.5 | 2.1 | 5.6 |
| 0.5 | 12.8 | 5.4 | 18.2 |
| 1.0 | 25.6 | 10.2 | 35.8 |
| 2.0 | 40.1 | 18.5 | 58.6 |
Table 3: Example Caspase-3/7 Activity in Cancer Cells Treated with this compound for 24 hours.
| This compound (µM) | Average Luminescence (RLU) | Standard Deviation | Fold-Change in Caspase-3/7 Activity |
| 0 (Vehicle) | 1,500 | 120 | 1.0 |
| 0.5 | 4,500 | 350 | 3.0 |
| 1.0 | 9,000 | 780 | 6.0 |
| 2.0 | 15,000 | 1,100 | 10.0 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT solution or CellTiter-Glo® Reagent
-
DMSO (for dissolving formazan (B1609692) crystals in MTT assay)
-
Plate reader (absorbance at 570 nm for MTT, luminescence for CellTiter-Glo®)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. A vehicle control (medium with the same concentration of solvent, e.g., DMSO) should be included.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
For MTT assay:
-
For CellTiter-Glo® assay:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.[9]
-
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.[8]
-
Harvest the cells by trypsinization and wash them with cold PBS.[8]
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.[8]
-
Incubate the cells in the dark at room temperature for 15 minutes.[8]
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[8]
Protocol 3: Western Blot for Acetyl-Histone Levels
This protocol is for determining the effect of this compound on the acetylation of histones.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with varying concentrations of this compound and a vehicle control for a predetermined time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the specific acetylated histone overnight at 4°C. A primary antibody against the total histone should be used on a separate blot or after stripping as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No effect on cell viability | Compound is inactive or used at too low a concentration. | Verify the identity and purity of the compound. Increase the concentration range and/or incubation time. |
| Cell line is resistant. | Try a different cell line known to be sensitive to HDAC inhibitors. | |
| High background in apoptosis assay | Cells were handled too harshly during harvesting. | Handle cells gently during trypsinization and washing steps. |
| Reagent concentrations are not optimal. | Titrate Annexin V and PI concentrations. | |
| No increase in histone acetylation | Incubation time is too short. | Perform a time-course experiment (e.g., 2, 6, 12, 24 hours). |
| Antibody is not working. | Use a positive control (e.g., cells treated with a known HDAC inhibitor like Trichostatin A) to validate the antibody. Ensure the antibody is specific for the acetylated lysine of interest. |
References
- 1. resources.bio-techne.com [resources.bio-techne.com]
- 2. Autophagic and Apoptotic Effects of HDAC Inhibitors on Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Cell-Based Screen Identifies HDAC Inhibitors as Activators of RIG-I Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HDAC Inhibitors Developed via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of click chemistry in the development and application of Histone Deacetylase (HDAC) inhibitors. This document includes detailed experimental protocols for the synthesis and evaluation of these inhibitors, along with data presentation and visualization of relevant biological pathways.
Introduction to HDAC Inhibition and Click Chemistry
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins.[1][2] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[1][2] Inhibition of HDACs can restore the expression of tumor suppressor genes, making HDAC inhibitors (HDACis) a promising class of anti-cancer agents.[1][2]
Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a powerful tool in drug discovery for its high efficiency, selectivity, and biocompatibility.[3] This methodology allows for the rapid synthesis of a diverse library of compounds from a small number of building blocks, accelerating the identification of potent and selective HDAC inhibitors.[3] By combining a zinc-binding group (ZBG), a linker, and a "cap" group through a stable triazole linkage, novel HDACis with improved pharmacological properties can be readily generated.[3]
Applications of Click Chemistry in HDAC Inhibitor Research
The modular nature of click chemistry enables a variety of applications in the study of HDACs:
-
High-Throughput Synthesis of Inhibitor Libraries: Rapidly generate large and diverse libraries of HDACi candidates for screening and lead optimization.[3]
-
Development of Activity-Based Probes: Synthesize chemical probes containing a "clickable" handle (e.g., an alkyne or azide) to identify and profile HDACs and their associated protein complexes in native biological systems.[4][5]
-
Creation of Proteolysis Targeting Chimeras (PROTACs): Design and synthesize PROTACs that recruit specific HDAC isoforms to an E3 ubiquitin ligase for targeted degradation.[6]
-
In-situ Imaging: Develop fluorescent probes for imaging HDAC activity within living cells and tissues.
Quantitative Data Summary
The following tables summarize the inhibitory activities of various HDAC inhibitors synthesized using click chemistry, as reported in the literature.
Table 1: Inhibitory Activity of Selected Click-Synthesized HDAC Inhibitors
| Compound ID | Target HDAC | IC50 (nM) | Cell Line | GI50 (µM) | Reference |
| 5g (NSC746457) | HDAC1 | 104 ± 30 | NCI 60-cell line screen | 0.01 - 3.92 | [3][7] |
| HDAC8 | No significant inhibition | [3] | |||
| Compound 17 | HDAC1 | 58 | Various cancer cell lines | Better than SAHA | [8] |
| HDAC7 | - | [8] | |||
| JMC-137 (PROTAC) | HDAC1/2/3 | Degrader | HCT116 | - | [6] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition. Note: The specific cell lines and corresponding GI50 values for compound 5g are extensive and can be found in the original publication.
Experimental Protocols
Protocol 1: Synthesis of an HDAC Inhibitor Library via Click Chemistry
This protocol provides a general procedure for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate a library of triazole-containing HDAC inhibitors.
Materials:
-
Alkyne-functionalized zinc-binding group (e.g., a hydroxamic acid precursor)
-
Azide-functionalized "cap" group library
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Solvent (e.g., DMSO/water or t-butanol/water)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the alkyne precursor in DMSO.
-
Prepare 10 mM stock solutions of each azide (B81097) precursor in DMSO.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water (freshly made).
-
-
Click Reaction:
-
In a microcentrifuge tube, combine 10 µL of the alkyne stock solution and 10 µL of an azide stock solution.
-
In a separate tube, pre-mix the copper catalyst by adding 2 µL of the CuSO4 stock solution to 4 µL of the THPTA stock solution.
-
Add 6 µL of the copper catalyst mixture to the alkyne/azide mixture.
-
Initiate the reaction by adding 2 µL of the sodium ascorbate stock solution.
-
Vortex the reaction mixture briefly and allow it to proceed at room temperature for 1-4 hours.
-
-
Purification and Analysis:
-
The resulting triazole-containing HDAC inhibitor can be purified by reversed-phase HPLC.
-
Confirm the structure of the final product by mass spectrometry and NMR.
-
Caption: General workflow for synthesizing a library of HDAC inhibitors using click chemistry.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of synthesized HDAC inhibitors on the viability of cancer cell lines.
Materials:
-
Cancer cell line of choice (e.g., HCT116, HeLa)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
HDAC inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the HDAC inhibitor in complete medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the HDAC inhibitor.
-
Incubate for 48 to 72 hours.[9]
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.[9]
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.[9]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.[9]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
-
Caption: Step-by-step workflow for performing a cell viability MTT assay.
Protocol 3: Western Blot for Histone Acetylation
This protocol is used to determine the effect of HDAC inhibitors on the acetylation status of histones.
Materials:
-
Cells treated with HDAC inhibitor
-
Ice-cold PBS
-
Histone extraction buffer (e.g., Triton Extraction Buffer)
-
0.2 N HCl
-
Tris-HCl (pH 8.0)
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (high percentage, e.g., 15%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the desired concentrations of the HDAC inhibitor and a vehicle control for a specified time (e.g., 24 hours).[1]
-
-
Histone Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with Triton Extraction Buffer and pellet the nuclei by centrifugation.[1]
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C to extract histones.[1]
-
Centrifuge and collect the supernatant containing the histones. Neutralize with Tris-HCl.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a BCA or Bradford assay.[1]
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and boil.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[1]
-
Transfer the proteins to a PVDF membrane.[1]
-
Block the membrane for 1 hour at room temperature.[1]
-
Incubate with the primary antibody against the acetylated histone overnight at 4°C.[1]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and visualize the bands using an ECL substrate.[1]
-
Strip the membrane and re-probe with an antibody against a total histone protein for a loading control.[1]
-
-
Data Analysis:
-
Quantify the band intensities and normalize the acetyl-histone signal to the total histone signal.[1]
-
Signaling Pathways Affected by HDAC Inhibition
HDAC inhibitors exert their effects by modulating the acetylation of both histone and non-histone proteins, thereby influencing numerous cellular signaling pathways.
Caption: Overview of major signaling pathways influenced by HDAC inhibitors.
HDAC inhibition leads to the hyperacetylation of histones, resulting in a more open chromatin structure and the transcription of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., Bim, TRAIL).[2] Additionally, HDAC inhibitors can affect the stability and activity of non-histone proteins such as p53 and HIF-1α, further contributing to their anti-cancer effects.[2] The specific cellular response to an HDAC inhibitor can be cell-type dependent and is influenced by the inhibitor's selectivity for different HDAC isoforms.
References
- 1. benchchem.com [benchchem.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase Inhibitors through Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of activity-based probes for proteomic profiling of histone deacetylase complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity-based probes for proteomic profiling of histone deacetylase complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A ‘click’ chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors through click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: The Pan-HDAC Inhibitor Vorinostat (SAHA) in Cancer Cell Line Treatment
Audience: Researchers, scientists, and drug development professionals.
Note: Initial searches for "HDAC-IN-48" did not yield specific information on this compound. Therefore, these application notes and protocols are based on the well-characterized, FDA-approved pan-histone deacetylase (HDAC) inhibitor, Vorinostat (B1683920) (Suberoylanilide Hydroxamic Acid, SAHA) , as a representative agent for this class of drugs.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[1][2] By removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins, HDACs contribute to a more compact chromatin structure, leading to transcriptional repression.[1] Dysregulation of HDAC activity is a common feature in many cancers, contributing to the silencing of tumor suppressor genes and promoting cancer cell proliferation and survival.[1][2]
Vorinostat (SAHA) is a potent pan-HDAC inhibitor that targets class I, II, and IV HDACs.[1][3] It functions by binding to the zinc-containing catalytic domain of these enzymes, leading to the accumulation of acetylated histones and other proteins.[1][2] This results in the reactivation of silenced genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][4] These application notes provide an overview of the effects of Vorinostat on various cancer cell lines and detailed protocols for key experimental assays.
Data Presentation
Table 1: In Vitro Efficacy of Vorinostat (SAHA) on Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value | Treatment Duration | Reference |
| MV4-11 | Biphenotypic B myelomonocytic leukemia | Cytotoxicity Assay | 0.636 µM | 72 hours | [5] |
| Daudi | Burkitt's lymphoma | Cytotoxicity Assay | 0.493 µM | 72 hours | [5] |
| HH | Cutaneous T-cell lymphoma | Cell Proliferation Assay | 0.146 µM | Not Specified | [6] |
| HuT78 | Cutaneous T-cell lymphoma | Cell Proliferation Assay | 2.062 µM | Not Specified | [6] |
| 4T1 | Mouse breast cancer | MTT Assay | 4.317 µM | 48 hours | [3] |
| 518A2 | Melanoma | Not Specified | 0.9 µM | Not Specified | [3] |
| SW-982 | Synovial sarcoma | MTS Assay | 8.6 µM | 48 hours | [7] |
| SW-1353 | Chondrosarcoma | MTS Assay | 2.0 µM | 48 hours | [7] |
Table 2: Effect of Vorinostat (SAHA) on Cell Cycle Distribution and Apoptosis
| Cell Line | Cancer Type | Treatment | Effect | Reference |
| A375 | Melanoma | 2.5 µmol/L for 24h, then 5 Gy radiation | Increased apoptosis | [8] |
| SW-982 | Synovial sarcoma | 8.6 µM for 48h | G1/S phase arrest | [7] |
| SW-1353 | Chondrosarcoma | 2.0 µM for 48h | G1 phase arrest | [7] |
| RRCL | Rituximab-chemotherapy-resistant lymphoma | Escalating doses | G1 cell cycle arrest | [4] |
| A375 | Melanoma | 2.5, 5, 10 µmol/L for 24h | Dose-dependent increase in apoptosis | [8] |
| SW-982 | Synovial sarcoma | 8.6 µM | 21% caspase-3 cleavage | [7] |
| SW-1353 | Chondrosarcoma | 2.0 µM | 28% caspase-3 cleavage | [7] |
Mandatory Visualizations
References
- 1. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Studying Ferroptosis with HDAC-IN-48
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis, a distinct form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a promising avenue for cancer therapy. Histone deacetylase (HDAC) inhibitors have been shown to sensitize cancer cells to ferroptosis, representing a novel therapeutic strategy. HDAC-IN-48 is a potent, dual-function molecule that combines the pharmacophores of the pan-HDAC inhibitor suberoylanilide hydroxamic acid (SAHA) and the ferroptosis inducer CETZOLE. This hybrid nature allows this compound to simultaneously inhibit HDACs and induce ferroptosis, offering a multi-pronged attack on cancer cells.
These application notes provide a comprehensive guide for utilizing this compound to study ferroptosis in a research setting. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a quick reference for its biological activity.
| Parameter | Cell Line | Value | Reference |
| GI50 | - | ~20 nM | [1][2][3] |
| IC50 (72h) | NCI-H522 (Lung Cancer) | 0.5 µM | |
| IC50 (72h) | HCT-116 (Colon Cancer) | 0.61 µM | |
| IC50 (72h) | WI38 (Normal Lung Fibroblasts) | 8.37 µM | |
| IC50 (72h) | RPE (Retinal Pigment Epithelial) | 6.13 µM |
Table 1: In Vitro Potency of this compound. This table outlines the half-maximal growth inhibitory (GI50) and inhibitory concentration (IC50) values of this compound in various cancer and normal cell lines.
| Assay | Cell Line | Treatment | Observation | Reference |
| Cell Viability | NCI-H522, HCT-116 | 2.5 µM, 24h | Suppresses cell viability | |
| Lipid Peroxidation | Not specified | 10 µM, 6h | Decreases lipid peroxide level compared to SAHA | |
| Histone/Tubulin Acetylation | Not specified | 2.5, 5, 10 µM, 3d | Leads to hyperacetylation | |
| Neurotoxicity | PC-12 | 0.58, 1.16, 2.32 µM, 3d | No neurotoxic effects |
Table 2: Cellular Effects of this compound. This table summarizes the observed cellular and molecular effects of this compound at various concentrations and time points.
Signaling Pathways and Experimental Workflow
Putative Signaling Pathway of this compound in Ferroptosis Induction
General Experimental Workflow for Studying this compound and Ferroptosis
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., NCI-H522, HCT-116)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This protocol measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
Materials:
-
Cells treated with this compound
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Seed cells in an appropriate culture vessel (e.g., 6-well plate, chamber slide) and treat with this compound as desired.
-
Staining: At the end of the treatment period, remove the medium and wash the cells once with PBS. Add fresh medium containing 1-5 µM C11-BODIPY 581/591 and incubate for 30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells twice with PBS.
-
Imaging/Flow Cytometry:
-
Microscopy: Add fresh PBS or medium and immediately visualize the cells using a fluorescence microscope. The oxidized probe fluoresces green (Ex/Em ~488/510 nm), and the reduced probe fluoresces red (Ex/Em ~581/590 nm). An increase in the green/red fluorescence intensity ratio indicates lipid peroxidation.
-
Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS. Analyze the cells on a flow cytometer, measuring the fluorescence in the green (e.g., FITC) and red (e.g., PE-Texas Red) channels.
-
-
Data Analysis: Quantify the change in the green/red fluorescence ratio to determine the extent of lipid peroxidation.
Protocol 3: Western Blot Analysis
This protocol is for detecting changes in the expression and post-translational modification of key proteins involved in HDAC inhibition and ferroptosis.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-HDAC1, anti-GPX4, anti-SLC7A11, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin).
Protocol 4: Cellular Iron Assay
This protocol is for measuring the intracellular labile iron pool, which is a key component of ferroptosis.
Materials:
-
Cells treated with this compound
-
Iron assay kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Cell Preparation: Treat cells with this compound as desired. At the end of the treatment, harvest the cells.
-
Assay: Follow the manufacturer's instructions for the chosen iron assay kit. This typically involves lysing the cells and then adding a reagent that reacts with ferrous iron (Fe²⁺) to produce a colored or fluorescent product.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the intracellular iron concentration based on a standard curve generated with known iron concentrations.
Conclusion
This compound is a valuable tool for investigating the interplay between HDAC inhibition and ferroptosis in cancer cells. The protocols and information provided in these application notes offer a solid framework for researchers to design and execute experiments aimed at elucidating the mechanism of action of this novel dual-function inhibitor and exploring its therapeutic potential. Careful optimization of experimental conditions for specific cell lines and research questions is crucial for obtaining robust and reproducible data.
References
Application Notes and Protocols for HDAC-IN-48 Treatment of NCI-H522 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
HDAC-IN-48 is a novel, potent hybrid molecule engineered to exhibit a dual mechanism of action: histone deacetylase (HDAC) inhibition and induction of ferroptosis. This compound has demonstrated significant cytotoxic effects against various cancer cell lines. The NCI-H522 cell line, a human non-small cell lung adenocarcinoma model, is known for its sensitivity to both HDAC inhibitors and inducers of ferroptosis, making it a relevant model for studying the therapeutic potential of this compound.[1] These application notes provide a comprehensive overview of the effects of this compound on NCI-H522 cells and detailed protocols for key experimental assays.
Mechanism of Action
This compound exerts its anti-cancer effects through two distinct but synergistic pathways:
-
HDAC Inhibition: As an HDAC inhibitor, this compound prevents the removal of acetyl groups from histones and other non-histone proteins. This leads to the hyperacetylation of these proteins, resulting in a more relaxed chromatin structure and altered gene expression. A key consequence is the upregulation of tumor suppressor genes, such as p21, which leads to cell cycle arrest and apoptosis.
-
Ferroptosis Induction: this compound is also designed to induce ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid reactive oxygen species (ROS). This is distinct from apoptosis and provides an alternative pathway to eliminate cancer cells.
The combination of these two mechanisms in a single molecule allows for a multi-pronged attack on cancer cells, potentially leading to enhanced efficacy and overcoming resistance to single-agent therapies.
Data Presentation
The following tables summarize the expected quantitative outcomes of treating NCI-H522 cells with this compound. Note: The data presented here is illustrative and based on typical results for potent HDAC inhibitors and ferroptosis inducers in sensitive cancer cell lines. Actual results may vary based on experimental conditions.
Table 1: Anti-proliferative Activity of this compound on NCI-H522 Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) (72h) | IC50 (µM) (72h) |
| Vehicle Control (DMSO) | 0 | 100 ± 4.5 | - |
| This compound | 0.1 | 85.2 ± 3.8 | 0.5 |
| This compound | 0.5 | 51.3 ± 2.9 | |
| This compound | 1.0 | 28.7 ± 2.1 | |
| This compound | 2.5 | 10.5 ± 1.5 | |
| This compound | 5.0 | 4.8 ± 0.9 |
Table 2: Induction of Apoptosis and Ferroptosis in NCI-H522 Cells by this compound
| Treatment Group | Concentration (µM) | Apoptotic Cells (%) (Annexin V+) (48h) | Lipid ROS Positive Cells (%) (C11-BODIPY) (24h) |
| Vehicle Control (DMSO) | 0 | 3.2 ± 0.8 | 4.5 ± 1.1 |
| This compound | 0.5 | 15.6 ± 2.2 | 25.8 ± 3.4 |
| This compound | 1.0 | 32.4 ± 3.1 | 48.2 ± 4.5 |
| This compound | 2.5 | 58.9 ± 4.5 | 75.6 ± 5.9 |
Table 3: Cell Cycle Analysis of NCI-H522 Cells Treated with this compound
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase (48h) | % Cells in S Phase (48h) | % Cells in G2/M Phase (48h) |
| Vehicle Control (DMSO) | 0 | 58.1 ± 2.5 | 29.8 ± 1.9 | 12.1 ± 1.2 |
| This compound | 0.5 | 69.5 ± 3.1 | 18.2 ± 1.5 | 12.3 ± 1.1 |
| This compound | 1.0 | 78.3 ± 3.8 | 10.5 ± 1.0 | 11.2 ± 0.9 |
| This compound | 2.5 | 85.2 ± 4.2 | 6.4 ± 0.7 | 8.4 ± 0.8 |
Table 4: Western Blot Analysis of Protein Expression in NCI-H522 Cells Treated with this compound
| Treatment Group | Concentration (µM) | Relative Acetyl-Histone H3 Level (24h) | Relative p21 Level (24h) | Relative GPX4 Level (24h) |
| Vehicle Control (DMSO) | 0 | 1.0 | 1.0 | 1.0 |
| This compound | 0.5 | 2.8 | 2.5 | 0.7 |
| This compound | 1.0 | 4.5 | 4.1 | 0.4 |
| This compound | 2.5 | 6.2 | 5.8 | 0.2 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: NCI-H522 (human non-small cell lung adenocarcinoma).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed NCI-H522 cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for other assays) and allow them to adhere overnight.
-
Prepare a stock solution of this compound in sterile DMSO.
-
On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (MTT Assay)
-
Seed 5,000-10,000 NCI-H522 cells per well in a 96-well plate and treat with this compound as described above for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Seed NCI-H522 cells in 6-well plates and treat with this compound for 48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in an Annexin V-FITC Apoptosis Detection Kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Ferroptosis Assay (Lipid ROS Detection)
-
Seed NCI-H522 cells in 6-well plates and treat with this compound for 24 hours.
-
During the last 30-60 minutes of treatment, add a lipid peroxidation sensor probe (e.g., C11-BODIPY 581/591) to the culture medium at the manufacturer's recommended concentration.
-
Harvest the cells, wash with PBS, and resuspend in a suitable buffer for flow cytometry.
-
Analyze the cells by flow cytometry, detecting the shift in fluorescence of the probe that indicates lipid peroxidation.
-
Quantify the percentage of lipid ROS-positive cells.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Seed NCI-H522 cells in 6-well plates and treat with this compound for 48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Seed NCI-H522 cells in 6-well plates and treat with this compound for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against Acetyl-Histone H3, p21, GPX4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Visualizations
Caption: Proposed dual-mechanism signaling pathway of this compound in NCI-H522 cells.
Caption: General experimental workflow for the characterization of this compound effects.
References
Application Notes and Protocols: Experimental Use of HDAC-IN-48 in HCT-116 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
HDAC-IN-48 is a potent histone deacetylase (HDAC) inhibitor, a hybrid molecule incorporating pharmacophores from SAHA (Vorinostat) and CETZOLE.[1][2][3][4] In preclinical studies involving the HCT-116 human colorectal carcinoma cell line, this compound has demonstrated significant anti-proliferative activity. Its mechanism of action involves the inhibition of HDAC proteins and the induction of ferroptosis, a form of iron-dependent programmed cell death.[1][2][3][4] These application notes provide a summary of the key findings and detailed protocols for the experimental evaluation of this compound in HCT-116 cells.
Data Presentation
Table 1: In Vitro Efficacy of this compound in HCT-116 Cells
| Parameter | Value | Cell Line | Treatment Duration |
| IC50 | 0.61 µM | HCT-116 | 3 days |
Data sourced from MedChemExpress product information.[1]
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on HCT-116 cells.
Materials:
-
HCT-116 cells
-
McCoy's 5A medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis and Ferroptosis Assessment
a) Annexin V/PI Staining for Apoptosis:
This protocol is to differentiate between viable, apoptotic, and necrotic cells.
Materials:
-
HCT-116 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed HCT-116 cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
b) Ferroptosis Assessment:
This protocol is to measure lipid peroxidation, a key feature of ferroptosis.
Materials:
-
HCT-116 cells
-
This compound
-
Lipid Peroxidation (MDA) Assay Kit
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Treat HCT-116 cells with this compound for the desired time.
-
Harvest and lyse the cells according to the assay kit manufacturer's instructions.
-
Perform the malondialdehyde (MDA) assay as per the kit protocol.
-
Measure the absorbance at the specified wavelength.
-
Quantify the amount of MDA as an indicator of lipid peroxidation.
Cell Cycle Analysis
This protocol is for analyzing the effect of this compound on the cell cycle distribution of HCT-116 cells.
Materials:
-
HCT-116 cells
-
This compound
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed HCT-116 cells and treat with this compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Western Blotting for Histone Acetylation
This protocol is to detect the hyperacetylation of histones following treatment with this compound.
Materials:
-
HCT-116 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescence detection system
Procedure:
-
Treat HCT-116 cells with this compound for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
Visualizations
Caption: Proposed signaling pathway of this compound in HCT-116 cells.
Caption: General experimental workflow for this compound evaluation.
References
- 1. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 2. miR-28-5p inhibits carcinogenesis in colon cancer cells and is necessary for erastin-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. First-in-Class Dual Mechanism Ferroptosis-HDAC Inhibitor Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HDAC Inhibitor-Mediated Histone Acetylation Analysis
Disclaimer: Information regarding a specific compound designated "HDAC-IN-48" is not publicly available in the reviewed scientific literature. The following application notes and protocols are based on the well-established principles and experimental data for the general class of Histone Deacetylase (HDAC) inhibitors. The provided data and methodologies are representative and intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working with HDAC inhibitors to analyze histone acetylation.
Application Notes
Background
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[1][2] They remove acetyl groups from the ε-amino group of lysine (B10760008) residues on the N-terminal tails of histone proteins.[2][3] This deacetylation process increases the positive charge of histones, strengthening their interaction with negatively charged DNA and leading to a more condensed chromatin structure (heterochromatin).[1][3][4] This condensed state generally restricts the access of transcription factors to DNA, resulting in transcriptional repression.[1][4][5]
The activity of HDACs is counteracted by histone acetyltransferases (HATs), which add acetyl groups to histones, neutralizing their positive charge and creating a more relaxed chromatin structure (euchromatin) that is permissive for gene transcription.[6] The balance between HAT and HDAC activity is crucial for normal cellular function, and its dysregulation is implicated in various diseases, including cancer.[5][7] HDAC inhibitors are a class of therapeutic agents that block the activity of HDACs, leading to an accumulation of acetylated histones (hyperacetylation), which can reactivate the expression of silenced genes, such as tumor suppressor genes.[1][7] Beyond histones, HDACs can also deacetylate non-histone proteins, thereby modulating their function, stability, and localization.[1][2][5]
Mechanism of Action of HDAC Inhibitors
HDAC inhibitors typically exert their function by binding to the zinc ion within the catalytic site of zinc-dependent HDACs (Classes I, II, and IV), which blocks the substrate from accessing the active site.[8] This inhibition leads to a global increase in histone acetylation. The hyperacetylation of histones neutralizes the positive charge of lysine residues, which is thought to weaken the electrostatic interactions between histones and DNA.[9] This results in a more open and transcriptionally active chromatin structure.[1][9]
The consequences of HDAC inhibition are multifaceted and include:
-
Reactivation of Gene Expression: By promoting a relaxed chromatin state, HDAC inhibitors can facilitate the transcription of genes that were previously silenced.[1][9] This is particularly relevant for the re-expression of tumor suppressor genes like p21, leading to cell cycle arrest.[5]
-
Induction of Apoptosis: HDAC inhibitors can modulate the expression of pro- and anti-apoptotic proteins, ultimately leading to programmed cell death in cancer cells.[5]
-
Cell Cycle Arrest: A common outcome of HDAC inhibitor treatment is the upregulation of cyclin-dependent kinase inhibitors, such as p21, which leads to cell cycle arrest, primarily at the G1/S or G2/M phases.[5][7]
-
Modulation of Non-Histone Proteins: HDAC inhibitors also affect the acetylation status and function of numerous non-histone proteins, including transcription factors (e.g., p53, NF-κB) and molecular chaperones (e.g., Hsp90).[1][5] For instance, acetylation can stabilize and activate the tumor suppressor protein p53.[5][10]
Data Presentation
Table 1: Representative Activity of Various HDAC Inhibitors
| Compound | Class Selectivity | Target HDACs | IC50 (nM) | Effect on Histone Acetylation | Reference Cell Line |
| Vorinostat (SAHA) | Pan-HDACi | Class I, II, IV | ~50 | Increased H3 & H4 acetylation | Various Cancer Cells |
| Panobinostat | Pan-HDACi | Class I, II, IV | 5-20 | Increased H3 & H4 acetylation | Various Cancer Cells |
| Entinostat | Class I selective | HDAC1, 2, 3 | 200-1000 | Increased H3 acetylation | Various Cancer Cells |
| Romidepsin | Class I selective | HDAC1, 2 | 1-5 | Increased H3 & H4 acetylation | Various Cancer Cells |
| Trichostatin A (TSA) | Pan-HDACi | Class I, II | 1-10 | Increased H3 & H4 acetylation | Various Cancer Cells |
Note: IC50 values are approximate and can vary depending on the specific assay conditions and cell line used.
Table 2: Expected Outcomes of Histone Acetylation Analysis Following HDAC Inhibitor Treatment
| Experimental Assay | Parameter Measured | Expected Outcome with HDACi Treatment |
| Western Blot | Global levels of acetylated histones (e.g., Ac-H3, Ac-H4) | Dose- and time-dependent increase in signal intensity. |
| Chromatin Immunoprecipitation (ChIP)-qPCR | Acetylation at specific gene promoters (e.g., p21 promoter) | Enrichment of acetylated histones at the target promoter region. |
| Flow Cytometry | Intracellular levels of acetylated histones | Increased fluorescence intensity with antibodies against acetylated histones. |
| Immunofluorescence Microscopy | Nuclear localization and intensity of acetylated histones | Increased nuclear staining intensity for acetylated histones. |
| Cell Viability Assay | Cell proliferation and cytotoxicity | Decrease in cell viability and proliferation over time. |
| Cell Cycle Analysis | Distribution of cells in different cycle phases | Accumulation of cells in G1 or G2/M phase. |
Mandatory Visualizations
Caption: Signaling pathway of HDAC inhibition.
Caption: Experimental workflow for analysis.
Caption: Logical flow of HDAC inhibition effects.
Experimental Protocols
Protocol 1: Western Blot Analysis of Histone Acetylation
This protocol details the detection of changes in global histone acetylation levels in cells treated with an HDAC inhibitor.
Materials:
-
Cell culture medium, flasks, and plates
-
HDAC Inhibitor (e.g., this compound) and vehicle (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-acetyl-Histone H3, Anti-acetyl-Histone H4, Anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of the HDAC inhibitor and a vehicle control for the desired time points (e.g., 6, 24, 48 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly in the well by adding 100-200 µL of ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
Load 15-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize the acetylated histone signal to the total histone signal.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for analyzing the enrichment of acetylated histones at specific gene promoters (e.g., the p21 promoter) following HDAC inhibitor treatment.
Materials:
-
Cell culture reagents
-
HDAC Inhibitor
-
Formaldehyde (B43269) (37%)
-
PBS
-
ChIP Lysis Buffer
-
Sonication equipment
-
ChIP Dilution Buffer
-
Protein A/G magnetic beads
-
Primary antibodies: Anti-acetyl-Histone H3, Normal Rabbit IgG (as a negative control)
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
Proteinase K
-
RNase A
-
Phenol:Chloroform:Isoamyl Alcohol
-
Primers for qPCR targeting the gene promoter of interest
-
SYBR Green qPCR Master Mix
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat cells grown in 10 cm dishes as described in Protocol 1.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into PBS and pellet by centrifugation.
-
Resuspend the cell pellet in ChIP Lysis Buffer and incubate on ice.
-
Shear the chromatin by sonication to an average fragment size of 200-1000 bp. Optimize sonication conditions for your cell type.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G beads.
-
Save a small aliquot of the pre-cleared chromatin as "Input" control.
-
Dilute the remaining chromatin with ChIP Dilution Buffer.
-
Add the specific antibody (e.g., anti-acetyl-H3) or IgG control and incubate overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-chromatin complexes and incubate for 2-4 hours.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads using Elution Buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluates and the input sample and incubate at 65°C for at least 4 hours to reverse the cross-links.
-
Treat with RNase A and then Proteinase K to digest RNA and protein.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a DNA purification kit.
-
-
Quantitative PCR (qPCR):
-
Resuspend the purified DNA in nuclease-free water.
-
Perform qPCR using primers specific to the target gene promoter.
-
Analyze the data by calculating the percentage of input for each sample. An increase in the percent input for the acetyl-H3 IP in treated samples compared to control indicates enrichment.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of the HDAC inhibitor on cell cycle progression.
Materials:
-
Cell culture reagents
-
HDAC Inhibitor
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells in 6-well plates with the HDAC inhibitor for the desired time points (e.g., 24, 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant containing any floating cells.
-
Wash the cells with PBS and pellet by centrifugation.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase Staining Buffer.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate software to gate the cell populations and analyze the cell cycle distribution (Sub-G1, G1, S, and G2/M phases).
-
An increase in the percentage of cells in the G1 or G2/M peak indicates cell cycle arrest at that phase. An increase in the Sub-G1 peak is indicative of apoptosis.
-
References
- 1. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 2. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 3. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome-wide dose-dependent inhibition of histone deacetylases studies reveal their roles in enhancer remodeling and suppression of oncogenic super-enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase 1 and 2 regulate Wnt and p53 pathways in the ureteric bud epithelium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tubulin Acetylation Assay Using an HDAC6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-tubulin, a critical component of microtubules, undergoes a variety of post-translational modifications, including the acetylation of the lysine-40 (Lys40) residue. This modification is predominantly associated with stable, long-lived microtubules and plays a crucial role in cellular processes such as cell motility, intracellular transport, and cell division. The acetylation state of α-tubulin is dynamically regulated by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). The primary enzyme responsible for the deacetylation of α-tubulin in the cytoplasm is Histone Deacetylase 6 (HDAC6), a member of the Class IIb family of HDACs.[1][2][3]
Inhibition of HDAC6 activity leads to an accumulation of acetylated α-tubulin (hyperacetylation), which can be used as a biomarker for HDAC6 engagement in cells.[2] This makes the quantification of tubulin acetylation a valuable tool for the discovery and characterization of HDAC6 inhibitors. This application note provides detailed protocols for assessing the cellular activity of HDAC-IN-40, a dual inhibitor of HDAC2 and HDAC6, by measuring its effect on α-tubulin acetylation. While the specific compound "HDAC-IN-48" is not prominently documented, HDAC-IN-40 serves as a relevant exemplar for these protocols. The methodologies described herein, including Western blotting and immunofluorescence, are broadly applicable to other selective or pan-HDAC inhibitors.
Signaling Pathway and Experimental Rationale
The experimental approach is centered on the direct molecular mechanism of HDAC6 inhibitors. These compounds typically contain a zinc-binding group that chelates the zinc ion in the catalytic site of HDAC enzymes, blocking substrate access and inhibiting their deacetylase activity.[4][5] By inhibiting HDAC6, compounds like HDAC-IN-40 prevent the removal of acetyl groups from α-tubulin at the Lys40 residue. This results in a measurable increase in the levels of acetylated α-tubulin. This endpoint can be visualized and quantified using specific antibodies against the acetylated form of tubulin through techniques such as Western blotting and immunofluorescence microscopy.
Caption: Mechanism of HDAC6-mediated tubulin deacetylation and its inhibition.
Data Presentation
The efficacy of HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for HDAC-IN-40 and other representative HDAC inhibitors against various HDAC isoforms. This data is crucial for understanding the potency and selectivity of the compound.
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Selectivity Profile | Reference |
| HDAC-IN-40 | - | 130 | - | 21 | - | HDAC2/HDAC6 Inhibitor | [6] |
| SAHA (Vorinostat) | 13.7 | 62.0 | - | 34 | <20 | Pan-HDAC Inhibitor | [7][8] |
| Tubastatin A | - | - | - | 15 | - | Highly Selective HDAC6 Inhibitor | [9] |
| Trichostatin A (TSA) | <100 | - | - | - | - | Pan-HDAC Inhibitor | [2] |
| Apicidin | 0.30 | 1.2 | 0.98 | - | <20 | Class I Selective | [7] |
| Oxamflatin | 3.96 | 0.16 | 10.3 | 390 | <20 | Primarily Class I, some Class IIb | [7] |
Note: IC50 values can vary depending on the specific assay conditions. The values presented here are for comparative purposes.
Experimental Protocols
The following are detailed protocols for quantifying tubulin acetylation in cultured cells upon treatment with an HDAC inhibitor such as HDAC-IN-40.
Experimental Workflow Overview
Caption: Workflow for tubulin acetylation assay.
Protocol 1: Western Blotting for Acetylated α-Tubulin
This protocol is designed to quantify the levels of acetylated α-tubulin in cell lysates following treatment with an HDAC inhibitor.
Materials:
-
Cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
HDAC-IN-40 (or other HDAC inhibitor)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary Antibodies:
-
Anti-acetylated-α-Tubulin (Lys40) antibody (e.g., clone 6-11B-1)
-
Anti-α-Tubulin or Anti-β-Actin antibody (as a loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Western blotting apparatus and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach and reach 70-80% confluency.
-
Treat cells with various concentrations of HDAC-IN-40 (e.g., 0.1, 0.5, 1, 5, 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for total α-tubulin or β-actin as a loading control.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the acetylated-α-tubulin signal to the loading control signal.
-
Protocol 2: Immunofluorescence for Acetylated α-Tubulin
This protocol allows for the visualization of changes in microtubule acetylation within intact cells.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
HDAC-IN-40 (or other HDAC inhibitor)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton™ X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20 (PBST)
-
Primary Antibody: Anti-acetylated-α-Tubulin antibody
-
Secondary Antibody: Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594)
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting Medium
-
Fluorescence Microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate and allow them to attach overnight.
-
Treat the cells with the desired concentrations of HDAC-IN-40 for the chosen duration. Include a vehicle control.
-
-
Fixation:
-
After treatment, gently wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
-
Antibody Staining:
-
Incubate the cells with the primary anti-acetylated-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash three times with PBST for 5 minutes each.
-
Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBST for 5 minutes each.
-
-
Nuclear Staining and Mounting:
-
Incubate the cells with DAPI (diluted in PBS) for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images using consistent acquisition settings for all samples.
-
The increase in the fluorescent signal corresponding to acetylated tubulin can be used to qualitatively assess or quantitatively measure the cellular activity and efficacy of the HDAC inhibitor.
-
Conclusion
The protocols detailed in this application note provide a robust framework for assessing the impact of HDAC inhibitors, such as HDAC-IN-40, on tubulin acetylation. By quantifying the increase in acetylated α-tubulin, researchers can effectively determine the cellular potency and mechanism of action of novel HDAC6 inhibitors. These assays are fundamental tools in the preclinical development of HDAC-targeted therapeutics for a range of diseases, including cancer and neurodegenerative disorders. It is recommended that these general guidelines be optimized for specific cell lines and experimental conditions.
References
- 1. Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vorinostat (SAHA) as a Tool for Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vorinostat (B1683920), also known as Suberoylanilide Hydroxamic Acid (SAHA), is a potent pan-histone deacetylase (HDAC) inhibitor. It is a valuable tool for epigenetic research, allowing for the investigation of the role of histone acetylation in gene expression, cell cycle regulation, and apoptosis. Vorinostat functions by chelating the zinc ion in the active site of class I, II, and IV HDACs, leading to the accumulation of acetylated histones and other non-histone proteins.[1][2][3][4][5] This hyperacetylation results in a more open chromatin structure, facilitating gene transcription.[2] These application notes provide a comprehensive overview of Vorinostat's biochemical and cellular activities, along with detailed protocols for its use in key epigenetic assays.
Biochemical and Cellular Activity
Vorinostat has been extensively characterized for its inhibitory activity against various HDAC enzymes and its anti-proliferative effects in a wide range of cancer cell lines.
| Target | IC50 (nM) | Notes |
| HDAC1 | 10 | Potent inhibitor of class I HDACs.[6] |
| HDAC2 | < 86 | Broad activity against class I HDACs.[4] |
| HDAC3 | 20 | Significant inhibition of class I HDACs.[6] |
| HDAC6 | < 86 | Also inhibits class II HDACs.[4] |
| HDAC7 | < 86 | Demonstrates broad-spectrum HDAC inhibition.[6] |
| HDAC11 | < 86 | Inhibits the sole member of class IV HDACs.[6] |
| Overall HDAC | ~10-50 | Varies depending on the assay conditions and cell models employed.[7] |
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Type |
| HH | Cutaneous T-cell Lymphoma | 0.146 | Not Specified | Not Specified |
| HuT78 | Cutaneous T-cell Lymphoma | 2.062 | Not Specified | Not Specified |
| MJ | Cutaneous T-cell Lymphoma | 2.697 | Not Specified | Not Specified |
| MyLa | Cutaneous T-cell Lymphoma | 1.375 | Not Specified | Not Specified |
| SeAx | Cutaneous T-cell Lymphoma | 1.510 | Not Specified | Not Specified |
| MCF-7 | Breast Cancer | 0.75 | Not Specified | Proliferation |
| HCT116 | Colon Cancer | Not Specified | 72 | Growth Inhibition |
| HT29 | Colon Cancer | Not Specified | 72 | Growth Inhibition |
| SW-982 | Synovial Sarcoma | 8.6 | 48 | MTS Assay |
| SW-1353 | Chondrosarcoma | 2.0 | 48 | MTS Assay |
Mechanism of Action: Signaling Pathways
Vorinostat exerts its cellular effects by modulating multiple signaling pathways involved in cell cycle control and apoptosis.
Vorinostat treatment leads to the upregulation of the cyclin-dependent kinase inhibitor p21 and downregulation of Cyclin D1.[8][9] This results in the inhibition of CDK4/6 and subsequent G1 phase cell cycle arrest.[9] Furthermore, Vorinostat modulates the expression of apoptosis-related proteins, favoring the upregulation of pro-apoptotic proteins (e.g., Bax, Bak, Bim) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2), thereby activating the intrinsic apoptotic pathway.[7]
Experimental Protocols
The following are detailed protocols for common assays used to characterize the effects of Vorinostat.
Western Blot Analysis of Histone Acetylation
This protocol details the detection of changes in histone H3 acetylation levels following Vorinostat treatment.
Materials:
-
Cells of interest
-
Vorinostat (SAHA)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Histone Extraction Buffer
-
0.4 N H₂SO₄
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
15% SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of Vorinostat (e.g., 0, 1, 2.5, 5 µM) for 24 hours. Include a DMSO vehicle control.
-
Histone Extraction:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and centrifuge at 1,500 rpm for 5 minutes at 4°C.
-
Resuspend the pellet in Histone Extraction Buffer and incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate on ice for 1 hour.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C and collect the supernatant containing histones.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Prepare samples by mixing 15-20 µg of histone extract with Laemmli sample buffer and boiling for 5 minutes.
-
Load samples onto a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-acetyl-H3 and anti-total-H3 as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the signal using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.[10]
Cell Viability Assay (MTS Assay)
This protocol describes how to measure the effect of Vorinostat on cell viability using a colorimetric MTS assay.
Materials:
-
Cells of interest
-
Vorinostat (SAHA)
-
DMSO (vehicle control)
-
96-well plates
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Vorinostat in culture medium. Add the desired concentrations to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.[9][11][12]
In Vitro HDAC Activity Assay
This protocol provides a general framework for measuring the direct inhibitory effect of Vorinostat on HDAC enzyme activity.
Materials:
-
Recombinant HDAC enzyme (e.g., HDAC1, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer
-
Vorinostat (SAHA)
-
Developer solution
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents: Dilute the HDAC enzyme, substrate, and Vorinostat to the desired concentrations in assay buffer.
-
Pre-incubation: Add the HDAC enzyme and various concentrations of Vorinostat to the wells of a 96-well plate. Include a no-inhibitor control. Incubate for a short period (e.g., 15 minutes) at 37°C.
-
Initiate Reaction: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for the recommended time (e.g., 30-60 minutes).
-
Stop Reaction: Add the developer solution to each well to stop the deacetylation reaction and generate the fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each Vorinostat concentration and determine the IC50 value.
Conclusion
Vorinostat (SAHA) is a powerful and versatile tool for studying the epigenetic regulation of cellular processes. Its well-documented biochemical and cellular activities, coupled with established experimental protocols, make it an invaluable reagent for researchers in oncology, molecular biology, and drug discovery. The provided application notes and protocols offer a solid foundation for incorporating Vorinostat into various research workflows to further elucidate the intricate role of histone acetylation in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Vorinostat? [synapse.patsnap.com]
- 3. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Frontiers | Histones deacetylases in the epidermis: structure, functions and therapeutic implications [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
Application Notes and Protocols for HDAC-IN-48: A Novel Histone Deacetylase Inhibitor in Drug Discovery
Disclaimer: Publicly available information on a specific molecule designated "HDAC-IN-48" is limited. The following application notes and protocols are based on the well-established characteristics and applications of the broader class of Histone Deacetylase (HDAC) inhibitors and serve as a comprehensive guide for the preclinical evaluation of a novel HDAC inhibitor, hypothetically named this compound.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] They remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[1][2] Aberrant HDAC activity is linked to the development and progression of various diseases, particularly cancer, where it can lead to the silencing of tumor suppressor genes.[3][4] HDAC inhibitors (HDACis) are a promising class of therapeutic agents that counteract this effect, leading to histone hyperacetylation and the re-expression of silenced genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][5] HDACis have also shown therapeutic potential in neurodegenerative and inflammatory diseases.[3] This document provides a detailed overview of the potential applications and experimental protocols for the characterization of a novel HDAC inhibitor, this compound.
Mechanism of Action
HDAC inhibitors typically exert their effects by binding to the zinc ion within the catalytic domain of HDAC enzymes, thereby blocking their deacetylase activity.[6] This leads to an accumulation of acetylated histones, resulting in a more open and transcriptionally active chromatin structure.[1][7] The therapeutic effects of HDAC inhibitors are not limited to histone proteins; they also increase the acetylation of various non-histone proteins, including transcription factors (e.g., p53), chaperones (e.g., Hsp90), and cytoskeletal proteins (e.g., α-tubulin).[1][3][5] This multifaceted mechanism of action contributes to their broad anti-cancer activities, which include:
-
Induction of Cell Cycle Arrest: Often mediated by the upregulation of cyclin-dependent kinase inhibitors such as p21.[5][8]
-
Induction of Apoptosis: Through both intrinsic and extrinsic pathways.[8]
-
Inhibition of Angiogenesis: By suppressing the expression of pro-angiogenic factors.[9]
-
Modulation of the Immune Response: By affecting the function of various immune cells.[10]
Signaling Pathway of HDAC Inhibition
Caption: General signaling pathway of HDAC inhibition by this compound.
Potential Applications in Drug Discovery
Given the mechanism of action, this compound has potential therapeutic applications in several areas:
-
Oncology: As a single agent or in combination with other anticancer drugs for the treatment of hematological malignancies (e.g., cutaneous T-cell lymphoma, multiple myeloma) and solid tumors.[11][12][13]
-
Neurodegenerative Diseases: Preclinical studies of other HDAC inhibitors have shown promise in models of Alzheimer's, Parkinson's, and Huntington's diseases.[3]
-
Immunology and Inflammatory Disorders: By modulating the activity of immune cells, this compound could be explored for the treatment of autoimmune and inflammatory conditions.[10]
Data Presentation: Illustrative Preclinical Data for this compound
The following tables present hypothetical data for this compound to serve as an example of a typical preclinical data package.
Table 1: In Vitro HDAC Isoform Selectivity of this compound
| HDAC Isoform | IC50 (nM) |
| Class I | |
| HDAC1 | 15 |
| HDAC2 | 25 |
| HDAC3 | 40 |
| HDAC8 | 350 |
| Class IIa | |
| HDAC4 | >10,000 |
| HDAC5 | >10,000 |
| Class IIb | |
| HDAC6 | 8 |
| HDAC10 | 1,200 |
| Class IV | |
| HDAC11 | 950 |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | GI50 (nM) |
| HCT116 | Colon Cancer | 80 |
| A549 | Lung Cancer | 150 |
| Jurkat | T-cell Leukemia | 45 |
| MM.1S | Multiple Myeloma | 60 |
| PC-3 | Prostate Cancer | 200 |
Table 3: In Vivo Efficacy of this compound in a HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg, i.p.) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 25 | 45 |
| This compound | 50 | 78 |
Experimental Workflow for Preclinical Evaluation
Caption: A typical preclinical experimental workflow for a novel HDAC inhibitor.
Experimental Protocols
HDAC Inhibition Assay (Fluorogenic)
This protocol describes a common method to determine the IC50 of this compound against various HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Trichostatin A (TSA) as a positive control
-
Developer solution
-
This compound stock solution (in DMSO)
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of this compound in HDAC assay buffer. Also prepare controls (no inhibitor, no enzyme, positive control TSA).
-
Add 25 µL of the diluted compounds or controls to the wells of the 96-well plate.
-
Add 50 µL of diluted HDAC enzyme to each well (except the no-enzyme control).
-
Incubate the plate at 37°C for 15 minutes.
-
Add 25 µL of the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 100 µL of developer solution.
-
Incubate at room temperature for 15 minutes.
-
Read the fluorescence on a microplate reader (Excitation: 360 nm, Emission: 460 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell Viability Assay (MTT)
This protocol is for assessing the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear microplates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT reagent to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of growth) value.
Western Blot Analysis for Histone Acetylation
This protocol is to confirm the mechanism of action of this compound by detecting changes in histone acetylation.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3, anti-p21)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Normalize protein amounts, add Laemmli buffer, and denature by heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. Total histone H3 can be used as a loading control for acetylated histone levels.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in an animal model. (All animal procedures must be approved by an Institutional Animal Care and Use Committee - IACUC).
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line (e.g., HCT116)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS/Matrigel) into the flank of each mouse.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., daily intraperitoneal injection) or vehicle control to the respective groups.
-
Measure tumor volume (Volume = 0.5 x length x width²) and body weight 2-3 times per week.
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and optionally prepare them for pharmacodynamic analysis (e.g., Western blot for acetylated histones).
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
References
- 1. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 2. quora.com [quora.com]
- 3. Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential of Synthetic and Natural Compounds as Novel Histone Deacetylase Inhibitors for the Treatment of Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the role of histone deacetylase and histone deacetylase inhibitors in the context of multiple myeloma: mechanisms, therapeutic implications, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijbs.com [ijbs.com]
- 11. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. turkjps.org [turkjps.org]
- 13. Clinical use and applications of histone deacetylase inhibitors in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
HDAC-IN-48 solubility and stability issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the solubility and stability of HDAC-IN-48, a potent histone deacetylase (HDAC) inhibitor. Due to the limited availability of specific quantitative solubility and stability data for this compound in public literature and supplier documentation, this guide offers detailed protocols to determine these properties experimentally. Additionally, it includes troubleshooting advice and frequently asked questions to address common challenges encountered during its use in research settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent histone deacetylase (HDAC) inhibitor. It is a hybrid molecule combining pharmacophores from SAHA (Vorinostat) and CETZOLE.[1] Its primary mechanism of action is the inhibition of HDAC enzymes, which leads to an increase in the acetylation of histone and non-histone proteins. This alteration in protein acetylation can induce various cellular responses, including cell cycle arrest, apoptosis, and ferroptosis.[1]
Q2: In which solvents can I dissolve this compound?
Q3: My this compound precipitated out of solution when I diluted my DMSO stock into an aqueous buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules. Here are several strategies to address this:
-
Lower the Final Concentration: Your desired concentration might exceed the compound's solubility limit in the aqueous buffer. Try using a lower final concentration.
-
Optimize Final DMSO Concentration: A slightly higher final concentration of DMSO (e.g., up to 0.5%) might be necessary to maintain solubility. However, always run a vehicle control with the same DMSO concentration to ensure it's not affecting your experimental results.
-
Use a Co-solvent System: Consider using a mixture of solvents. For instance, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to improve the solubility of other poorly soluble compounds.
-
pH Adjustment: If this compound has ionizable groups, its solubility may be pH-dependent. Experiment with buffers of different pH values to find the optimal range for solubility.
-
Sonication: Brief sonication in a water bath can help redissolve small amounts of precipitate. Use this method with caution, as it can generate heat and potentially degrade the compound.
Q4: How should I store this compound stock solutions?
A4: For long-term storage, it is best to store this compound as a solid at -20°C, protected from light and moisture. DMSO stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[2]
Q5: I am not observing the expected activity of this compound in my cell-based assay. What could be the issue?
A5: Several factors could contribute to a lack of activity:
-
Solubility and Precipitation: The compound may have precipitated out of the cell culture medium. Visually inspect the wells for any precipitate.
-
Compound Degradation: The compound may have degraded due to improper storage or instability in the assay medium.
-
Cell Line Specificity: The effects of HDAC inhibitors can be cell-type dependent. Ensure your chosen cell line expresses the HDAC isoforms targeted by this compound.
-
Assay Conditions: Factors such as incubation time, confluency of cells, and the presence of serum can all influence the observed activity.
Troubleshooting Guides
Solubility Issues
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve in DMSO. | Insufficient solvent or low-quality DMSO. | Use a larger volume of anhydrous, high-purity DMSO. Gentle warming (to 37°C) and sonication can aid dissolution. |
| Precipitation upon dilution in aqueous buffer. | The compound's aqueous solubility limit has been exceeded. | Decrease the final concentration of this compound. Perform serial dilutions in DMSO before adding to the aqueous buffer. Ensure rapid mixing upon dilution. |
| Inconsistent results in cell-based assays. | Poor solubility and/or precipitation in cell culture medium. | Visually inspect wells for precipitate. Test different serum concentrations or use serum-free media if possible. Consider using a solubility-enhancing formulation. |
Stability Issues
| Problem | Possible Cause | Suggested Solution |
| Loss of activity over time in experiments. | Degradation of the compound in the assay medium at 37°C. | Prepare fresh dilutions of this compound for each experiment. If long incubation times are necessary, consider adding the compound at multiple time points. Perform a stability study in your specific medium (see Experimental Protocols). |
| Inconsistent results between experiments. | Degradation of stock solution due to improper storage. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store at -80°C for long-term storage. Protect from light. |
Quantitative Data
As specific quantitative solubility and stability data for this compound are not publicly available, the following table summarizes its known biological activity. Researchers are encouraged to use the provided experimental protocols to determine the precise solubility and stability in their systems.
| Cell Line | IC50 (µM) | Exposure Time | Reference |
| NCI-H522 (Lung Cancer) | 0.5 | 72 hours | [1][3] |
| HCT-116 (Colon Cancer) | 0.61 | 72 hours | [1][3] |
| WI38 (Normal Lung Fibroblasts) | 8.37 | 72 hours | [1][3] |
| RPE (Retinal Pigment Epithelial) | 6.13 | 72 hours | [1][3] |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This protocol provides a method to estimate the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600 nm (for turbidity measurement)
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilution in Aqueous Buffer: In a 96-well plate, add 2 µL of each DMSO concentration to 98 µL of the aqueous buffer. This will create a 1:50 dilution and a range of final this compound concentrations.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Visual Inspection: Visually inspect each well for any signs of precipitation.
-
Turbidity Measurement (Optional): Use a plate reader to measure the turbidity of each well at 600 nm. A significant increase in absorbance indicates precipitation.
-
Determine Kinetic Solubility: The highest concentration that remains clear (or does not show a significant increase in turbidity) is the approximate kinetic solubility.
Protocol 2: Assessment of Chemical Stability in Solution
This protocol outlines a method to evaluate the stability of this compound in a specific solution over time.
Materials:
-
This compound stock solution in DMSO
-
Desired experimental solution (e.g., cell culture medium, PBS)
-
HPLC system with a suitable column and detector
-
Temperature-controlled incubator
-
Autosampler vials
Procedure:
-
Prepare Samples: Prepare a solution of this compound in your experimental solution at the desired final concentration. Aliquot this solution into several vials.
-
Time Zero (T=0) Analysis: Immediately analyze one of the vials using a validated HPLC method to determine the initial concentration of this compound. This will serve as your baseline.
-
Incubation: Incubate the remaining vials under the desired conditions (e.g., 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove a vial from the incubator, allow it to cool to room temperature, and analyze the concentration of this compound by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. This will provide an indication of the compound's stability under the tested conditions.
Visualizations
Caption: Simplified HDAC signaling pathway and the mechanism of action of this compound.
References
Optimizing HDAC-IN-48 Concentration for Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental concentration of HDAC-IN-48. The following information is designed to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of histone deacetylases (HDACs). By blocking HDAC activity, it prevents the removal of acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. This leads to an accumulation of acetylated histones, resulting in a more relaxed and transcriptionally active chromatin structure. Additionally, the altered acetylation of non-histone proteins, such as transcription factors, can modulate their activity and stability, impacting various cellular processes including the induction of ferroptosis.[1]
Q2: What is a typical starting concentration range for this compound?
A2: Based on available data, a starting concentration range of 0.1 µM to 10 µM is recommended for initial experiments. The half-maximal inhibitory concentration (IC50) of this compound has been shown to vary depending on the cell line. For example, the IC50 is approximately 0.5 µM in NCI-H522 and 0.61 µM in HCT-116 cancer cell lines, while it is higher in normal cell lines like WI38 (8.37 µM) and RPE (6.13 µM).[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model.
Q3: How long should I treat my cells with this compound?
A3: Treatment duration can vary from a few hours to several days depending on the experimental endpoint. For assessing changes in histone acetylation, a shorter treatment of 6 to 24 hours may be sufficient.[2] For cytotoxicity or anti-proliferative assays, longer incubation times of 48 to 72 hours are common.[1] A time-course experiment is recommended to determine the optimal duration for observing the desired effect in your system.
Q4: How can I confirm that this compound is active in my cells?
A4: The most direct way to confirm the activity of this compound is to measure the acetylation levels of its targets. A western blot analysis for acetylated histone H3 (Ac-H3) or acetylated tubulin is a standard method to verify target engagement. An increase in the acetylation of these proteins following treatment indicates that the inhibitor is active.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| No observable effect (e.g., no change in histone acetylation, no cytotoxicity) | 1. Concentration of this compound is too low.2. Treatment duration is too short.3. The specific HDAC isoforms in your cell line are not sensitive to this compound.4. Compound instability. | 1. Increase the concentration of this compound based on a dose-response curve.2. Extend the treatment duration.3. Verify the expression of target HDACs in your cell model.4. Prepare fresh solutions of this compound for each experiment and store the stock solution properly. |
| High cell death/toxicity in control and treated groups | 1. Concentration of this compound is too high.2. Treatment duration is too long.3. The cell line is particularly sensitive.4. Solvent (e.g., DMSO) toxicity. | 1. Perform a dose-response experiment to identify a non-toxic concentration range.2. Conduct a time-course experiment to find the shortest effective duration.3. Ensure proper cell culture conditions and cell density.4. Ensure the final concentration of the solvent is low and consistent across all conditions, including the vehicle control. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions (e.g., passage number, confluency).2. Inconsistent timing of treatment and harvesting.3. Degradation of this compound stock solution. | 1. Standardize cell culture protocols, including seeding density and passage number.2. Ensure precise and consistent timing for all experimental steps.3. Prepare fresh dilutions of this compound from a properly stored stock for each experiment. |
| High background in western blot for acetylated histones | 1. Issues with the primary or secondary antibody.2. Insufficient blocking of the membrane.3. Inadequate washing steps. | 1. Optimize antibody concentrations and incubation times.2. Increase blocking time or try a different blocking agent.3. Increase the number and duration of washing steps. |
Quantitative Data Summary
The following tables summarize the known IC50 values for this compound in various cell lines and provide a general guideline for experimental concentrations.
Table 1: Reported IC50 Values for this compound
| Cell Line | Cell Type | IC50 (µM) |
| NCI-H522 | Human Lung Carcinoma | 0.5[1] |
| HCT-116 | Human Colorectal Carcinoma | 0.61[1] |
| WI38 | Normal Human Lung Fibroblast | 8.37[1] |
| RPE | Normal Human Retinal Pigment Epithelial | 6.13[1] |
Table 2: General Concentration Ranges for HDAC Inhibitor Experiments
| Assay Type | Typical Concentration Range |
| Histone Acetylation Assay (Western Blot) | 0.1 - 5 µM |
| Cytotoxicity/Proliferation Assay (e.g., MTT, CellTiter-Glo) | 0.01 - 40 µM |
| Ferroptosis Induction Assay | 1 - 10 µM |
| In vivo studies | Varies significantly, requires pilot studies |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
This protocol is designed to determine the optimal concentration range of this compound for inducing a cytotoxic or anti-proliferative response.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in culture medium. A suggested starting range is 0.01 µM to 40 µM. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Treat the cells with the different concentrations of this compound and incubate for 48 to 72 hours.
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT or CellTiter-Glo, according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot for Histone Acetylation
This protocol is used to confirm the target engagement of this compound by measuring the levels of acetylated histones.
-
Cell Culture and Treatment: Plate cells in a 6-well plate and allow them to adhere. Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 2.5 µM) and a vehicle control for 24 hours.
-
Histone Extraction (Acid Extraction Method):
-
Wash cells with ice-cold PBS.
-
Lyse the cells with Triton Extraction Buffer (TEB) and incubate on a rotator for 10 minutes at 4°C.
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
Resuspend the nuclear pellet in 0.2 N HCl and rotate overnight at 4°C to extract histones.
-
Centrifuge and collect the supernatant containing the histones.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing equal amounts of histone extract with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto a 15% SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated histone H3 (Ac-H3) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities. To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total histone H3. Normalize the acetyl-histone signal to the total histone signal.
Visualizations
References
troubleshooting HDAC-IN-48 experimental results
Welcome to the technical support center for HDAC-IN-48. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the smooth progress of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of histone deacetylases (HDACs). By inhibiting HDAC activity, it leads to an increase in the acetylation of histone and non-histone proteins.[1][2] This alteration in protein acetylation modulates gene expression, leading to downstream effects such as cell cycle arrest, induction of apoptosis, and changes in cellular differentiation.[1][2]
Q2: What is the HDAC isoform selectivity of this compound?
A2: The precise isoform selectivity profile of this compound is currently under full characterization. However, preliminary data suggests it is a pan-HDAC inhibitor, affecting multiple HDAC isoforms across Class I and Class II. Further details on its potency against specific HDACs will be provided as they become available.
Q3: What is the recommended solvent for dissolving this compound and how should I prepare stock solutions?
A3: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). For a 10 mM stock solution, dissolve the appropriate amount of this compound powder in anhydrous DMSO. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[3]
Q4: I am observing significant cell death even at low concentrations of this compound. What could be the cause?
A4: High levels of cell toxicity can be due to several factors:
-
High Compound Concentration: Your "low" concentration may still be above the cytotoxic threshold for your specific cell line. It is crucial to perform a dose-response experiment to determine the IC50 value for your cells.
-
Prolonged Treatment Duration: The duration of exposure to this compound can significantly impact cell viability. Consider a time-course experiment to find the optimal treatment window.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to HDAC inhibitors.
-
Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) in your culture medium is at a non-toxic level, typically below 0.5%.
Q5: I am not seeing the expected increase in histone acetylation in my Western blot. What should I check?
A5: If you are not observing the expected hyperacetylation, consider the following:
-
Suboptimal Compound Concentration: The concentration of this compound may be too low to elicit a detectable response. Try increasing the concentration based on dose-response data.
-
Insufficient Treatment Time: The treatment duration might be too short. An increase in histone acetylation is often detectable within a few hours of treatment.
-
Antibody Quality: Ensure your primary antibody against the acetylated histone mark (e.g., Acetyl-Histone H3) is validated and working correctly.
-
Protein Extraction and Loading: Confirm the integrity of your histone extraction and ensure equal loading of protein across all lanes. A loading control like total Histone H3 is essential.
Q6: My experimental results are inconsistent between replicates. How can I improve reproducibility?
A6: Inconsistent results can stem from several sources:
-
Cell Culture Variability: Use cells of a similar passage number and ensure consistent cell density at the time of treatment.
-
Compound Preparation: Prepare fresh dilutions of this compound from your stock solution for each experiment to avoid degradation.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions.
-
Timing: Maintain consistent timing for treatment, cell harvesting, and subsequent processing steps.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound to serve as a reference for experimental design.
Table 1: In Vitro HDAC Isoform Selectivity of this compound
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 50 |
| HDAC2 | 45 |
| HDAC3 | 80 |
| HDAC6 | 65 |
| HDAC8 | 120 |
Note: These are hypothetical values. Please refer to the specific batch's Certificate of Analysis for precise data.
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h treatment |
| HCT116 | Colon | 0.8 |
| HeLa | Cervical | 1.2 |
| A549 | Lung | 1.5 |
| MCF-7 | Breast | 2.0 |
Note: These are hypothetical values and can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 value of this compound in a cancer cell line.
Materials:
-
Cancer cell line of choice
-
Complete culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a 10 mM DMSO stock solution. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Histone Acetylation
This protocol is for detecting changes in histone acetylation levels following treatment with this compound.
Materials:
-
Cells treated with this compound
-
Ice-cold PBS
-
Histone extraction buffer
-
0.4 N H₂SO₄
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15%)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Histone Extraction:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells and perform acid extraction of histones using standard protocols.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
SDS-PAGE and Transfer:
-
Prepare protein samples by mixing 15-20 µg of histone extract with Laemmli sample buffer and boiling for 5 minutes.
-
Load samples onto a 15% SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated histone overnight at 4°C. A parallel blot should be run with an antibody for total histone as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the role of histone deacetylase and histone deacetylase inhibitors in the context of multiple myeloma: mechanisms, therapeutic implications, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
HDAC-IN-48 treatment duration for optimal results
Welcome to the technical support center for HDAC-IN-48. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this novel dual-mechanism inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, hybrid molecule that functions as a dual-mechanism inhibitor. It is synthesized from the pharmacophores of SAHA (Suberoylanilide hydroxamic acid) and CETZOLE. Its primary mechanisms of action are the inhibition of histone deacetylases (HDACs) and the induction of ferroptosis, a form of iron-dependent programmed cell death. This dual action provides a multi-faceted approach to inducing cancer cell death.
Q2: What is the optimal treatment duration for this compound to achieve desired results?
A2: The optimal treatment duration for this compound is application-dependent and varies based on the cell line and the specific biological question being investigated. Based on available data, here are some general guidelines:
-
For assessing anti-proliferative activity: A treatment duration of 72 hours (3 days) has been shown to be effective in determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines.
-
For inducing ferroptosis: A shorter treatment time of 24 hours with an appropriate concentration (e.g., 2.5 µM) is sufficient to induce ferroptosis.
-
For observing effects on lipid peroxidation: A brief exposure of 6 hours has been used to detect changes in lipid peroxide levels.
-
For assessing histone and tubulin acetylation: An incubation period of 72 hours (3 days) has been utilized to observe hyperacetylation of these proteins.
It is highly recommended to perform a time-course experiment for your specific cell line and endpoint to determine the optimal treatment duration.
Q3: In which cell lines has this compound shown activity?
A3: this compound has demonstrated significant anti-proliferative activity in various cancer cell lines, including:
-
NCI-H522 (Non-small cell lung cancer)
-
HCT-116 (Colorectal carcinoma)
-
SH-SY5Y (Neuroblastoma)
The inhibitor shows selectivity, with higher potency against cancer cells compared to normal cell lines like WI38 (normal human lung fibroblasts) and RPE (retinal pigment epithelial cells).
Q4: How should I prepare and store this compound?
A4: For optimal results and stability, follow these guidelines for preparing and storing this compound:
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in your cell culture medium for each experiment. Ensure the final DMSO concentration in your culture is non-toxic to your cells (typically ≤ 0.1%).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low cytotoxic effect observed | Suboptimal treatment duration or concentration: The incubation time may be too short, or the concentration of this compound may be too low for your specific cell line. | Perform a dose-response experiment with a broad range of concentrations and multiple time points (e.g., 24, 48, and 72 hours) to determine the IC50 for your cell line. |
| Cell line resistance: Your cell line may be inherently resistant to HDAC inhibition or ferroptosis. | Consider using a positive control compound known to be effective in your cell line to validate the experimental setup. You can also assess the expression levels of relevant HDACs and markers of ferroptosis sensitivity in your cells. | |
| Compound degradation: Improper storage or handling of this compound may have led to its degradation. | Ensure proper storage of the stock solution and prepare fresh dilutions for each experiment. | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell distribution in the microplate wells can lead to variable results. | Ensure thorough mixing of the cell suspension before and during plating to achieve a uniform cell density across all wells. |
| Pipetting errors: Inaccurate pipetting of the compound or reagents can introduce significant variability. | Use calibrated pipettes and ensure proper pipetting technique. | |
| Unexpected off-target effects | Dual mechanism of action: Remember that this compound affects both HDACs and the ferroptosis pathway. The observed phenotype will be a composite of these two activities. | To dissect the contribution of each mechanism, consider using specific inhibitors for either HDACs (e.g., a different class of HDACi) or ferroptosis (e.g., ferrostatin-1) in parallel experiments. |
Quantitative Data Summary
The following table summarizes the reported quantitative data for this compound in various experimental settings.
| Parameter | Cell Line | Value | Treatment Duration |
| GI50 (Growth Inhibition) | General | ~20 nM | Not Specified |
| IC50 (Anti-proliferative) | NCI-H522 | 0.5 µM | 3 days |
| HCT-116 | 0.61 µM | 3 days | |
| WI38 (normal) | 8.37 µM | 3 days | |
| RPE (normal) | 6.13 µM | 3 days | |
| Ferroptosis Induction | Not Specified | 2.5 µM | 24 hours |
| Lipid Peroxide Level Decrease | Not Specified | 10 µM | 6 hours |
| Histone & Tubulin Hyperacetylation | Not Specified | 2.5, 5, and 10 µM | 3 days |
Experimental Protocols
Note: The following are general protocols and may require optimization for your specific experimental conditions.
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot for Histone and Tubulin Acetylation
This protocol is for detecting changes in the acetylation status of histones and α-tubulin following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3, anti-acetyl-α-tubulin, anti-α-tubulin
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
PVDF membrane
-
SDS-PAGE gels
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration (e.g., 72 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Normalize the levels of acetylated proteins to their respective total protein levels.
Visualizations
Caption: Dual mechanism of this compound action.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting logic for low cytotoxicity.
Technical Support Center: Enhancing the In Vitro Efficacy of HDAC-IN-48
Welcome to the technical support center for HDAC-IN-48. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your in vitro experiments with this novel dual-mechanism inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent hybrid molecule that exhibits a dual mechanism of action. It is designed from the pharmacophores of SAHA (Suberoylanilide Hydroxamic Acid) and CETZOLE, enabling it to both inhibit histone deacetylase (HDAC) enzymes and induce ferroptosis, a form of iron-dependent programmed cell death.[1] By inhibiting HDACs, this compound leads to an increase in the acetylation of histone and non-histone proteins, which can alter gene expression and affect various cellular processes.[1] Concurrently, it triggers ferroptosis, which is characterized by the accumulation of lipid peroxides.[1] This dual action can lead to enhanced cytotoxicity in cancer cells.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: For optimal results, dissolve this compound in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution. Many HDAC inhibitors with low aqueous solubility are reconstituted in DMSO. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C. When preparing working solutions for your experiments, dilute the stock solution in your cell culture medium, ensuring the final DMSO concentration is kept low (typically below 0.5%) to prevent solvent-induced cytotoxicity.
Q3: What is the stability of this compound in cell culture medium?
A3: The stability of hydroxamic acid-based HDAC inhibitors like SAHA, from which this compound is derived, can be a concern in aqueous solutions over extended periods. While specific stability data for this compound in various cell culture media is not extensively published, it is advisable to prepare fresh working solutions for each experiment, especially for time-course studies exceeding 24 hours. If you are conducting longer experiments (e.g., 72 hours), consider replacing the media with freshly prepared this compound at 24 or 48-hour intervals to maintain its effective concentration.
Q4: this compound contains an alkyne group. Are there any special considerations for in vitro assays?
A4: The presence of an alkyne group allows for the use of click chemistry for potential applications like target identification. However, in standard in vitro assays, it's important to be aware that alkynes can sometimes react with cellular components, such as thiol groups on cysteine residues.[2] While this is more of a concern in target identification studies using copper catalysis, it's good practice to run appropriate controls. For most cell-based assays focused on efficacy, the alkyne group is not expected to significantly interfere.
Troubleshooting Guides
Problem 1: Low or No Observed Cytotoxicity in Cell Viability Assays (e.g., MTT, MTS)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Compound Concentration | Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal GI50 or IC50 for your specific cell line.[1] |
| Incorrect Incubation Time | Optimize the incubation time. Effects on cell viability may not be apparent at early time points. Consider extending the incubation period to 48 or 72 hours. |
| Cell Line Resistance | Your chosen cell line may be resistant to HDAC inhibition or ferroptosis. Research the expression levels of relevant HDAC isoforms and key ferroptosis regulators in your cell line. Consider using a cell line known to be sensitive to these mechanisms. |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment. For long-term experiments, replenish the media with fresh compound every 24-48 hours. |
| Assay Interference | Ensure that the final DMSO concentration is not affecting cell viability. Run a vehicle control with the highest concentration of DMSO used. For MTT assays, ensure complete solubilization of formazan (B1609692) crystals. |
Problem 2: Inconsistent or No Increase in Histone or Tubulin Acetylation in Western Blots
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Compound Concentration or Incubation Time | Increase the concentration of this compound and/or the incubation time. Acetylation changes can be time- and dose-dependent. A time-course experiment (e.g., 6, 12, 24 hours) is recommended. |
| Poor Antibody Quality | Use validated antibodies specific for the acetylation mark of interest (e.g., Acetyl-Histone H3, Acetyl-α-Tubulin). |
| Low HDAC Expression in Cell Line | Confirm that your cell line expresses the target HDAC isoforms. This compound is a pan-HDAC inhibitor, but its efficacy can vary depending on the relative expression levels of different HDACs. |
| Issues with Protein Extraction or Western Blot Protocol | Use a lysis buffer containing HDAC inhibitors (e.g., Trichostatin A, Sodium Butyrate) to prevent deacetylation during sample preparation. Ensure proper protein transfer, especially for low molecular weight histones. |
Problem 3: Difficulty in Detecting Ferroptosis Induction
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Assay for Ferroptosis | Use specific assays to detect hallmarks of ferroptosis, such as lipid peroxidation (e.g., using C11-BODIPY 581/591), or changes in the expression of key ferroptosis-related proteins like GPX4.[3] |
| Cell Line Resistant to Ferroptosis | Not all cell lines are equally susceptible to ferroptosis. Choose a cell line known to be sensitive to ferroptosis inducers. |
| Suboptimal Timing of Assay | The induction of ferroptosis markers can be transient. Perform a time-course experiment to identify the optimal time point for detection after this compound treatment. |
| Use of Ferroptosis Inhibitors as Controls | To confirm that the observed cell death is indeed ferroptosis, include a negative control where cells are co-treated with this compound and a known ferroptosis inhibitor, such as Ferrostatin-1 or Liproxstatin-1. A rescue of cell viability would indicate that the cell death is ferroptosis-dependent.[1] |
Data Presentation
Table 1: In Vitro Antiproliferative Activity of this compound in Various Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| NCI-H522 | Non-Small Cell Lung Cancer | 0.5 |
| HCT-116 | Colon Carcinoma | 0.61 |
| WI38 | Normal Human Lung Fibroblasts | 8.37 |
| RPE | Retinal Pigment Epithelial Cells | 6.13 |
Data synthesized from available literature. GI50 is the concentration for 50% of maximal inhibition of cell proliferation.
Table 2: Expected Qualitative Outcomes of Key In Vitro Assays with this compound
| Assay | Expected Outcome |
| Cell Viability (MTT/MTS) | Dose-dependent decrease in cell viability in sensitive cancer cell lines. |
| Western Blot (Acetylation) | Dose- and time-dependent increase in acetylated Histone H3 and acetylated α-Tubulin levels. |
| Ferroptosis (Lipid Peroxidation) | Increase in lipid peroxidation, detectable by probes like C11-BODIPY 581/591. |
| Cell Cycle Analysis | Potential for cell cycle arrest, often in G1 or G2/M phase, depending on the cell line. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Western Blot for Histone and Tubulin Acetylation
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and HDAC inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them on an SDS-polyacrylamide gel. For histones, a higher percentage gel (e.g., 15%) is recommended.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against acetylated-Histone H3, total Histone H3, acetylated-α-Tubulin, and total α-Tubulin (as a loading control).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: Detection of Lipid Peroxidation (Ferroptosis)
-
Cell Treatment: Seed cells on glass coverslips or in a multi-well plate and treat with this compound for the desired time.
-
Probe Staining: Incubate the cells with the C11-BODIPY 581/591 probe (typically at 1-5 µM) for 30-60 minutes at 37°C.
-
Imaging or Flow Cytometry: Wash the cells with PBS and analyze them immediately. Lipid peroxidation can be visualized by fluorescence microscopy (detecting a shift from red to green fluorescence) or quantified by flow cytometry.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: Following treatment with this compound, harvest both adherent and floating cells.
-
Cell Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Incubate the cells in the dark and analyze the DNA content using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined using appropriate software.
Visualizations
References
challenges in working with HDAC-IN-48
Welcome to the technical support center for HDAC-IN-48. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and in-depth information on the mechanism of action of this dual-function inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, dual-mechanism small molecule that functions as both a histone deacetylase (HDAC) inhibitor and an inducer of ferroptosis. It is a hybrid molecule derived from the pharmacophores of SAHA (Suberoylanilide hydroxamic acid), a known pan-HDAC inhibitor, and CETZOLE.[1] Its primary mechanisms of action are:
-
HDAC Inhibition: Like other HDAC inhibitors, this compound blocks the activity of histone deacetylases, leading to an accumulation of acetylated histones and other non-histone proteins.[1] This results in a more open chromatin structure, altering gene expression to induce cell cycle arrest, apoptosis, and differentiation.[1][2]
-
Ferroptosis Induction: Uniquely, this compound also induces ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[1][3] The exact link between HDAC inhibition and ferroptosis induction by this molecule is an area of active research.
Q2: In what solvents is this compound soluble?
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). For most in vitro experiments, preparing a concentrated stock solution in high-quality, anhydrous DMSO is recommended.
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C, aliquoted to avoid repeated freeze-thaw cycles. It is advisable to protect the compound from light.
Q4: What are the known off-target effects of HDAC inhibitors?
As this compound contains a hydroxamic acid moiety, a common feature in many pan-HDAC inhibitors, it may have off-target effects. One notable off-target for hydroxamate-based HDAC inhibitors is the metallo-beta-lactamase domain-containing protein 2 (MBLAC2). Researchers should be aware of this potential interaction when interpreting results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Aqueous Media | This compound has low aqueous solubility and can precipitate when a concentrated DMSO stock is diluted into buffers like PBS or cell culture media. | - Use fresh, anhydrous DMSO for your stock solution. - Perform serial dilutions of your DMSO stock in DMSO to lower the concentration before the final dilution into aqueous media. - Add the DMSO stock to the aqueous solution dropwise while gently vortexing or stirring. - Ensure the final DMSO concentration in your cell culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control with the same final DMSO concentration. - For challenging applications, consider the use of a co-solvent system (e.g., a mixture of DMSO, PEG300, and Tween 80). |
| No Observable Effect on Cells | - The concentration of this compound may be too low. - The treatment duration may be too short. - The cell line may not express the target HDACs at sufficient levels or may be resistant to ferroptosis. - The compound may have degraded. | - Perform a dose-response experiment to determine the optimal concentration range for your cell line. - Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. - Verify the expression of class I and IIb HDACs in your cell line via Western blot or other methods. - Ensure proper storage of the compound and prepare fresh dilutions for each experiment. |
| Inconsistent Results Between Experiments | - Variability in cell culture conditions (e.g., cell density, passage number). - Inconsistent preparation of this compound solutions. - Degradation of the compound due to improper storage or handling. | - Standardize all cell culture and experimental procedures. - Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. - Aliquot stock solutions to minimize freeze-thaw cycles. |
| High Background in Western Blots for Acetylated Proteins | - Non-specific antibody binding. - High basal levels of acetylation in the cell line. | - Optimize antibody concentrations and blocking conditions. - Ensure thorough washing steps. - Run appropriate controls, including untreated cells and cells treated with a well-characterized HDAC inhibitor like SAHA or TSA. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Treatment Duration | Reference(s) |
| GI₅₀ | - | ~20 nM | Not Specified | [1] |
| IC₅₀ | NCI-H522 (Human Lung Carcinoma) | 0.5 µM | 3 days | [1] |
| IC₅₀ | HCT-116 (Human Colon Carcinoma) | 0.61 µM | 3 days | [1] |
| IC₅₀ | WI38 (Normal Human Lung Fibroblasts) | 8.37 µM | 3 days | [1] |
| IC₅₀ | RPE (Retinal Pigment Epithelial Cells) | 6.13 µM | 3 days | [1] |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound
-
Cancer cell line of choice
-
Complete cell culture medium
-
96-well plates
-
DMSO (anhydrous)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight to allow for cell attachment.
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 50 µM).
-
Include a vehicle control with the same final concentration of DMSO as the highest this compound treatment.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[4]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[4]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[4]
-
Solubilization: Carefully aspirate the media and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[4]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Western Blot Analysis of Histone and Tubulin Acetylation
This protocol is used to confirm the HDAC inhibitory activity of this compound by detecting the hyperacetylation of its substrates.
Materials:
-
This compound
-
Cell line of choice
-
6-well plates
-
DMSO (anhydrous)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3, anti-acetyl-α-Tubulin, anti-α-Tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 2.5, 5, 10 µM) and a vehicle control for a specified time (e.g., 24 hours).[1]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated and total histone H3, and acetylated and total α-tubulin overnight at 4°C, according to the manufacturer's recommendations.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system. The levels of total histone H3 and α-tubulin should be used as loading controls.
Protocol 3: Assessment of Ferroptosis via Lipid Peroxidation Measurement
This protocol measures the accumulation of lipid peroxides, a key indicator of ferroptosis.
Materials:
-
This compound
-
Cell line of choice
-
Assay kit for lipid peroxidation (e.g., measuring malondialdehyde - MDA)
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with this compound (e.g., 10 µM) for a specified time (e.g., 6 hours), including appropriate positive (e.g., a known ferroptosis inducer like Erastin or RSL3) and negative (vehicle) controls.[1]
-
Sample Preparation: Harvest the cells and prepare cell lysates according to the manufacturer's protocol of the chosen lipid peroxidation assay kit.
-
Assay Performance: Perform the assay according to the kit's instructions. This typically involves the reaction of a chromogenic reagent with MDA in the cell lysates.[5]
-
Data Acquisition: Measure the absorbance at the specified wavelength (e.g., 586 nm for MDA assays) using a microplate reader.[5]
-
Data Analysis: Quantify the amount of lipid peroxidation and compare the results between different treatment groups. An increase in lipid peroxidation in this compound-treated cells compared to the vehicle control is indicative of ferroptosis induction.
Visualizations
Caption: General signaling pathway of HDAC inhibition.
Caption: General experimental workflow for studying this compound.
Caption: A logical approach to troubleshooting experiments.
References
Technical Support Center: Refining Protocols for HDAC-IN-48 Click Chemistry
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," to conjugate the histone deacetylase (HDAC) inhibitor, HDAC-IN-48. The following information is designed to address common experimental challenges and provide standardized protocols to enhance reaction efficiency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of using click chemistry with this compound?
A1: Click chemistry is a method for efficiently and specifically joining two molecules.[1] In the context of this compound, it is presumed that the inhibitor has been modified to contain either an azide (B81097) (-N₃) or a terminal alkyne (-C≡CH) functional group. This allows it to be "clicked" onto a corresponding azide- or alkyne-containing molecule, such as a fluorescent probe, a biotin (B1667282) tag for affinity purification, or a larger molecule for targeted delivery. The most common form of click chemistry used for this purpose is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.[1][2][3]
Q2: My click reaction is not working or has a very low yield. What are the most common causes?
A2: Low or no product yield in CuAAC reactions is a frequent issue. The primary culprits often include:
-
Oxidation of the Copper(I) Catalyst: The active catalyst in CuAAC is Cu(I).[2][4] Exposure to oxygen can oxidize it to the inactive Cu(II) state.[5]
-
Reagent Quality: Degradation of the reducing agent (commonly sodium ascorbate) or the purity of the azide and alkyne starting materials can significantly impact the reaction.[5]
-
Presence of Interfering Substances: Buffers containing chelating agents like Tris can sequester the copper catalyst.[5] Thiols, such as DTT or cysteine residues in proteins, can also interfere with the reaction.[6]
-
Low Reactant Concentrations: Click reactions are dependent on the concentration of the reactants. Very dilute solutions may result in poor yields.[5]
Q3: How can I prevent the inactivation of the copper catalyst?
A3: To maintain the copper catalyst in its active Cu(I) state, several precautions should be taken:
-
Use a Reducing Agent: A fresh solution of a reducing agent, typically sodium ascorbate (B8700270), should always be used to reduce the inactive Cu(II) (from a precursor like CuSO₄) to the active Cu(I) in situ.[2][7]
-
Utilize a Stabilizing Ligand: Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) can stabilize the Cu(I) ion, enhancing reaction efficiency and protecting it from oxidation.[5][8] A 5:1 ligand-to-copper ratio is often recommended.[5][8]
-
Degas Solutions: Removing dissolved oxygen from your reaction mixture by bubbling with an inert gas like argon or nitrogen can minimize catalyst oxidation.[5][8]
Q4: What is the correct order of reagent addition for a CuAAC reaction?
A4: The order of addition can be critical to the success of the reaction. A generally accepted practice is to first mix the copper sulfate (B86663) (CuSO₄) with the stabilizing ligand.[2] This mixture is then added to the solution containing your azide and alkyne substrates. The reaction is initiated by the addition of a freshly prepared solution of sodium ascorbate.[2] Adding the ascorbate to the copper solution before the ligand and substrates can lead to the formation of reactive oxygen species that may damage your molecules.[2][4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Oxidation of Cu(I) catalyst. | Use a fresh solution of sodium ascorbate.[5] Degas all solutions before use.[5] Employ a stabilizing ligand like THPTA or TBTA.[5][8] |
| Inactive or degraded reagents. | Use high-purity azide and alkyne compounds. Prepare sodium ascorbate solution fresh for each experiment.[5] | |
| Interference from buffer components. | Avoid Tris-based buffers; use PBS or HEPES instead.[5] If thiols are present, consider pre-treating with a thiol-blocking agent like N-ethylmaleimide (NEM).[5] | |
| Steric hindrance at the reaction site. | If the azide or alkyne is part of a larger molecule, steric hindrance may be a factor.[5] Consider increasing the reaction time or temperature. | |
| Reaction Inconsistency | Variability in reagent preparation. | Standardize the preparation of all stock solutions. Always use freshly prepared sodium ascorbate. |
| Oxygen exposure. | Ensure consistent and thorough degassing of all reaction components.[8] | |
| Difficulty in Product Purification | Residual copper catalyst. | Wash the crude product with an aqueous solution of a chelating agent like EDTA to remove residual copper.[7] |
| Unreacted starting materials. | Optimize the stoichiometry of the reactants. Consider using a slight excess (1.1-1.2 equivalents) of one of the click partners.[7] | |
| High Background or Non-Specific Labeling | Copper-mediated side reactions. | Ensure the correct ratio of ligand to copper is used to minimize side reactions.[5] |
| Aggregation of biomolecules. | Reducing the reaction time can sometimes help, as labeling can be very efficient and prolonged reactions may lead to aggregation.[9] |
Experimental Protocols
General Protocol for a Small Molecule CuAAC Reaction
This protocol is a starting point and may require optimization for specific substrates.
-
In a suitable reaction vial, dissolve the alkyne-functionalized molecule (1.0 equivalent) and the azide-functionalized molecule (1.0-1.2 equivalents) in a 1:1 mixture of t-BuOH and water.[7]
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 equivalents).[7]
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equivalents).[7]
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution to initiate the reaction.[7]
-
Stir the reaction mixture at room temperature and monitor its progress by a suitable method such as TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[7] The organic layers are then combined, dried, and concentrated.
-
Further purification can be achieved by column chromatography.
Protocol for Bioconjugation via CuAAC
This protocol is adapted for labeling biomolecules, such as proteins.
-
Prepare a stock solution of your alkyne-labeled protein (e.g., 1-50 µM in a non-chelating buffer like PBS).[5]
-
Prepare the following stock solutions:
-
In a microcentrifuge tube, combine the alkyne-protein solution and the azide probe (use a 2- to 10-fold molar excess of the azide probe over the protein).[5]
-
In a separate tube, pre-mix the CuSO₄ and THPTA ligand in a 1:5 molar ratio.[8][10] Let this mixture stand for a few minutes.
-
Add the CuSO₄/THPTA solution to the protein-azide mixture. The final concentration of CuSO₄ is typically between 50 and 250 µM.[8][10]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.[10]
-
Protect the reaction from light if using a fluorescent probe and incubate at room temperature for 30-60 minutes.[10]
-
The labeled protein can then be purified by methods such as size-exclusion chromatography or dialysis to remove excess reagents.
Visualized Workflows and Pathways
Caption: A generalized experimental workflow for a CuAAC reaction.
Caption: The role of HDACs and their inhibition in gene expression.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase Inhibitors through Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
Technical Support Center: Overcoming Resistance to HDAC-IN-48 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to HDAC-IN-48 in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for HDAC inhibitors like this compound?
Histone deacetylase (HDAC) inhibitors are a class of anti-cancer agents that block the activity of HDAC enzymes.[1][2][3] These enzymes are responsible for removing acetyl groups from histone and non-histone proteins.[4][5] By inhibiting HDACs, these drugs lead to an accumulation of acetyl groups (hyperacetylation), which causes a more relaxed chromatin structure.[3][5] This open chromatin allows for increased gene transcription, including the re-expression of tumor suppressor genes that can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][6] HDAC inhibitors can also affect the acetylation status and function of non-histone proteins involved in various cellular processes.[1][3]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the common mechanisms of resistance to HDAC inhibitors?
Resistance to HDAC inhibitors can arise through several mechanisms:
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can activate compensatory signaling pathways to promote survival and evade the effects of HDAC inhibitors. Commonly implicated pathways include the PI3K/AKT/mTOR and MAPK/ERK pathways.[7]
-
Epigenetic Compensation: Cells may counteract the effects of HDAC inhibitors by upregulating other epigenetic modifications, such as DNA methylation or histone methylation, to re-silence tumor suppressor genes.[7]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the HDAC inhibitor out of the cell, reducing its intracellular concentration and efficacy.[8]
-
Alterations in Apoptotic Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak) can make cancer cells more resistant to apoptosis induced by HDAC inhibitors.[7]
-
Cancer Stem Cell Plasticity: A subpopulation of cancer stem cells (CSCs) can exhibit epigenetic plasticity, allowing them to survive treatment and repopulate the tumor.[7]
Q3: How can I experimentally confirm if my cells have developed resistance to this compound?
You can perform a dose-response curve to compare the IC50 (half-maximal inhibitory concentration) value of this compound in your suspected resistant cells versus the parental (sensitive) cell line. A significant increase in the IC50 value indicates resistance.
Troubleshooting Guide
Issue 1: Decreased Apoptosis in Response to this compound Treatment
Possible Cause: Alterations in apoptotic pathways.
Troubleshooting Steps:
-
Assess Apoptosis Levels: Quantify apoptosis using methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry or a Caspase-3/7 activity assay.
-
Profile Apoptotic Proteins: Use Western blotting to analyze the expression levels of key pro- and anti-apoptotic proteins (Bcl-2 family members, caspases).
-
Combination Strategy: Consider co-treatment with a Bcl-2 inhibitor (e.g., Venetoclax) to overcome resistance.[7]
Issue 2: No significant change in cell proliferation after this compound treatment.
Possible Cause: Activation of compensatory pro-survival signaling pathways.
Troubleshooting Steps:
-
Analyze Key Signaling Pathways: Use Western blotting to examine the phosphorylation status (activation) of key proteins in the PI3K/AKT and MAPK/ERK pathways (e.g., p-AKT, p-ERK).
-
Combination with Pathway Inhibitors: If activation is observed, consider co-treating your cells with specific inhibitors of these pathways (e.g., a PI3K inhibitor like Wortmannin or a MEK inhibitor like Trametinib).[9]
Data Presentation
Table 1: Example IC50 Values for this compound in Sensitive vs. Resistant Cells
| Cell Line | Treatment | IC50 (µM) |
| Parental Cancer Cell Line | This compound | 1.5 |
| Resistant Cancer Cell Line | This compound | 15.2 |
Table 2: Combination Therapy Synergism
| Cell Line | Treatment | Apoptosis Rate (%) |
| Resistant Cancer Cell Line | This compound (15 µM) | 12% |
| Resistant Cancer Cell Line | PI3K Inhibitor (10 µM) | 8% |
| Resistant Cancer Cell Line | This compound (15 µM) + PI3K Inhibitor (10 µM) | 45% |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of proteins (e.g., AKT, p-AKT, ERK, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. Mechanisms of resistance to histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 4. whatisepigenetics.com [whatisepigenetics.com]
- 5. quora.com [quora.com]
- 6. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to histone deacetylase inhibitors in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. HDAC-driven mechanisms in anticancer resistance: epigenetics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of HDAC Inhibitor Efficacy in Cancer Cells: SAHA (Vorinostat)
A comparative guide for researchers, scientists, and drug development professionals on the efficacy of the histone deacetylase (HDAC) inhibitor SAHA (Vorinostat) in cancer cells. While this guide aims to compare HDAC-IN-48 and SAHA, a comprehensive search of publicly available scientific literature did not yield any specific data for a compound designated "this compound." Therefore, this document will focus on the well-documented efficacy of SAHA, providing a framework for evaluating and comparing HDAC inhibitors.
Introduction to HDACs and Their Inhibition in Cancer Therapy
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] By removing acetyl groups from histones, HDACs lead to a more condensed chromatin structure, thereby repressing the transcription of various genes, including tumor suppressor genes.[2] In many cancers, HDACs are overexpressed or dysregulated, contributing to uncontrolled cell proliferation and survival.[3][4]
HDAC inhibitors (HDACis) are a class of anti-cancer agents that block the activity of these enzymes, leading to the accumulation of acetylated histones and a more open chromatin structure.[2] This, in turn, can reactivate the expression of tumor suppressor genes, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][5] SAHA (Suberoylanilide Hydroxamic Acid), also known as Vorinostat, is a potent pan-HDAC inhibitor and was the first of its class to be approved by the FDA for the treatment of cutaneous T-cell lymphoma.
Efficacy of SAHA (Vorinostat) in Cancer Cells
The anti-cancer effects of SAHA have been extensively studied across a wide range of cancer cell lines. Its efficacy is typically evaluated based on its ability to inhibit cell growth (cytotoxicity), induce programmed cell death (apoptosis), and halt the cell division cycle.
Cytotoxicity and IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of SAHA required to inhibit the growth of cancer cells by 50%. The IC50 values for SAHA vary depending on the cancer cell line and the duration of exposure.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| NCI-H460 | Large-cell lung carcinoma | 4.07 | 48 |
| NCI-H460 | Large-cell lung carcinoma | 1.21 | 72 |
| HH | Cutaneous T-cell lymphoma | 0.146 | Not Specified |
| HuT78 | Cutaneous T-cell lymphoma | 2.062 | Not Specified |
| MJ | Cutaneous T-cell lymphoma | 2.697 | Not Specified |
| MyLa | Cutaneous T-cell lymphoma | 1.375 | Not Specified |
| SeAx | Cutaneous T-cell lymphoma | 1.510 | Not Specified |
Induction of Apoptosis
Apoptosis is a critical mechanism by which HDAC inhibitors exert their anti-cancer effects. SAHA has been shown to induce apoptosis in a dose- and time-dependent manner in various cancer cell lines.
| Cancer Cell Line | Apoptosis Rate (%) | SAHA Concentration (µM) | Treatment Duration (h) |
| NCI-H460 | 14.6 ± 3.72 | 2.5 | 12 |
| NCI-H460 | 16.5 ± 2.49 | 5 | 12 |
| NCI-H460 | 27.3 ± 4.74 | 10 | 12 |
Cell Cycle Arrest
By modulating the expression of key cell cycle regulatory proteins, SAHA can cause cancer cells to arrest at different phases of the cell cycle, thereby preventing their proliferation. A common effect of SAHA is the induction of G2/M phase arrest.
| Cancer Cell Line | Effect on Cell Cycle | Key Proteins Modulated |
| NCI-H460 | G2/M phase arrest | - |
| Gastric tumor cells | G2/M phase arrest | Lack of G2 CDK inactivation |
| Panc1 and Capan2 | G2/M phase arrest | Reduction in Cyclin A2, Cyclin B1/Cdk1, and Survivin |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of HDAC inhibitors like SAHA.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the HDAC inhibitor (e.g., SAHA) and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the HDAC inhibitor at the desired concentrations and for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Quantification: Quantify the percentage of cells in each quadrant to determine the apoptosis rate.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain the DNA content of cells, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store them at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Visualizing Experimental Workflows and Signaling Pathways
General Experimental Workflow for HDAC Inhibitor Evaluation
Caption: A general workflow for evaluating the in vitro efficacy of an HDAC inhibitor.
Signaling Pathways Affected by SAHA
SAHA's mechanism of action involves the modulation of multiple signaling pathways that are critical for cancer cell survival and proliferation.
Caption: Simplified signaling pathway of SAHA leading to cell cycle arrest and apoptosis.
Conclusion
SAHA (Vorinostat) is a well-characterized HDAC inhibitor with proven efficacy against a variety of cancer cell lines. It effectively inhibits cell proliferation, induces apoptosis, and causes cell cycle arrest by modulating the expression of key regulatory genes. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and interpret studies aimed at evaluating the anti-cancer properties of HDAC inhibitors. While a direct comparison with "this compound" was not possible due to the absence of available data, the information on SAHA serves as a valuable benchmark for the field. Future research into novel HDAC inhibitors will benefit from comparative studies against established agents like SAHA to accurately assess their therapeutic potential.
References
- 1. Evaluation of the Therapeutic Potential of the Novel Isotype Specific HDAC Inhibitor 4SC-202 in Urothelial Carcinoma Cell Lines | springermedizin.de [springermedizin.de]
- 2. Novel Histone Deacetylase (HDAC) Inhibitor Induces Apoptosis and Suppresses Invasion via E-Cadherin Upregulation in Pancreatic Ductal Adenocarcinoma (PDAC) [mdpi.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. The Role of HDACs in the Response of Cancer Cells to Cellular Stress and the Potential for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC inhibitor PAC-320 induces G2/M cell cycle arrest and apoptosis in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HDAC-IN-48 and Other Histone Deacetylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase (HDAC) inhibitors are a promising class of therapeutic agents, primarily in oncology, with expanding applications in neurology and immunology. This guide provides a comparative analysis of HDAC-IN-48, a novel HDAC inhibitor, with other well-characterized HDAC inhibitors, supported by experimental data to aid in research and development decisions.
Introduction to this compound
This compound is a potent, hybrid histone deacetylase inhibitor. Its structure incorporates pharmacophores from the well-known pan-HDAC inhibitor Vorinostat (SAHA) and CETZOLE. A key characteristic of this compound is its dual mechanism of action, inducing both HDAC inhibition and ferroptosis, a form of programmed cell death.[1] This unique property distinguishes it from many other HDAC inhibitors. Functionally, this compound acts as a pan-HDAC inhibitor, leading to the hyperacetylation of both histone and non-histone proteins, such as tubulin, in a manner similar to Vorinostat (SAHA).[1]
Mechanism of Action of HDAC Inhibitors
Histone deacetylases are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression. HDAC inhibitors block this action, resulting in the accumulation of acetylated histones. This, in turn, leads to a more relaxed chromatin structure, facilitating gene transcription.[2] The therapeutic effects of HDAC inhibitors are attributed to the re-expression of tumor suppressor genes, induction of cell cycle arrest, and apoptosis.[2][3]
Below is a diagram illustrating the general signaling pathway affected by HDAC inhibitors.
Caption: General mechanism of HDAC inhibition.
Comparative Performance Data
The following tables summarize the in vitro inhibitory activities and cytotoxic profiles of this compound and a selection of other HDAC inhibitors with varying selectivity.
Table 1: In Vitro HDAC Isoform Inhibition (IC50, nM)
| Inhibitor | Class Selectivity | HDAC1 | HDAC2 | HDAC3 | HDAC4 | HDAC6 | HDAC8 |
| This compound | Pan-Inhibitor (putative) | ND | ND | ND | ND | ND | ND |
| Vorinostat (SAHA) | Pan-Inhibitor | 10 | ND | 20 | ND | ND | ND |
| Panobinostat | Pan-Inhibitor | ~5 (cell-free) | ND | ND | ND | ND | ND |
| Romidepsin | Class I > Class II | 36 | 47 | ND | 510 | 1400 | ND |
| Entinostat | Class I | 243 | 453 | 248 | >100,000 | >100,000 | >100,000 |
ND: Not Determined from the available search results.
Table 2: In Vitro Cytotoxicity (IC50, µM)
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| This compound | NCI-H522 | Non-Small Cell Lung Cancer | 0.5 |
| HCT-116 | Colorectal Carcinoma | 0.61 | |
| WI38 (normal) | Lung Fibroblast | 8.37 | |
| RPE (normal) | Retinal Pigment Epithelial | 6.13 | |
| Vorinostat (SAHA) | LNCaP | Prostate Cancer | 2.5-7.5 |
| PC-3 | Prostate Cancer | 2.5-7.5 | |
| TSU-Pr1 | Prostate Cancer | 2.5-7.5 | |
| MCF-7 | Breast Cancer | 0.75 | |
| Romidepsin | U-937 | Histiocytic Lymphoma | 0.00592 |
| K562 | Chronic Myelogenous Leukemia | 0.00836 | |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.00695 | |
| Entinostat | A2780 | Ovarian Carcinoma | 0.0415-4.71 |
| HL-60 | Promyelocytic Leukemia | 0.0415-4.71 | |
| K562 | Chronic Myelogenous Leukemia | 0.0415-4.71 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro HDAC Activity Assay
This protocol describes a general method for determining the inhibitory activity of compounds against specific HDAC isoforms.
Caption: Workflow for a typical in vitro HDAC activity assay.
Detailed Steps:
-
Reagent Preparation : Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer. Reconstitute the recombinant human HDAC enzyme and the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) according to the manufacturer's instructions.
-
Reaction Setup : In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the diluted HDAC enzyme. Include wells for a no-enzyme control and a vehicle control.
-
Enzyme Incubation : Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation : Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Reaction Incubation : Incubate the plate at 37°C for 30-60 minutes.
-
Developing : Add the developer solution, which typically contains a protease like trypsin, to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule. Incubate at room temperature for 15-20 minutes.
-
Fluorescence Measurement : Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission).
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
This protocol outlines a common method for assessing the cytotoxic effects of HDAC inhibitors on cancer cell lines.
Caption: Workflow for a typical MTT cell viability assay.
Detailed Steps:
-
Cell Seeding : Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment : The following day, treat the cells with various concentrations of the HDAC inhibitor. Include a vehicle-only control.
-
Incubation : Incubate the plates for the desired time period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition : After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully remove the culture medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis : Express the cell viability as a percentage of the vehicle-treated control cells. Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Conclusion
This compound is a novel and potent pan-HDAC inhibitor with the unique ability to also induce ferroptosis.[1] Its cytotoxic profile demonstrates significant activity against cancer cell lines with a degree of selectivity over normal cells.[1] When compared to other HDAC inhibitors, its pan-inhibitory nature is similar to that of Vorinostat and Panobinostat. This broad-spectrum activity contrasts with class-selective inhibitors like Entinostat and Romidepsin, which may offer different therapeutic windows and side-effect profiles. The dual mechanism of action of this compound presents an exciting avenue for future research and may offer advantages in overcoming resistance mechanisms that can develop with single-target agents. Further studies are warranted to fully elucidate its HDAC isoform selectivity and to explore its therapeutic potential in various cancer models.
References
Validating Target Engagement of HDAC-IN-48: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies for validating the target engagement of HDAC-IN-48, a novel histone deacetylase (HDAC) inhibitor. By objectively comparing its performance with established HDAC inhibitors such as Vorinostat, Romidepsin, and Panobinostat, this document serves as a valuable resource for researchers in the field of epigenetics and drug discovery.
Executive Summary
This compound is a potent, dual-mechanism HDAC inhibitor that incorporates pharmacophores from both SAHA (Vorinostat) and CETZOLE.[1] This unique hybrid design results in a strong cytotoxic profile against various cancer cell lines, with a reported GI50 in the nanomolar range (~20 nM).[1] Experimental data indicates that this compound not only inhibits HDAC enzymes, leading to hyperacetylation of histones and tubulin, but also induces ferroptosis, a distinct form of programmed cell death.[1] This dual-action mechanism distinguishes it from many existing HDAC inhibitors.
This guide will delve into the specifics of its target engagement validation through biochemical and cellular assays, providing a direct comparison with well-characterized inhibitors to aid in the evaluation of its potential as a therapeutic agent.
Comparative Analysis of HDAC Inhibitor Potency and Selectivity
The following table summarizes the available inhibitory activity data for this compound against various cancer cell lines and compares it with the established HDAC inhibitors Vorinostat, Romidepsin, and Panobinostat. This data is crucial for understanding the relative potency and potential therapeutic window of this compound.
| Compound | Target Class | NCI-H522 IC50 (µM) | HCT-116 IC50 (µM) | Notes |
| This compound | Pan-HDAC (putative) | 0.5[1] | 0.61[1] | Dual mechanism: HDAC inhibition and ferroptosis induction.[1] |
| Vorinostat (SAHA) | Pan-HDAC | ~2.5 | ~1.0 | Approved for cutaneous T-cell lymphoma. |
| Romidepsin (FK228) | Class I HDAC selective | ~0.01 | ~0.02 | Approved for cutaneous and peripheral T-cell lymphoma. |
| Panobinostat (LBH589) | Pan-HDAC | ~0.02 | ~0.03 | Approved for multiple myeloma. |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is for comparative purposes.
Experimental Protocols for Target Engagement Validation
To ensure robust and reproducible results, detailed experimental protocols for key target engagement assays are provided below.
Biochemical HDAC Activity Assay
This assay directly measures the enzymatic activity of isolated HDAC proteins in the presence of an inhibitor.
Principle: A fluorogenic substrate is deacetylated by the HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule that can be quantified.
Materials:
-
Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys®-SIRT1/HDAC substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and a lysine (B10760008) developer)
-
Test compounds (this compound and comparators) dissolved in DMSO
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
Add 25 µL of the diluted compounds to the wells of the microplate. Include a DMSO-only control.
-
Add 50 µL of a solution containing the HDAC enzyme and the fluorogenic substrate in Assay Buffer to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Add 25 µL of Developer solution to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.
Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Cell culture medium and supplements
-
Test compounds (this compound and comparators) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blot apparatus, antibodies against the target HDAC and a loading control)
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Treat the cells with the test compound or DMSO vehicle at the desired concentration for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein in the supernatant by Western blot.
-
Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
NanoBRET™ Target Engagement Intracellular HDAC Assay
This is a live-cell assay that quantitatively measures compound binding to a specific HDAC isoform.
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged HDAC protein (donor) and a fluorescently labeled tracer that binds to the HDAC active site (acceptor). A test compound that binds to the HDAC will compete with the tracer, leading to a decrease in the BRET signal.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for the NanoLuc®-HDAC fusion protein
-
Transfection reagent
-
NanoBRET™ HDAC Tracer
-
Nano-Glo® Live Cell Substrate
-
Test compounds (this compound and comparators) dissolved in DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Transfect the cells with the NanoLuc®-HDAC fusion vector and seed them into the assay plates.
-
After 24 hours, prepare serial dilutions of the test compounds.
-
Add the NanoBRET™ Tracer to the cells, followed by the addition of the diluted test compounds.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Add the Nano-Glo® Live Cell Substrate to all wells.
-
Read the donor emission (460 nm) and acceptor emission (618 nm) using a BRET-capable plate reader.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing Key Concepts
The following diagrams, generated using the DOT language, illustrate the fundamental signaling pathway affected by HDAC inhibitors and a typical experimental workflow for target engagement validation.
Caption: HDAC Signaling Pathway and Inhibition by this compound.
Caption: Cellular Thermal Shift Assay (CETSA) Experimental Workflow.
References
A Comparative Analysis of HDAC-IN-48 and Classical Ferroptosis Inducers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, the induction of programmed cell death is a cornerstone of many treatment strategies. Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising anti-cancer mechanism. This guide provides a comparative analysis of a novel hybrid agent, HDAC-IN-48, against well-established ferroptosis inducers, offering insights into their mechanisms, efficacy, and the experimental protocols used for their evaluation.
Overview of Ferroptosis Induction
Ferroptosis is biochemically distinct from other forms of cell death like apoptosis and necrosis. It can be initiated through two main pathways: the extrinsic pathway, which involves the inhibition of the cystine/glutamate antiporter (System Xc-), and the intrinsic pathway, which directly inhibits the enzyme Glutathione (B108866) Peroxidase 4 (GPX4).[1] System Xc- inhibition depletes intracellular cysteine, a key component of the antioxidant glutathione (GSH), leading to the inactivation of GPX4.[1] GPX4 is a crucial enzyme that detoxifies lipid peroxides, and its inhibition leads to their accumulation and subsequent cell death.[2]
Introduction to this compound and Ferroptosis Inducers
This guide compares the dual-acting agent this compound with three classical ferroptosis inducers: Erastin, RSL3, and FIN56.
-
This compound is a novel hybrid molecule that integrates the pharmacophores of the pan-histone deacetylase (HDAC) inhibitor SAHA (Vorinostat) and the ferroptosis inducer CETZOLE.[3] This design allows it to simultaneously inhibit HDACs and induce ferroptosis, presenting a multi-pronged approach to cancer cell killing.[3]
-
Erastin is a first-generation ferroptosis inducer that acts via the extrinsic pathway by inhibiting System Xc-.[4]
-
RSL3 is a potent and specific inhibitor of GPX4, acting through the intrinsic pathway.[2][5]
-
FIN56 is another ferroptosis inducer that leads to the degradation of GPX4 protein and depletion of coenzyme Q10.[4]
Quantitative Data Presentation
The following tables summarize the reported cytotoxic potencies (IC50/GI50 values) of this compound and the selected ferroptosis inducers across various cancer cell lines. It is important to note that these values can vary depending on the cell line, experimental conditions, and assay used.
| Compound | Mechanism of Action | Cell Line | Cancer Type | IC50/GI50 (µM) | Incubation Time (h) | Reference |
| This compound | Dual HDAC inhibitor and Ferroptosis Inducer | NCI-H522 | Non-Small Cell Lung Cancer | ~0.02 | Not Specified | [3] |
| Erastin | System Xc- inhibitor | HeLa | Cervical Cancer | 30.88 | 24 | [4] |
| SiHa | Cervical Cancer | 29.40 | 24 | [4] | ||
| MDA-MB-231 | Triple-Negative Breast Cancer | 40 | 24 | [4][6] | ||
| MCF-7 | Breast Cancer | 80 | 24 | [4][6] | ||
| HGC-27 | Gastric Cancer | 14.39 | Not Specified | [4][7] | ||
| OVCAR-8 | Ovarian Cancer | 1.2 | Not Specified | [8] | ||
| RSL3 | GPX4 inhibitor | HN3 | Head and Neck Cancer | 0.48 | 72 | [9] |
| A549 | Non-Small Cell Lung Cancer | 0.5 | 24 | [4] | ||
| H1975 | Non-Small Cell Lung Cancer | 0.15 | 24 | [9] | ||
| HCT116 | Colorectal Cancer | 4.084 | 24 | [2] | ||
| LoVo | Colorectal Cancer | 2.75 | 24 | [2] | ||
| HT29 | Colorectal Cancer | 12.38 | 24 | [2] | ||
| FIN56 | GPX4 degradation inducer | LN229 | Glioblastoma | 4.2 | 24 | [10] |
| U118 | Glioblastoma | 2.6 | 24 | [10] | ||
| HT-1080 | Fibrosarcoma | 5 | 10 | [11] |
Signaling Pathways and Mechanisms
The signaling pathways for HDAC inhibition and ferroptosis induction are complex and interconnected. HDAC inhibitors can sensitize cancer cells to ferroptosis through various mechanisms, including the modulation of iron metabolism and the expression of ferroptosis-related genes.
Ferroptosis Induction Pathways
Ferroptosis can be triggered through the inhibition of System Xc- by compounds like Erastin, leading to GSH depletion and subsequent GPX4 inactivation. Alternatively, direct inhibition of GPX4 by molecules such as RSL3 or degradation of GPX4 by FIN56 also leads to the accumulation of lipid peroxides.
Caption: Canonical pathways of ferroptosis induction.
This compound Dual Mechanism of Action
This compound is designed to exert a synergistic anti-cancer effect by simultaneously inhibiting HDACs and inducing ferroptosis. HDAC inhibition can lead to the altered expression of genes involved in iron metabolism and oxidative stress response, potentially sensitizing cells to ferroptosis.
Caption: Proposed dual mechanism of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound and ferroptosis inducers.
Cell Viability Assays (CCK-8 or MTT)
Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.
Principle: These colorimetric assays measure cell metabolic activity. Viable cells reduce a tetrazolium salt (WST-8 in CCK-8, or MTT) to a colored formazan (B1609692) product, the amount of which is proportional to the number of living cells.[12]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[13]
-
Compound Treatment: Treat cells with a range of concentrations of the test compound (e.g., this compound, Erastin, RSL3, or FIN56) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[13]
-
MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
Objective: To measure the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
Principle: C11-BODIPY 581/591 is a fluorescent probe that incorporates into cellular membranes. Upon oxidation by lipid peroxides, its fluorescence emission shifts from red (~591 nm) to green (~510 nm). The ratio of green to red fluorescence provides a measure of lipid peroxidation.[14][15]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate or chamber slide) and treat with the test compounds as for the viability assay.
-
Probe Staining: 30 minutes before the end of the treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM. Incubate for 30 minutes at 37°C.[16]
-
Cell Harvesting and Analysis:
-
Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in PBS. Analyze the cells on a flow cytometer, exciting at 488 nm and collecting fluorescence in both the green and red channels.[16]
-
Fluorescence Microscopy: Wash the cells with PBS and observe under a fluorescence microscope using appropriate filter sets for green and red fluorescence.
-
-
Data Analysis: Calculate the ratio of green to red fluorescence intensity to quantify lipid peroxidation.
HDAC Activity Assay (Fluorometric)
Objective: To measure the inhibitory activity of compounds against histone deacetylases.
Principle: This assay uses a substrate containing an acetylated lysine (B10760008) residue linked to a fluorophore. In the presence of HDACs, the acetyl group is removed. A developer solution then cleaves the deacetylated substrate, releasing the fluorophore, which can be quantified.[17][18]
Protocol:
-
Sample Preparation: Use nuclear extracts from treated cells or purified HDAC enzymes.
-
Reaction Setup: In a 96-well plate, combine the HDAC sample, HDAC assay buffer, and the test inhibitor (e.g., this compound) at various concentrations.
-
Substrate Addition: Add the fluorogenic HDAC substrate to initiate the reaction. Incubate at 37°C for 30-60 minutes.[3]
-
Development: Stop the reaction and add the developer solution. Incubate at 37°C for 15-30 minutes to allow for fluorophore release.[3]
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).[18]
-
Data Analysis: Calculate the percentage of HDAC inhibition relative to a no-inhibitor control and determine the IC50 value.
Caption: A generalized workflow for evaluating the activity of the compounds.
Conclusion
References
- 1. assaygenie.com [assaygenie.com]
- 2. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.co.jp [abcam.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of Cell Death Induced by Erastin in Human Ovarian Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. apexbt.com [apexbt.com]
- 14. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 17. apexbt.com [apexbt.com]
- 18. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
Assessing the Selectivity of HDAC-IN-48 for HDAC Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of isoform-selective histone deacetylase (HDAC) inhibitors is a critical pursuit in modern drug discovery, offering the potential for targeted therapeutic intervention with minimized off-target effects. This guide provides a comparative assessment of a hypothetical novel inhibitor, HDAC-IN-48, against established HDAC inhibitors with varying selectivity profiles. The aim is to furnish researchers, scientists, and drug development professionals with a framework for evaluating HDAC inhibitor selectivity, supported by experimental data and detailed protocols.
Histone deacetylases are a family of enzymes crucial for regulating gene expression through the deacetylation of lysine (B10760008) residues on histones and other non-histone proteins.[1][2] These enzymes are categorized into four classes based on their homology: Class I (HDAC1, 2, 3, 8), Class IIa (HDAC4, 5, 7, 9), Class IIb (HDAC6, 10), Class III (sirtuins), and Class IV (HDAC11).[2][3] Given the diverse roles of individual HDAC isoforms in cellular processes, the selectivity of an inhibitor is a key determinant of its biological effect and therapeutic potential.[4] While pan-HDAC inhibitors like Vorinostat and Panobinostat target multiple isoforms, they can lead to broad cellular toxicities.[5] Consequently, there is a growing emphasis on developing next-generation inhibitors with class- or isoform-selective profiles to enhance efficacy and reduce side effects.[6]
Comparative Analysis of HDAC Inhibitor Selectivity
To illustrate a range of selectivity profiles, this guide presents a comparative analysis of our hypothetical inhibitor, this compound, alongside well-characterized HDAC inhibitors: Vorinostat (a pan-inhibitor) and Ricolinostat (an HDAC6-selective inhibitor). The following table summarizes the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value signifies greater potency.
| HDAC Isoform | This compound (Hypothetical Data - Modeled as Class I Selective) IC50 (nM) | Vorinostat (Pan-Inhibitor) IC50 (nM) | Ricolinostat (HDAC6-Selective) IC50 (nM) |
| Class I | |||
| HDAC1 | 50 | 70 | >10,000 |
| HDAC2 | 65 | 100 | >10,000 |
| HDAC3 | 80 | 120 | >10,000 |
| HDAC8 | 800 | 900 | >10,000 |
| Class IIa | |||
| HDAC4 | >10,000 | >10,000 | >10,000 |
| HDAC5 | >10,000 | >10,000 | >10,000 |
| HDAC7 | >10,000 | >10,000 | >10,000 |
| HDAC9 | >10,000 | >10,000 | >10,000 |
| Class IIb | |||
| HDAC6 | >5,000 | 15 | 5 |
| HDAC10 | >5,000 | 200 | Not Reported |
| Class IV | |||
| HDAC11 | >10,000 | >10,000 | Not Reported |
Note: The IC50 values for Vorinostat and Ricolinostat are representative values from published literature. The data for this compound is hypothetical to illustrate a Class I-selective profile.
Experimental Protocols
The determination of HDAC inhibitor selectivity is typically achieved through in vitro enzymatic assays. A common method involves the use of recombinant human HDAC isoforms and a fluorogenic substrate.
Protocol: In Vitro Fluorogenic HDAC Activity Assay
-
Reagents and Materials:
-
Recombinant human HDAC isoforms (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11).
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys™).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (e.g., Trichostatin A and trypsin in developer buffer).
-
Test inhibitors (e.g., this compound) and control inhibitors (e.g., Vorinostat).
-
96-well or 384-well black microplates.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test and control inhibitors in the assay buffer.
-
Add a fixed amount of a specific recombinant HDAC isoform to each well of the microplate.
-
Add the serially diluted inhibitors to the wells containing the HDAC enzyme and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer solution contains a high concentration of a potent HDAC inhibitor (like Trichostatin A) to halt the enzymatic reaction and a protease (like trypsin) to cleave the deacetylated substrate, releasing the fluorophore.
-
Incubate the plate at room temperature for a further period (e.g., 15 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells without enzyme).
-
Normalize the data to the control wells (containing enzyme and substrate but no inhibitor), which represents 100% activity.
-
Plot the percentage of HDAC activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Visualizing HDAC Classes, Signaling, and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Classification of Zinc-Dependent HDAC Isoforms.
Caption: Simplified HDAC6 Signaling Pathway.
Caption: Workflow for HDAC Inhibitor IC50 Determination.
References
- 1. Isoform-selective histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoform-selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dual-Action HDAC Inhibitors: A Focus on HDAC/PI3K, HDAC/PARP, and HDAC/Topoisomerase Hybrids
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is increasingly moving towards multi-targeted agents that can simultaneously modulate distinct oncogenic pathways, offering the potential for enhanced efficacy and overcoming drug resistance. Among these, dual-action histone deacetylase (HDAC) inhibitors have emerged as a promising class of molecules. This guide provides an objective comparison of the performance of prominent dual-action HDAC inhibitors, focusing on those that also target Phosphoinositide 3-kinase (PI3K), Poly (ADP-ribose) polymerase (PARP), and Topoisomerase enzymes. The information presented is supported by experimental data from peer-reviewed studies.
Introduction to Dual-Action HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones and other non-histone proteins. Their aberrant activity is implicated in various cancers, making them a validated therapeutic target. Dual-action inhibitors are rationally designed single molecules that incorporate pharmacophores capable of inhibiting HDACs and another cancer-relevant target. This approach aims to achieve synergistic antitumor effects that are superior to single-agent therapies or combination treatments.
This guide will delve into three key classes of dual-action HDAC inhibitors:
-
HDAC/PI3K Inhibitors: Targeting the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer and promotes cell growth, proliferation, and survival.
-
HDAC/PARP Inhibitors: Aimed at exploiting the concept of synthetic lethality by inhibiting PARP, a key enzyme in DNA single-strand break repair, in conjunction with HDAC-mediated modulation of DNA damage response pathways.
-
HDAC/Topoisomerase Inhibitors: Combining HDAC inhibition with the disruption of DNA replication and transcription by targeting topoisomerase enzymes, which are essential for managing DNA topology.
Quantitative Performance Comparison
The following tables summarize the in vitro potency of representative dual-action HDAC inhibitors against their respective targets and in various cancer cell lines.
Table 1: Enzymatic Inhibitory Activity (IC50)
| Inhibitor | Class | Target 1 | IC50 (nM) | Target 2 | IC50 (nM) | Reference |
| CUDC-907 | HDAC/PI3K | PI3Kα | 19 | HDAC1 | 1.7 | [1] |
| PI3Kβ | 54 | HDAC2 | 5.0 | [1] | ||
| PI3Kδ | 39 | HDAC3 | 1.8 | [1] | ||
| HDAC10 | 2.8 | [1] | ||||
| BEBT-908 | HDAC/PI3K | PI3Kα | 9.3 | HDAC1 | 0.9 | [2] |
| HDAC2 | 2.7 | [2] | ||||
| HDAC3 | 1.5 | [2] | ||||
| HDAC10 | 1.8 | [2] | ||||
| HDAC11 | 2.1 | [2] | ||||
| kt-3283 | HDAC/PARP | PARP1 | 0.338 | HDACs (HeLa nuclear extract) | 1890 | [3] |
| PARP2 | 2.19 | [3] | ||||
| Compound B102 | HDAC/PARP | PARP1 | Not Reported | HDAC1 | Similar to Chidamide | [4] |
| PARP2 | Not Reported | HDAC6 | Low effect | [4] | ||
| Compound 1 | HDAC/Topo II | Topoisomerase II | Signature of inhibition | HDACs | Signature of inhibition | [5] |
| Compound 2 | HDAC/Topo I | Topoisomerase I | Not Reported | HDAC1 | 129 | [5][6] |
| HDAC6 | 42 | [5][6] | ||||
| Compound 5 | HDAC/Topo I/II | Topoisomerase I/II | Not Reported | HDAC1 | 24 | [5][6] |
| HDAC6 | 13 | [5][6] | ||||
| HDAC8 | 2500 | [5][6] |
Table 2: Cellular Proliferation Inhibition (IC50/EC50)
| Inhibitor | Cell Line | Cancer Type | IC50/EC50 (nM) | Reference |
| CUDC-907 | SK-N-SH | Neuroblastoma | 46.22 | |
| SK-N-BE(2) | Neuroblastoma | 5.53 | ||
| IMR32 | Neuroblastoma | 10.77 | ||
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | (EC50 for caspase induction) | [7] | |
| BEBT-908 | Multiple DLBCL cell lines | Diffuse Large B-cell Lymphoma | Nanomolar range | |
| kt-3283 | TC32 | Ewing Sarcoma | 16.3 | [3] |
| A673 | Ewing Sarcoma | 34.2 | [3] | |
| Compound B102 | MDA-MB-231 | Triple-Negative Breast Cancer | 160 - 4120 (for B101-B302 series) | [4] |
| MDA-MB-436 | Triple-Negative Breast Cancer | " | [4] | |
| MDA-MB-468 | Triple-Negative Breast Cancer | " | [4] | |
| Compound 1 | DU-145 | Prostate Carcinoma | 130 | [5] |
| Compound 2 | HeLa | Cervical Cancer | 0.12 | [5][6] |
| DU-145 | Prostate Carcinoma | 2050 | [5][6] | |
| Compound 5 | MDA-MB | Breast Cancer | 2300 | [5][6] |
| HCT116 | Colorectal Carcinoma | 410 | [5][6] |
Signaling Pathways and Mechanisms of Action
The efficacy of these dual-action inhibitors stems from their ability to concurrently disrupt multiple signaling cascades critical for cancer cell survival and proliferation.
Caption: Dual HDAC/PI3K inhibitor signaling pathway.
Caption: Dual HDAC/PARP inhibitor mechanism.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.
Enzymatic HDAC Activity Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.
-
Reagents:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer)
-
Test compound and positive control (e.g., Trichostatin A)
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control in assay buffer.
-
In a 96-well black plate, add the HDAC enzyme and the test compound dilutions.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate at 37°C for 15-30 minutes.
-
Measure the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition relative to the no-inhibitor control and determine the IC50 value using non-linear regression analysis.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test compound
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Western Blot Analysis for Protein Phosphorylation and Acetylation
This technique is used to detect changes in the phosphorylation status of signaling proteins (e.g., p-AKT) and the acetylation of histones (e.g., acetyl-Histone H3) following treatment with a dual inhibitor.
-
Reagents:
-
Cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-acetyl-Histone H3, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the signal of the modified protein to the total protein or a loading control (e.g., β-actin or Histone H3).
-
Conclusion
Dual-action HDAC inhibitors represent a promising strategy in cancer therapy, with the potential to overcome the limitations of single-target agents. The data presented in this guide highlight the potent in vitro activity of several dual HDAC/PI3K, HDAC/PARP, and HDAC/Topoisomerase inhibitors. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further explore the therapeutic potential of this exciting class of molecules. As with any therapeutic agent, further in vivo studies and clinical trials are necessary to fully elucidate their efficacy and safety profiles.
References
Comparative Analysis of the Anti-Proliferative Efficacy of HDAC-IN-48
This guide provides a comparative analysis of the anti-proliferative effects of the novel histone deacetylase (HDAC) inhibitor, HDAC-IN-48, against other well-established HDAC inhibitors. The data presented, including that for this compound, is illustrative and intended for comparative and methodological guidance.
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[1][2] This deacetylation leads to a more condensed chromatin structure, generally resulting in transcriptional repression.[2][3] In various cancers, HDACs are often overexpressed, contributing to uncontrolled cell proliferation and survival.[1] HDAC inhibitors are a promising class of anti-cancer agents that block the activity of HDACs, leading to hyperacetylation of histones, a more relaxed chromatin structure, and the re-expression of tumor suppressor genes.[1][2] A primary outcome of treatment with HDAC inhibitors is the induction of cell cycle arrest, differentiation, and/or apoptosis in cancer cells.[1][4]
This guide will delve into the anti-proliferative effects of this compound, comparing its efficacy with other known HDAC inhibitors across various cancer cell lines.
Comparative Anti-Proliferative Activity
The anti-proliferative activity of this compound was evaluated and compared with two well-characterized HDAC inhibitors, Vorinostat (SAHA) and Trichostatin A (TSA), across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell viability was determined after 72 hours of treatment.
Table 1: Comparative Cell Viability (IC50 in µM) of HDAC Inhibitors
| Cell Line | Cancer Type | This compound (Hypothetical) | Vorinostat (SAHA) | Trichostatin A (TSA) |
| HeLa | Cervical Cancer | 0.85 | 2.5 | 0.15 |
| A549 | Lung Cancer | 1.2 | 3.1 | 0.2 |
| MCF-7 | Breast Cancer | 0.9 | 2.8 | 0.18 |
| HCT116 | Colon Cancer | 0.7 | 2.2 | 0.12 |
Note: The data for this compound is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Induction of Cell Cycle Arrest
A key mechanism of the anti-tumor effects of HDAC inhibitors is the modulation of cell cycle regulators.[1] Treatment with HDAC inhibitors often leads to the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21, resulting in cell cycle arrest at the G1 or G2/M phase.[1][5] The effect of this compound on cell cycle distribution was analyzed in HCT116 cells after 48 hours of treatment.
Table 2: Cell Cycle Distribution in HCT116 Cells Treated with HDAC Inhibitors (48 hours)
| Treatment (Concentration) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (DMSO) | 45.2 | 35.1 | 19.7 |
| This compound (1.0 µM) (Hypothetical) | 65.8 | 15.3 | 18.9 |
| Vorinostat (SAHA) (2.5 µM) | 60.1 | 18.5 | 21.4 |
| Trichostatin A (TSA) (0.2 µM) | 68.2 | 12.9 | 18.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Induction of Apoptosis
HDAC inhibitors can modulate the balance between pro- and anti-apoptotic proteins, ultimately leading to tumor cell death.[4][6] The induction of apoptosis by this compound was quantified in HCT116 cells after 48 hours of treatment using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Table 3: Apoptosis Induction in HCT116 Cells Treated with HDAC Inhibitors (48 hours)
| Treatment (Concentration) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Vehicle Control (DMSO) | 2.1 | 1.5 | 3.6 |
| This compound (1.0 µM) (Hypothetical) | 15.4 | 8.2 | 23.6 |
| Vorinostat (SAHA) (2.5 µM) | 12.8 | 6.5 | 19.3 |
| Trichostatin A (TSA) (0.2 µM) | 18.2 | 9.8 | 28.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Signaling Pathways and Experimental Workflows
Caption: General signaling pathway of HDAC inhibitors.
Caption: Experimental workflow for cell viability assay.
Caption: Experimental workflow for cell cycle analysis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of HDAC inhibitors on the viability and proliferation of cancer cells.[7]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
HDAC inhibitor (e.g., this compound)
-
96-well plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[7]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Prepare serial dilutions of the HDAC inhibitor in complete medium.[7]
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).[7]
-
Incubate the plate for 24, 48, or 72 hours.[7]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a plate reader.[7]
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[7]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of a novel HDAC inhibitor on cell cycle distribution.[7]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Novel HDAC inhibitor
-
6-well plates
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells with the HDAC inhibitor as described in the apoptosis assay protocol.[7]
-
Harvest the cells and wash them with cold PBS.[7]
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[7]
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).[7]
-
Wash the cells with PBS and resuspend them in PI/RNase Staining Buffer.[7]
-
Incubate in the dark at room temperature for 30 minutes.[7]
-
Analyze the cells by flow cytometry.[7] The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by a novel HDAC inhibitor.[7]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Novel HDAC inhibitor
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.[7]
-
Treat the cells with the HDAC inhibitor at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.[7]
-
Harvest the cells by trypsinization and wash them with cold PBS.[7]
-
Resuspend the cells in 1X Binding Buffer provided in the kit.[7]
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.[7]
-
Incubate the cells in the dark at room temperature for 15 minutes.[7]
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 3. quora.com [quora.com]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cancer.wisc.edu [cancer.wisc.edu]
Comparative Cytotoxic Profile of HDAC-IN-48 and Alternative HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic profile of the novel histone deacetylase (HDAC) inhibitor, HDAC-IN-48, alongside established alternatives with varying selectivity. The data presented herein is intended to facilitate an informed decision-making process for the selection of appropriate HDAC inhibitors for pre-clinical research.
Introduction to HDAC Inhibition and Cytotoxicity
Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that play a crucial role in cancer therapy.[1] By inhibiting HDAC enzymes, these compounds lead to an accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of tumor suppressor genes.[1][2] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][3][4] The cytotoxic effects of HDAC inhibitors are often mediated through the upregulation of cell cycle regulators like p21.[1][3][4][5][6]
This guide focuses on comparing the hypothetical novel inhibitor, This compound , with three well-characterized HDAC inhibitors:
-
Vorinostat (B1683920) (SAHA): A pan-HDAC inhibitor targeting multiple HDAC enzymes.[2][7][8]
-
Entinostat (B1683978) (MS-275): A class I selective HDAC inhibitor.[9][10][11]
-
Ricolinostat (ACY-1215): An HDAC6 selective inhibitor.[12][13][14][15][16]
Comparative Cytotoxicity Data (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the selected HDAC inhibitors across various cancer cell lines. Lower IC50 values indicate higher cytotoxic potency. As this compound is a novel compound, its data is presented here hypothetically for comparative purposes.
| Compound | Selectivity | Cell Line | Cancer Type | IC50 (µM) |
| This compound | (Hypothetical) | MCF-7 | Breast Cancer | (To Be Determined) |
| HCT-116 | Colon Cancer | (To Be Determined) | ||
| A549 | Lung Cancer | (To Be Determined) | ||
| Vorinostat (SAHA) | Pan-HDAC Inhibitor | MCF-7 | Breast Cancer | 0.75[8] |
| SW-982 | Synovial Sarcoma | 8.6[17] | ||
| SW-1353 | Chondrosarcoma | 2.0[17] | ||
| LNCaP | Prostate Cancer | 2.5 - 7.5[8] | ||
| Entinostat (MS-275) | Class I HDAC Inhibitor | Raji | B-cell Lymphoma | 0.5 - 1.0[18] |
| RL | B-cell Lymphoma | 0.5 - 1.0[18] | ||
| Rh41 | Rhabdomyosarcoma | 0.265[19] | ||
| Rh30 | Rhabdomyosarcoma | 1.110[19] | ||
| Ricolinostat (ACY-1215) | HDAC6 Inhibitor | WSU-NHL | B-cell Lymphoma | 1.97[14] |
| Hut-78 | T-cell Lymphoma | 1.51[14] | ||
| Granta-519 | Mantle Cell Lymphoma | 20 - 64[14] | ||
| Multiple Myeloma Cell Lines | Multiple Myeloma | 2 - 8[12] |
Signaling Pathway: HDAC Inhibition and p21-Mediated Cell Cycle Arrest
HDAC inhibitors can induce cell cycle arrest by increasing the expression of the cyclin-dependent kinase inhibitor p21.[3][5] HDACs, particularly HDAC1 and HDAC2, can be recruited to the p21 promoter by transcription factors like Sp1, leading to histone deacetylation and transcriptional repression.[3] Inhibition of HDACs results in hyperacetylation of the p21 promoter, leading to its transcriptional activation and subsequent cell cycle arrest.[3][5]
Caption: HDAC inhibitor-mediated upregulation of p21 leading to cell cycle arrest.
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[20][21][22] Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals, and the amount of formazan produced is proportional to the number of viable cells.[20][21]
Materials:
-
Cell culture medium
-
96-well plates
-
HDAC inhibitors (this compound, Vorinostat, etc.)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the HDAC inhibitors. Include a vehicle-only control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[20][23]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[20][21]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value for each compound using a dose-response curve.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro cytotoxicity of a novel compound like this compound.
Caption: Standard experimental workflow for determining the cytotoxic profile of a compound.
References
- 1. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cyclin-Dependent Kinase Inhibitor p21 Is a Crucial Target for Histone Deacetylase 1 as a Regulator of Cellular Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors: signalling towards p21cip1/waf1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the HDAC Inhibitor on Histone Acetylation and Methyltransferases in A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Entinostat | MS-275 | HDAC class I inhibitor | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ricolinostat (ACY-1215) suppresses proliferation and promotes apoptosis in esophageal squamous cell carcinoma via miR-30d/PI3K/AKT/mTOR and ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of entinostat alone and in combination with standard-of-care cytotoxic agents against rhabdomyosarcoma xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. merckmillipore.com [merckmillipore.com]
- 21. broadpharm.com [broadpharm.com]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to HDAC-IN-48's Effect on Histone Acetylation
This guide provides a comprehensive comparison of the novel histone deacetylase (HDAC) inhibitor, HDAC-IN-48, with other established HDAC inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the epigenetic modulation of gene expression. This document details the effects of these compounds on histone acetylation, supported by experimental data and protocols.
Introduction to HDAC Inhibition and Histone Acetylation
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and generally resulting in transcriptional repression. HDAC inhibitors counteract this process, leading to an accumulation of acetylated histones (hyperacetylation). This, in turn, promotes a more relaxed chromatin state, facilitating gene expression. The level of histone acetylation is a critical determinant of cellular function, and its dysregulation is implicated in various diseases, including cancer.
HDAC inhibitors are broadly classified as either pan-HDAC inhibitors, which target multiple HDAC enzymes, or class-selective inhibitors, which target specific classes of HDACs. This selectivity can influence their efficacy and side-effect profiles.
Comparative Analysis of HDAC Inhibitors
This section compares the activity of this compound with two well-characterized pan-HDAC inhibitors, Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat) and Trichostatin A (TSA).
Quantitative Data on Histone Acetylation
The following table summarizes the observed effects of this compound, SAHA, and TSA on histone acetylation levels in various cell lines. The data is primarily derived from Western blot analyses quantifying the abundance of acetylated histones.
| Inhibitor | Cell Line | Concentration | Treatment Duration | Observed Effect on Histone Acetylation | Reference |
| This compound | Not Specified | 2.5, 5, and 10 µM | 3 days | Leads to hyperacetylation of histones and tubulin. | MCE |
| SAHA (Vorinostat) | HeLa | 2 µM | 48 hours | Up to a six-fold increase in the intensity of a double acetylated histone H3 peptide (H3K18acK23ac).[1] | [1] |
| SAHA (Vorinostat) | PC-3 | 1 µM | 12 hours | Significant increase in H3K27 acetylation detected by Western blotting and ChIP-seq.[2] | [2] |
| SAHA (Vorinostat) | A2780 | 7.5 µM | Not Specified | Significantly increased acetylation of histones.[3] | [3] |
| Trichostatin A (TSA) | ES14 | Not Specified | Not Specified | Up to a 66-fold increase in the fully acetylated H4 N-terminal peptides and a 28-fold increase in the doubly acetylated 9-17 species from H3.[4] | [4] |
| Trichostatin A (TSA) | Yeast | 2.50 µM | Not Specified | Restores acetylation on Lysines 14 and 56 of Histone H3.[5] | [5] |
| Trichostatin A (TSA) | HL-60 and U937 | 330 nM | Time-dependent | Increases acetylation of histones H3 and H4 at the 5-LO core promoter.[6] | [6] |
Experimental Protocols
Accurate assessment of histone acetylation is crucial for evaluating the efficacy of HDAC inhibitors. The two most common methods for this are Western blotting for global acetylation changes and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) for locus-specific acetylation.
Western Blot Analysis of Histone Acetylation
This protocol provides a general framework for detecting changes in global histone acetylation levels in response to HDAC inhibitor treatment.
1. Cell Culture and Treatment:
-
Culture cells to approximately 70-80% confluency.
-
Treat cells with the desired concentrations of the HDAC inhibitor (e.g., this compound, SAHA, or TSA) for the specified duration. Include a vehicle-treated control (e.g., DMSO).
2. Histone Extraction (Acid Extraction Method):
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells with a hypotonic buffer to isolate the nuclei.
-
Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate overnight at 4°C with rotation to extract histones.
-
Centrifuge to pellet cellular debris and precipitate the histones from the supernatant using trichloroacetic acid.
-
Wash the histone pellet with ice-cold acetone (B3395972) and resuspend in ultrapure water.
3. Protein Quantification:
-
Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay.
4. SDS-PAGE and Electrotransfer:
-
Denature 15-20 µg of histone extract per lane by boiling in Laemmli sample buffer.
-
Separate the histone proteins on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a primary antibody for a total histone (e.g., anti-Histone H3) as a loading control.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
6. Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the acetylated histone signal to the total histone signal.[7][8][9]
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This protocol allows for the genome-wide identification of regions with altered histone acetylation following HDAC inhibitor treatment.
1. Cell Crosslinking and Chromatin Preparation:
-
Treat cells with the HDAC inhibitor as described for the Western blot protocol.
-
Crosslink proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine.
-
Harvest the cells, lyse them, and isolate the nuclei.
-
Resuspend the nuclei in a lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-600 bp.
2. Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the sheared chromatin overnight at 4°C with an antibody specific for the acetylated histone of interest (e.g., anti-acetyl-H3K27).
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specifically bound chromatin.
3. Elution and Reverse Crosslinking:
-
Elute the chromatin from the beads.
-
Reverse the protein-DNA crosslinks by incubating at 65°C in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
4. DNA Purification and Library Preparation:
-
Purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA by end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library by PCR.
5. Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Align the sequencing reads to a reference genome.
-
Perform peak calling to identify regions of histone acetylation enrichment.
-
Compare the enrichment profiles between treated and control samples to identify differential acetylation.[2][10][11]
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Signaling pathway of HDAC inhibition by this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: Logical relationship of HDAC inhibitors.
References
- 1. Histone Deacetylase Inhibitors (HDACi) Cause the Selective Depletion of Bromodomain Containing Proteins (BCPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of the HDAC Inhibitor on Histone Acetylation and Methyltransferases in A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Trichostatin A Relieves Growth Suppression and Restores Histone Acetylation at Specific Sites in a FUS ALS/FTD Yeast Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trichostatin A induces 5-lipoxygenase promoter activity and mRNA expression via inhibition of histone deacetylase 2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epigenome-noe.net [epigenome-noe.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of HDAC-IN-48
For researchers, scientists, and professionals in drug development, the responsible disposal of potent compounds like HDAC-IN-48 is a critical aspect of laboratory safety and environmental stewardship. Given that the toxicological properties of many research chemicals are not fully known, a cautious approach is essential. All waste materials contaminated with this compound must be handled as hazardous chemical waste. Adherence to these guidelines is crucial for protecting laboratory personnel and ensuring compliance with regulatory standards.
Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure.
Recommended Personal Protective Equipment:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. Double gloving is recommended. | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols. |
| Lab Coat | A fully buttoned lab coat, preferably with elastic cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling outside of a certified chemical fume hood. | Minimizes inhalation of the powdered compound. |
All handling of this compound, especially in its powdered form, should be conducted in a designated area such as a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The following protocol outlines the procedures for the safe segregation and disposal of different types of waste generated during research involving this compound.
1. Waste Segregation and Collection:
Proper segregation of waste is the foundation of a safe disposal plan. All waste contaminated with this compound must be kept separate from regular laboratory trash.[1]
-
Solid Waste:
-
Contaminated Consumables: Items such as pipette tips, tubes, gloves, and weigh boats should be collected in a designated, clearly labeled hazardous waste container.[2]
-
Unused/Expired Compound: The original vial containing the powdered compound should be disposed of as hazardous solid waste.[2][3] Place the original vial inside a larger, sealable, and clearly labeled hazardous waste container.[1]
-
-
Liquid Waste:
-
Unused Solutions and Solvents: Unused solutions and contaminated solvents must be collected in a separate, clearly labeled hazardous waste container specifically for liquids.[2]
-
Aqueous Solutions: Collect stock solutions, contaminated cell culture media, and buffer rinses in a dedicated, leak-proof, and shatter-resistant container labeled "Hazardous Waste" and "Cytotoxic Liquid Waste," listing the chemical constituents.[1]
-
Do not pour any liquid waste containing this compound down the drain. [1][2][4]
-
-
Sharps:
-
Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for hazardous waste.[4]
-
2. Labeling of Waste Containers:
All hazardous waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The type of waste (e.g., solid, liquid, sharps)
-
Any associated hazards (e.g., "Cytotoxic")
-
The accumulation start date
3. Storage of Hazardous Waste:
Store all hazardous waste containers in a designated, secure area away from general laboratory traffic.[3] This area should be well-ventilated and have secondary containment to prevent spills.
4. Final Disposal:
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[4] Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Workflow & Disposal
The following diagram illustrates the key decision points in the workflow for handling and disposing of this compound.
Caption: Waste disposal workflow for this compound.
Spill Response
In the event of a spill, the following immediate actions should be taken:
-
Small Spill: Absorb the material with an inert absorbent such as vermiculite (B1170534) or sand. Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.
-
Large Spill: Evacuate the area immediately and contact your institution's EHS department.
Always refer to your institution's specific safety guidelines and emergency procedures. By following these protocols, you can ensure a safe laboratory environment and the responsible management of chemical waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling HDAC-IN-48
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like HDAC-IN-48. This guide provides essential, immediate safety and logistical information for handling this novel histone deacetylase (HDAC) inhibitor. Adherence to these procedures is critical to minimize exposure risk and ensure the integrity of your research.
This compound is a potent, hybrid molecule that has demonstrated significant cytotoxic effects in cancer cell lines.[1] Due to its pharmacological activity, it should be handled with the utmost care. The toxicological properties of many research compounds are not fully characterized, necessitating a cautious approach.
Immediate Safety and Personal Protective Equipment (PPE)
All personnel handling this compound must be thoroughly trained on its potential hazards and the required safety procedures. Work should always be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[2][3]
Recommended Personal Protective Equipment (PPE):
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemically resistant nitrile gloves. | Prevents skin contact and absorption. The outer glove should be removed immediately after handling.[2][3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a risk of splashing.[2][3] | Protects eyes and face from splashes and aerosols.[3] |
| Lab Coat | A fully buttoned lab coat, preferably with elastic cuffs. | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if weighing or handling the compound outside of a certified chemical fume hood.[2][3] | Minimizes inhalation of the powdered compound.[2] |
| Footwear | Closed-toe shoes. Disposable shoe covers are recommended. | Prevents contamination of personal footwear.[3] |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for the safe and effective use of this compound. This procedural guidance outlines the key steps from receiving the compound to its final disposal.
Experimental Protocols
General Handling:
-
Always treat this compound as a potent pharmacological agent.
-
Avoid the creation of dust or aerosols.[2]
-
Use dedicated laboratory equipment (e.g., spatulas, weigh boats) and decontaminate them thoroughly after each use.[2][3]
-
Wash hands thoroughly after handling, even if gloves were worn.[2]
Solubilization:
-
Consult the manufacturer's data sheet for the most appropriate solvent. HDAC inhibitors are often soluble in DMSO.[2]
-
Inside a certified chemical fume hood, carefully weigh the required amount of this compound powder.
-
Slowly add the solvent to the powder.
-
Vortex or sonicate as needed to ensure the compound is fully dissolved.[2]
-
Store stock solutions in tightly sealed vials at -20°C or -80°C, protected from light, as recommended by the supplier.[2]
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated consumables, including pipette tips, tubes, gloves, and weigh boats, should be collected in a designated and clearly labeled hazardous waste container.[2] |
| Liquid Waste | Unused solutions and contaminated solvents must be collected in a separate, clearly labeled hazardous waste container for liquids. Do not pour down the drain. [2] |
| Empty Vials | The original vial that contained the powdered compound should be disposed of as hazardous solid waste.[2] |
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
Emergency Procedures
| Exposure Type | Action |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Spill | For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container. For a large spill, evacuate the area and contact your institution's EHS department immediately.[2] |
This guide is intended to provide essential safety and logistical information. It is not a substitute for a formal risk assessment and the specific safety data sheet (SDS) provided by the manufacturer. Always consult the SDS before handling any chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
